molecular formula C40H34CaF2N2O8 B12752360 Vidofludimus hemicalcium CAS No. 1354012-90-0

Vidofludimus hemicalcium

Numéro de catalogue: B12752360
Numéro CAS: 1354012-90-0
Poids moléculaire: 748.8 g/mol
Clé InChI: KWSJBFAXOPFZSO-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vidofludimus calcium anhydrous, also known as IMU-838, is an investigational, orally administered small molecule compound developed for research in chronic inflammatory and autoimmune diseases . It features a dual mechanism of action, functioning as a potent and selective inhibitor of the human mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) and as an activator of the nuclear receptor-related 1 (Nurr1) transcription factor . Its inhibition of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway, selectively induces metabolic stress and apoptosis in highly activated, proliferating lymphocytes, thereby exerting anti-inflammatory and broad-spectrum antiviral effects . Concurrently, its activation of Nurr1, an emerging neuroprotective target, is associated with reduced production of pro-inflammatory cytokines and neurotoxic agents in glial cells, as well as promoted neuronal survival and differentiation, offering a direct neuroprotective benefit . This combined mechanism is of significant interest for investigating potential therapies that target both the inflammatory and neurodegenerative components of complex diseases. In preclinical and clinical research, Vidofludimus calcium has demonstrated therapeutic potential in models of multiple sclerosis (MS), inflammatory bowel disease (IBD), and systemic lupus erythematosus (SLE) . Recent phase 2 clinical trials in multiple sclerosis have shown that the compound can significantly reduce the risk of 24-week confirmed disability worsening and, notably, demonstrated a statistically significant increase in the probability of 24-week confirmed disability improvement compared to placebo . The compound exhibits dose-proportional pharmacokinetics and a terminal plasma half-life of approximately 30 hours, supporting a once-daily dosing regimen in research models . To date, the safety profile observed in clinical trials has been favorable, with no signals of hepatotoxicity and low discontinuation rates . Vidofludimus calcium anhydrous is supplied as a white crystalline solid. It is critical to note that this product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

1354012-90-0

Formule moléculaire

C40H34CaF2N2O8

Poids moléculaire

748.8 g/mol

Nom IUPAC

calcium bis(2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylate)

InChI

InChI=1S/2C20H18FNO4.Ca/c2*1-26-14-5-2-4-12(10-14)13-8-9-18(17(21)11-13)22-19(23)15-6-3-7-16(15)20(24)25;/h2*2,4-5,8-11H,3,6-7H2,1H3,(H,22,23)(H,24,25);/q;;+2/p-2

Clé InChI

KWSJBFAXOPFZSO-UHFFFAOYSA-L

SMILES canonique

COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)[O-])F.COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)[O-])F.[Ca+2]

Origine du produit

United States

Foundational & Exploratory

Vidofludimus hemicalcium mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Vidofludimus (B1684499) Hemicalcium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vidofludimus hemicalcium (formerly known as IMU-838) is an orally administered small molecule immunomodulator with a dual mechanism of action, positioning it as a promising therapeutic candidate for a range of autoimmune and chronic inflammatory diseases, including multiple sclerosis (MS) and inflammatory bowel disease (IBD).[1][2] Its primary mode of action involves the highly selective inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[2][3] This targeted inhibition preferentially affects rapidly proliferating immune cells, such as activated T and B lymphocytes, thereby reducing the inflammatory response.[2] Additionally, this compound has been shown to activate the nuclear receptor-related 1 (Nurr1) transcription factor, a novel target for neurodegenerative diseases, suggesting a potential for direct neuroprotective effects.[1][4] This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by available quantitative data and visual representations of the involved signaling pathways.

Core Mechanism of Action: Dual Targeting of Inflammation and Neurodegeneration

This compound exerts its therapeutic effects through two distinct molecular mechanisms:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): This is the principal mechanism responsible for the drug's anti-inflammatory and antiviral properties.[4]

  • Activation of Nuclear Receptor-Related 1 (Nurr1): This mechanism contributes to the drug's neuroprotective potential.[1][4]

DHODH Inhibition and its Impact on Immune Cell Proliferation

DHODH is a critical enzyme located in the inner mitochondrial membrane that catalyzes the fourth step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate.[5] Rapidly dividing cells, including activated lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis and therefore rely heavily on this pathway.[1][2] In contrast, most other cell types can utilize the pyrimidine salvage pathway to meet their metabolic needs.[3]

This compound is a potent and selective inhibitor of human DHODH.[6] By blocking this enzyme, this compound depletes the intracellular pool of pyrimidines in metabolically active lymphocytes. This metabolic stress leads to a reduction in their proliferation and a decrease in the production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IFN-γ.[5][6] This selective action on hyperactive immune cells allows for a targeted immunomodulatory effect without causing broad immunosuppression.[2][4]

This mechanism also underlies the broad-spectrum antiviral activity of this compound, as virus-infected cells also exhibit high metabolic rates and are dependent on de novo pyrimidine synthesis for replication.[4]

Nurr1 Activation and Neuroprotection

Nurr1 is a transcription factor that plays a crucial role in the development, maintenance, and survival of dopaminergic neurons.[1][4] Its activation is associated with neuroprotective effects by modulating the function of microglia, astrocytes, and neurons.[1]

Preclinical data have shown that this compound potently activates Nurr1.[4] This activation leads to a reduction in the production of pro-inflammatory cytokines and neurotoxic agents like reactive oxygen species and nitric oxide by microglia and astrocytes.[1][4] In neurons, enhanced Nurr1 activity promotes neuronal survival and differentiation.[1][4] This neuroprotective mechanism is particularly relevant for the treatment of neurodegenerative diseases like multiple sclerosis, where it may help to slow disability progression independent of its anti-inflammatory effects.[4][7]

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Potency and Selectivity

ParameterValueSpecies/Cell LineReference
DHODH Inhibition (IC50) 160 nMHuman[6]
T Cell Proliferation Inhibition (EC50) 11.8 µMHuman[6]
Anti-SARS-CoV-2 Activity (EC50) 7.6 µMVero Cells[6]
FXR Activation (EC50) ~450 nMIn vitro assay[8]
Potency vs. Teriflunomide (hDHODH) 2.6 times more potentHuman[9]
Species Selectivity (vs. Human) 7.5-fold less potent on rat DHODHRat[9]
Species Selectivity (vs. Human) 64.4-fold less potent on mouse DHODHMouse[9]

Table 2: Clinical Trial Data Overview

Trial Name/PhaseIndicationDose(s)Key FindingsReference(s)
Phase 2 (EMPhASIS) Relapsing-Remitting MS30 mg, 45 mg dailySignificant reduction in new active MRI lesions.[10]
Phase 2 (CALLIPER) Progressive MS45 mg dailyReduced risk of 24-week confirmed disability worsening by 20% vs. placebo in the overall population.[11]
Phase 3 (ENSURE-1 & ENSURE-2) Relapsing MSNot specifiedOngoing, top-line data expected by end of 2026.[7][12]
Phase 2 Ulcerative ColitisNot specifiedDemonstrated efficacy in immune-related diseases.[5]
Phase 1 Healthy VolunteersUp to 50 mg dailyTolerability of repeated daily dosing confirmed.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound.

DHODH_Inhibition_Pathway cluster_cell Activated Lymphocyte Vidofludimus Vidofludimus Hemicalcium DHODH DHODH (Dihydroorotate Dehydrogenase) Vidofludimus->DHODH Inhibits Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis DNA_RNA DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA Proliferation Cell Proliferation & Survival DNA_RNA->Proliferation Cytokines Pro-inflammatory Cytokine Production (IL-17, IFN-γ) Proliferation->Cytokines Nurr1_Activation_Pathway cluster_cns Central Nervous System Vidofludimus Vidofludimus Hemicalcium Nurr1 Nurr1 (Nuclear Receptor-Related 1) Vidofludimus->Nurr1 Activates Microglia_Astrocytes Microglia & Astrocytes Nurr1->Microglia_Astrocytes Neurons Neurons Nurr1->Neurons Pro_inflammatory Pro-inflammatory Cytokines & Neurotoxic Agents (ROS, NO) Microglia_Astrocytes->Pro_inflammatory Reduces Production Neuroprotection Neuronal Survival & Differentiation Neurons->Neuroprotection Promotes

References

A Technical Guide to Vidofludimus Hemicalcium and its Inhibition of the DHODH Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of vidofludimus (B1684499) hemicalcium, a second-generation selective inhibitor of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). Vidofludimus hemicalcium is under investigation as an oral treatment for autoimmune diseases, most notably relapsing-remitting and progressive forms of multiple sclerosis (MS). This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines representative experimental protocols for its evaluation, and provides visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: DHODH Inhibition

This compound's primary mechanism of action is the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of pyrimidine nucleosides (uridine and cytidine) required for DNA and RNA synthesis.[2]

Highly proliferative cells, such as activated T and B lymphocytes that drive autoimmune responses, have a high demand for pyrimidines and rely heavily on the de novo synthesis pathway.[1] By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines in these metabolically active immune cells. This leads to metabolic stress, resulting in the modulation of their activity, a reduction in their proliferation, and a decrease in the secretion of pro-inflammatory cytokines like IL-17 and IFN-γ.[3][4][5] Cells with normal metabolic activity are less affected as they can utilize the pyrimidine salvage pathway.[6]

A secondary, unique mechanism of this compound is the activation of the neuroprotective transcription factor, Nuclear Receptor Related 1 (Nurr1).[3][7] This dual action suggests potential for both anti-inflammatory and direct neuroprotective effects in neurodegenerative diseases like MS.[3][8]

Signaling Pathway of DHODH Inhibition

The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and the point of inhibition by this compound.

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH (Dihydroorotate Dehydrogenase) Orotate Orotate DHODH->Orotate Oxidation Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Dihydroorotate->DHODH UMP UMP Orotate->UMP PRPP UTP_CTP UTP & CTP UMP->UTP_CTP Phosphorylation DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Lymphocyte Activated T/B Lymphocyte Proliferation DNA_RNA->Lymphocyte Inflammation Pro-inflammatory Cytokine Release (IL-17, IFN-γ) Lymphocyte->Inflammation Vidofludimus Vidofludimus Hemicalcium Vidofludimus->DHODH Inhibition Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Model (EAE) enz_assay DHODH Enzymatic Assay (Determine IC₅₀) cell_assay T-Cell Proliferation Assay (Determine EC₅₀) enz_assay->cell_assay cyt_assay Cytokine Release Assay (Measure IL-17, IFN-γ) cell_assay->cyt_assay model_ind Induce EAE in Mice (e.g., MOG₃₅₋₅₅ peptide) cyt_assay->model_ind Promising Candidate treat Administer Vidofludimus or Vehicle (Oral) model_ind->treat monitor Daily Clinical Scoring (Paralysis Assessment) treat->monitor histology Histopathological Analysis (Inflammation, Demyelination) monitor->histology Clinical_Trial_Workflow screening Patient Screening (RRMS Diagnosis, Active Disease) randomization Randomization (1:1:1:1) Placebo, 10mg, 30mg, 45mg screening->randomization treatment 24-Week Double-Blind Treatment Period randomization->treatment primary_ep Primary Endpoint Analysis (Cumulative Active MRI Lesions) treatment->primary_ep secondary_ep Secondary Endpoint Analysis (Relapse Rate, Disability) treatment->secondary_ep ole Open-Label Extension (Long-term Safety & Efficacy) primary_ep->ole secondary_ep->ole

References

An In-depth Technical Guide to the Activation of Nurr1 by Vidofludimus Hemicalcium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the activation of the nuclear receptor related 1 (Nurr1) by the novel therapeutic agent, vidofludimus (B1684499) hemicalcium. The information presented herein is synthesized from peer-reviewed scientific literature and is intended to serve as a detailed resource for researchers and professionals in the fields of neurobiology, pharmacology, and drug development.

Introduction to Nurr1 and Vidofludimus Hemicalcium

Nuclear receptor related 1 (Nurr1, also known as NR4A2) is a ligand-activated transcription factor that plays a critical role in the development, maintenance, and survival of dopaminergic neurons.[1][2] Its neuroprotective and anti-inflammatory properties have positioned it as a promising therapeutic target for a range of neurodegenerative and autoimmune disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.[1][2]

This compound is a novel oral immunomodulatory and neuroprotective agent.[3] In addition to its known function as an inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), this compound has been identified as a potent activator of Nurr1, which is believed to contribute significantly to its neuroprotective effects observed in preclinical and clinical studies.[2][3]

Mechanism of Nurr1 Activation by this compound

This compound activates Nurr1 through a distinct allosteric mechanism, rather than binding to the canonical ligand-binding pocket. This section details the key molecular events involved in this activation.

Allosteric Binding to the Nurr1 Ligand-Binding Domain

Structural and mechanistic studies have revealed that this compound binds to an allosteric surface pocket on the Nurr1 ligand-binding domain (LBD).[1] This binding site is located between helices 1, 5, 7, and 8 of the LBD.[1] Mutagenesis studies have confirmed the importance of residues within this pocket for the binding and subsequent activation of Nurr1 by this compound.[1]

Conformational Changes and Co-regulator Interaction

The binding of this compound to the allosteric pocket induces a conformational change in the Nurr1 LBD. This conformational shift is a key step in the activation process, leading to the modulation of interactions between Nurr1 and its co-regulators. Specifically, the binding of this compound has been shown to promote the dissociation of Nurr1 dimers and the release of co-repressors, thereby facilitating the recruitment of co-activators and subsequent gene transcription.[1]

Downstream Signaling and Target Gene Expression

Upon activation by this compound, Nurr1 modulates the expression of a suite of target genes involved in crucial neuronal functions. These include genes related to dopamine (B1211576) synthesis and transport, mitochondrial function, and cellular survival.[2][4][5] Preclinical studies have demonstrated that treatment with this compound leads to the upregulation of key Nurr1 target genes, providing a molecular basis for its observed neuroprotective effects.[4][5]

Quantitative Data on this compound and Nurr1 Interaction

The interaction between this compound and Nurr1 has been characterized by various biophysical and cellular assays, yielding quantitative data that underscore the potency and affinity of this interaction.

ParameterValueAssayReference
Binding Affinity (Kd) 0.7 µMIsothermal Titration Calorimetry (ITC)[1]
Cellular Potency (EC50) 0.4 ± 0.2 µMGal4-Nurr1 Hybrid Reporter Gene Assay[1][3]
Nurr1 Activation 310%Gal4-Nurr1 Hybrid Reporter Gene Assay[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of Nurr1 activation by this compound.

Site-Directed Mutagenesis of Nurr1 LBD

Objective: To identify key amino acid residues in the Nurr1 LBD involved in the binding and activation by this compound.

Methodology:

  • Plasmid Template: A mammalian expression vector containing the cDNA for the human Nurr1 LBD (e.g., pCMV-Nurr1-LBD) is used as the template.

  • Primer Design: Mutagenic primers are designed to introduce specific amino acid substitutions in the putative allosteric binding pocket. Primers are typically 25-45 nucleotides in length with the desired mutation in the center, flanked by 10-15 bases of correct sequence on both sides.

  • PCR Mutagenesis: The mutagenesis reaction is performed using a high-fidelity DNA polymerase (e.g., PfuUltra) and a low number of PCR cycles (12-18) to minimize secondary mutations. The reaction typically contains the plasmid template, mutagenic primers, dNTPs, and the DNA polymerase in a suitable reaction buffer.

  • Template Digestion: The parental, non-mutated DNA template is digested using the DpnI restriction enzyme, which specifically cleaves methylated and hemimethylated DNA.

  • Transformation: The mutated plasmid DNA is transformed into competent E. coli cells (e.g., DH5α).

  • Selection and Sequencing: Transformed colonies are selected on appropriate antibiotic-containing agar (B569324) plates. Plasmid DNA is isolated from several colonies and the entire Nurr1 LBD coding region is sequenced to confirm the desired mutation and the absence of any unintended mutations.

Gal4-Nurr1 Hybrid Reporter Gene Assay

Objective: To quantify the transcriptional activation of Nurr1 by this compound in a cellular context.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Plasmids:

    • Reporter Plasmid: A plasmid containing a luciferase reporter gene driven by a promoter with Gal4 upstream activating sequences (UAS) (e.g., pG5luc).

    • Expression Plasmid: A plasmid encoding a fusion protein of the Gal4 DNA-binding domain (DBD) and the Nurr1 ligand-binding domain (LBD) (e.g., pCMV-Gal4-Nurr1-LBD).

    • Control Plasmid: A plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) is co-transfected to normalize for transfection efficiency.

  • Transfection: HEK293T cells are seeded in 96-well plates and co-transfected with the reporter, expression, and control plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000).

  • Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing this compound at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Luciferase Assay: After 16-24 hours of incubation with the compound, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The fold activation is calculated relative to the vehicle control. EC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between this compound and the Nurr1 LBD.

Methodology:

  • Protein Purification: Recombinant human Nurr1 LBD is expressed in E. coli and purified to homogeneity using affinity and size-exclusion chromatography. The purified protein is dialyzed into the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Sample Preparation: The purified Nurr1 LBD is placed in the sample cell of the ITC instrument at a concentration of 10-20 µM. This compound is dissolved in the same ITC buffer and loaded into the injection syringe at a concentration 10-15 times that of the protein (e.g., 100-300 µM). All solutions are degassed prior to the experiment.

  • ITC Experiment: The experiment is performed at a constant temperature (e.g., 25°C). A series of small injections (e.g., 2-5 µL) of the this compound solution are made into the protein solution in the sample cell. The heat change associated with each injection is measured.

  • Data Analysis: The raw ITC data (heat change per injection) is integrated and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(Ka) and Ka = 1/Kd.

Visualizations of Key Processes

Signaling Pathway of Nurr1 Activation

Nurr1_Activation_Pathway Vidofludimus Vidofludimus Hemicalcium Nurr1_LBD Nurr1 LBD (Allosteric Pocket) Vidofludimus->Nurr1_LBD Binds Conformational_Change Conformational Change Nurr1_LBD->Conformational_Change Induces CoR_Dissociation Co-repressor Dissociation Conformational_Change->CoR_Dissociation Causes CoA_Recruitment Co-activator Recruitment CoR_Dissociation->CoA_Recruitment Allows Gene_Transcription Target Gene Transcription CoA_Recruitment->Gene_Transcription Initiates Neuroprotection Neuroprotection & Anti-inflammation Gene_Transcription->Neuroprotection Leads to

Caption: this compound allosterically activates Nurr1.

Experimental Workflow for Reporter Gene Assay

Reporter_Gene_Assay_Workflow Start Start: Seed HEK293T cells Transfect Co-transfect with Gal4-Nurr1-LBD, Reporter, & Control Plasmids Start->Transfect Incubate1 Incubate for 24h Transfect->Incubate1 Treat Treat with Vidofludimus Hemicalcium or Vehicle Incubate1->Treat Incubate2 Incubate for 16-24h Treat->Incubate2 Lyse Lyse Cells Incubate2->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data: Normalize & Calculate Fold Activation Measure->Analyze End End: Determine EC50 Analyze->End

Caption: Workflow for the Gal4-Nurr1 hybrid reporter gene assay.

Logical Relationship in ITC Experiment

ITC_Logic Inputs Purified Nurr1 LBD This compound ITC_Instrument Isothermal Titration Calorimeter Inputs->ITC_Instrument Titrated into Outputs Binding Affinity (Kd) Stoichiometry (n) Enthalpy (ΔH) Entropy (ΔS) ITC_Instrument->Outputs Measures & Calculates

Caption: Logical flow of an Isothermal Titration Calorimetry experiment.

References

The In Vivo Pharmacokinetics of Vidofludimus Hemicalcium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidofludimus hemicalcium (formerly IMU-838) is an orally administered small molecule investigational drug being developed for the treatment of chronic inflammatory and autoimmune diseases, most notably relapsing-remitting multiple sclerosis (RRMS) and other autoimmune conditions.[1][2] Its mechanism of action is dual, targeting both the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH) and the activation of the nuclear receptor related 1 (Nurr1).[3][4] This dual action provides both anti-inflammatory and potential neuroprotective effects.[3][4] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, summarizing available clinical data, detailing experimental protocols, and visualizing key biological pathways.

Core Pharmacokinetic Profile

This compound has been evaluated in multiple clinical trials, demonstrating a consistent and favorable pharmacokinetic profile that supports a once-daily oral dosing regimen.[5][6] To date, the drug has been administered to over 2,700 human subjects and patients.[3]

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound in healthy male subjects from single ascending dose (SAD) and multiple ascending dose (MAD) studies.[5][6]

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of this compound in Healthy Male Subjects (Fasted)

Dose (mg)Cmax (µg/mL)Tmax (hr)AUC0-t (µg·h/mL)AUC0-inf (µg·h/mL)t1/2 (hr)
100.524.015.115.830.5
201.054.032.734.131.2
301.624.051.854.232.1
402.154.070.173.033.0

Data extracted from a Phase 1 study in healthy male subjects.[5]

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of this compound in Healthy Male Subjects at Steady State

Dose (mg)Cmax,ss (µg/mL)Tmax,ss (hr)AUC0-24,ss (µg·h/mL)t1/2 (hr)Accumulation Ratio (AUC)
303.284.065.429.8~2
404.354.087.230.1~2
505.514.0110.030.4~2

Data extracted from a Phase 1 study in healthy male subjects. Steady state was achieved in approximately 6-8 days.[5][6]

Pharmacokinetic Characteristics:

  • Dose Proportionality: this compound exhibits dose-proportional pharmacokinetics after both single and multiple oral doses.[5][6]

  • Absorption: The drug is well absorbed after oral administration.[5][6]

  • Effect of Food: The pharmacokinetics of this compound are not significantly impacted by food.[5][6]

  • Half-Life: The geometric mean plasma half-life at steady state is approximately 30 hours, which supports a once-daily dosing schedule.[5][6]

  • Accumulation: The accumulation factor for multiple daily dosing is approximately 2.[5][6]

  • Steady State: Steady-state concentrations are typically reached within 6 to 8 days of daily dosing.[5][6]

  • Metabolism: The main metabolite in humans is formed via O-demethylation.[7] The primary cytochrome P450 isoform involved in its metabolism is CYP2C8, with minor contributions from CYP2C9.[7]

Preclinical Pharmacokinetics:

Detailed quantitative in vivo pharmacokinetic data for this compound in preclinical species such as mice, rats, and dogs are not extensively available in the public scientific literature. However, it has been noted that the potency of Vidofludimus in inhibiting rat and mouse DHODH is 7.5 and 64.4 times lower, respectively, than its potency against human DHODH.[8]

Experimental Protocols

Bioanalytical Method for Quantification in Human Plasma and Urine

The concentration of this compound (IMU-838) in plasma and urine samples is determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[5]

Sample Preparation:

  • Samples are stored at -20°C until analysis.[5]

  • Protein precipitation of plasma and urine samples is performed using an internal standard (SC-13093).[5]

Chromatographic and Mass Spectrometric Conditions:

  • LC-MS/MS System: Applied Biosystems API 4000 mass spectrometer coupled with an Agilent 1200 series HPLC system.[5]

  • Chromatographic Column: Luna C8 (50 × 2.0 mm, 3 μm).[5]

  • Mobile Phase A: 0.7708 g ammonium (B1175870) acetate (B1210297) in 1000 mL HPLC-grade water, adjusted to pH 5 with acetic acid.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Lower Limit of Quantitation (LLOQ): 0.100 µg/mL.[5]

  • Linear Calibration Range: 0.100–25.0 µg/mL.[5]

Signaling Pathways and Mechanism of Action

This compound's therapeutic effects are attributed to its dual mechanism of action: inhibition of dihydroorotate dehydrogenase (DHODH) and activation of the nuclear receptor related 1 (Nurr1).

DHODH Inhibition Signaling Pathway

This compound is a potent and selective inhibitor of the mitochondrial enzyme DHODH.[5][7] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of highly activated lymphocytes.[1][7] By inhibiting DHODH, this compound selectively targets metabolically active T and B cells, leading to a reduction in their proliferation and pro-inflammatory cytokine production, without causing broad immunosuppression.[1][3]

DHODH_Inhibition cluster_0 Mitochondrion cluster_1 De Novo Pyrimidine Synthesis cluster_2 Cellular Proliferation DHODH DHODH Orotate Orotate DHODH->Orotate Oxidation Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidines Pyrimidines (UMP, CTP) Orotate->Pyrimidines Further Enzymatic Steps Vidofludimus Vidofludimus Hemicalcium Vidofludimus->DHODH Inhibition DNA_RNA_synthesis DNA & RNA Synthesis Pyrimidines->DNA_RNA_synthesis Required for Cell_Proliferation Activated Lymphocyte Proliferation DNA_RNA_synthesis->Cell_Proliferation Leads to Nurr1_Activation cluster_0 Cell Nucleus cluster_1 Cellular Effects Vidofludimus Vidofludimus Hemicalcium Nurr1 Nurr1 (Nuclear Receptor) Vidofludimus->Nurr1 Activates Nurr1_Target_Genes Nurr1 Target Genes Nurr1->Nurr1_Target_Genes Binds to Promoter Regions Neuroprotection Neuroprotection (Neuronal Survival) Nurr1_Target_Genes->Neuroprotection Upregulates Neuroprotective Factors Anti_inflammatory Anti-inflammatory Response Nurr1_Target_Genes->Anti_inflammatory Downregulates Pro-inflammatory Cytokines PK_Workflow Dosing Oral Administration of Vidofludimus Hemicalcium Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling To Study Subjects Sample_Processing Plasma/Urine Separation & Storage Blood_Sampling->Sample_Processing At Predefined Time Points Bioanalysis LC-MS/MS Quantification Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Concentration-Time Data

References

Vidofludimus Hemicalcium: A Technical Guide to its Molecular Characteristics and Therapeutic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vidofludimus hemicalcium, an orally administered small-molecule immunomodulator, is under investigation for the treatment of chronic inflammatory and autoimmune diseases, most notably relapsing and progressive forms of multiple sclerosis. Its therapeutic potential stems from a novel dual mechanism of action: the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in de novo pyrimidine (B1678525) synthesis, and the activation of the nuclear receptor-related 1 (Nurr1), a transcription factor with neuroprotective functions. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanisms of action of this compound. It further details experimental protocols for key assays and outlines the workflow of clinical trials investigating its efficacy and safety.

Molecular Structure and Physicochemical Properties

Vidofludimus is chemically described as 2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylic acid.[1] The hemicalcium salt consists of two molecules of Vidofludimus per calcium ion.

Table 1: Molecular and Physicochemical Properties of Vidofludimus and this compound

PropertyVidofludimusThis compound
Molecular Formula C₂₀H₁₈FNO₄[1]C₄₀H₃₄CaF₂N₂O₈[2]
Molecular Weight 355.365 g/mol [1]748.8 g/mol [2]
CAS Number 717824-30-1[1]1354012-90-0[3]
Appearance Crystalline solidWhite crystalline polymorph A[4]
Melting Point Not specified~155°C (solvated form)[4]
Solubility DMSO (~25 mg/mL), DMF (~25 mg/mL), Sparingly soluble in aqueous buffersSoluble in DMSO[5]
logP 3.4[6]Not specified
pKa Not specifiedNot specified

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action, targeting both inflammatory and neurodegenerative pathways implicated in autoimmune diseases.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Vidofludimus is a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes a critical step in the de novo synthesis of pyrimidines.[1][7][8] Rapidly proliferating cells, such as activated lymphocytes, have a high demand for pyrimidines to support DNA and RNA synthesis and are therefore highly dependent on the de novo pathway.[1] By inhibiting DHODH, Vidofludimus depletes the intracellular pyrimidine pool in these activated immune cells, leading to metabolic stress, cell cycle arrest, and ultimately apoptosis.[2][9] This selective action on hyperactive lymphocytes is believed to reduce the inflammatory responses characteristic of autoimmune diseases, without causing broad immunosuppression.[10][11] Resting cells, in contrast, can utilize the pyrimidine salvage pathway and are thus less affected.[9]

DHODH_Inhibition_Pathway DHODH Inhibition Pathway in Pyrimidine Synthesis cluster_DeNovo De Novo Pyrimidine Synthesis cluster_Salvage Salvage Pathway Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multi-step enzymatic conversion Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Vidofludimus Vidofludimus Hemicalcium Vidofludimus->Dihydroorotate Inhibits Free_Bases Free Pyrimidine Bases Salvage_UMP UMP Free_Bases->Salvage_UMP Salvage_DNA_RNA DNA/RNA Synthesis Salvage_UMP->Salvage_DNA_RNA Activated_Lymphocytes Activated Lymphocytes (High Proliferation) Resting_Cells Resting Cells (Low Proliferation)

Caption: Vidofludimus inhibits DHODH in the de novo pyrimidine synthesis pathway.

Activation of Nuclear Receptor-Related 1 (Nurr1)

In addition to its immunomodulatory effects, Vidofludimus acts as an activator of the nuclear receptor-related 1 (Nurr1), a transcription factor predominantly expressed in the central nervous system.[1][12] Nurr1 plays a crucial role in the survival and function of dopaminergic neurons and has demonstrated neuroprotective and anti-inflammatory properties.[13][14] Activation of Nurr1 by Vidofludimus is thought to mediate its neuroprotective effects by promoting neuronal survival, reducing oxidative stress, and increasing the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[13][15] This mechanism is particularly relevant for neurodegenerative diseases like multiple sclerosis, where protecting neurons from damage is a key therapeutic goal.

Nurr1_Activation_Pathway Nurr1 Activation Signaling Pathway Vidofludimus Vidofludimus Hemicalcium Nurr1 Nurr1 (in cytoplasm) Vidofludimus->Nurr1 Activates Nurr1_active Activated Nurr1 Nurr1->Nurr1_active Nucleus Nucleus Nurr1_active->Nucleus DNA DNA Nurr1_active->DNA Binds to Response Elements Transcription Gene Transcription DNA->Transcription Neuroprotective_Proteins Neuroprotective Proteins (e.g., BDNF) Transcription->Neuroprotective_Proteins Neuroprotection Neuroprotection (Neuronal Survival, Reduced Oxidative Stress) Neuroprotective_Proteins->Neuroprotection

Caption: Vidofludimus activates the Nurr1 signaling pathway leading to neuroprotection.

Experimental Protocols

Cell-Free DHODH Inhibition Assay

This protocol outlines the methodology for determining the inhibitory activity of Vidofludimus on recombinant human DHODH.

Materials:

  • N-terminally truncated recombinant human DHODH enzyme

  • This compound

  • 2,6-dichloroindophenol (DCIP)

  • Decylubiquinone

  • Dihydroorotate

  • Assay buffer: 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the Vidofludimus stock solution to obtain a range of test concentrations.

  • In a 96-well plate, prepare the reaction mixture containing 60 µM DCIP, 50 µM decylubiquinone, and the DHODH enzyme in the assay buffer. The enzyme concentration should be adjusted to achieve a linear reaction rate.[16]

  • Add the Vidofludimus dilutions or vehicle control (DMSO) to the respective wells.

  • Initiate the reaction by adding 100 µM dihydroorotate to all wells.

  • Immediately measure the decrease in absorbance at 600 nm over a 2-minute period at 30°C.[17]

  • Calculate the rate of reaction for each concentration of Vidofludimus.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the Vidofludimus concentration.

DHODH_Assay_Workflow DHODH Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrates, Buffers) Start->Prepare_Reagents Prepare_Vidofludimus Prepare Vidofludimus Serial Dilutions Start->Prepare_Vidofludimus Mix_Components Mix Assay Components (Enzyme, DCIP, Decylubiquinone) Prepare_Reagents->Mix_Components Add_Vidofludimus Add Vidofludimus or Vehicle Prepare_Vidofludimus->Add_Vidofludimus Mix_Components->Add_Vidofludimus Start_Reaction Initiate Reaction with Dihydroorotate Add_Vidofludimus->Start_Reaction Measure_Absorbance Measure Absorbance at 600 nm Start_Reaction->Measure_Absorbance Analyze_Data Calculate Reaction Rates and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell-free DHODH inhibition assay.

IL-17 Secretion Assay in Human PBMCs

This protocol describes a method to assess the effect of Vidofludimus on the secretion of IL-17 from stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs

  • This compound

  • Cell culture medium (e.g., RPMI-1640)

  • Stimulating agent (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

  • IL-17 Catch Reagent

  • IL-17 Detection Antibody (PE-conjugated)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Culture the PBMCs in the presence of various concentrations of this compound or vehicle control for a predetermined pre-incubation period.

  • Stimulate the cells with a suitable agent (e.g., PHA) to induce IL-17 secretion.

  • Label the cells with the IL-17 Catch Reagent, which binds to a cell surface marker and captures secreted IL-17.

  • Incubate the cells under conditions that allow for cytokine secretion and capture.

  • Stain the cells with a PE-conjugated IL-17 Detection Antibody.

  • Analyze the percentage of IL-17 secreting cells using flow cytometry.

IL17_Assay_Workflow IL-17 Secretion Assay Workflow Start Start Isolate_PBMCs Isolate Human PBMCs Start->Isolate_PBMCs Culture_Cells Culture PBMCs with Vidofludimus or Vehicle Isolate_PBMCs->Culture_Cells Stimulate_Cells Stimulate Cells to Induce IL-17 Secretion Culture_Cells->Stimulate_Cells Label_Catch Label with IL-17 Catch Reagent Stimulate_Cells->Label_Catch Incubate_Secretion Incubate for Secretion and Capture Label_Catch->Incubate_Secretion Stain_Detection Stain with PE-conjugated IL-17 Detection Antibody Incubate_Secretion->Stain_Detection Analyze_Flow Analyze by Flow Cytometry Stain_Detection->Analyze_Flow End End Analyze_Flow->End

Caption: Workflow for the IL-17 secretion assay in human PBMCs.

Clinical Trial Workflow for Multiple Sclerosis

Clinical development of this compound for relapsing multiple sclerosis (RMS) has progressed to Phase 3 trials. The general workflow for these trials is outlined below.

Clinical_Trial_Workflow Clinical Trial Workflow for Vidofludimus in MS Start Patient Recruitment Screening Screening & Eligibility Assessment Start->Screening Randomization Randomization Screening->Randomization Treatment_Arm This compound (e.g., 30 mg/day) Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Treatment_Period Double-Blind Treatment Period (e.g., up to 72 weeks) Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period Monitoring Regular Monitoring: - Clinical Assessments (e.g., EDSS) - MRI Scans - Safety Labs Treatment_Period->Monitoring Open_Label_Extension Optional Open-Label Extension Treatment_Period->Open_Label_Extension Primary_Endpoint Primary Endpoint Assessment: Time to First Relapse Monitoring->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment: - Disability Progression - New Lesion Formation Monitoring->Secondary_Endpoints Final_Analysis Final Data Analysis Primary_Endpoint->Final_Analysis Secondary_Endpoints->Final_Analysis Open_Label_Extension->Final_Analysis End Study Conclusion Final_Analysis->End

Caption: A generalized workflow for Phase 3 clinical trials of Vidofludimus in MS.

Conclusion

This compound represents a promising therapeutic candidate for autoimmune and neurodegenerative diseases, distinguished by its dual mechanism of action that addresses both inflammation and neuroprotection. Its targeted inhibition of DHODH in activated lymphocytes offers a selective immunomodulatory effect, while its activation of Nurr1 provides a potential avenue for neurorestorative therapies. The ongoing clinical trials will be crucial in further elucidating the efficacy and safety profile of this novel compound and its potential to become a valuable treatment option for patients with multiple sclerosis and other debilitating conditions.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. This compound is an investigational drug and is not approved for any indication.

References

Vidofludimus Hemicalcium: A Dual-Targeting Immunomodulator for Autoimmune Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vidofludimus (B1684499) hemicalcium (IMU-838) is an orally administered, next-generation small molecule immunomodulator currently in late-stage clinical development for the treatment of autoimmune diseases, most notably multiple sclerosis (MS). Its unique first-in-class dual mechanism of action, combining selective inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH) with activation of the nuclear receptor related 1 (Nurr1), positions it as a promising therapeutic candidate. This dual action targets both the inflammatory and neurodegenerative aspects of autoimmune pathologies. This technical guide provides a comprehensive overview of the core targets of vidofludimus hemicalcium, its mechanism of action, quantitative preclinical and clinical data, and detailed experimental methodologies.

Core Targets and Mechanism of Action

This compound exerts its therapeutic effects through the modulation of two key molecular targets:

  • Dihydroorotate Dehydrogenase (DHODH): As a potent and selective inhibitor of DHODH, this compound targets the de novo pyrimidine (B1678525) synthesis pathway.[1] Highly proliferative immune cells, such as activated T and B lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis and rely on this pathway.[2][3] By inhibiting DHODH, this compound depletes the intracellular pyrimidine pool in these activated lymphocytes, leading to metabolic stress, cell cycle arrest, and a reduction in pro-inflammatory cytokine production, including IL-17 and IFN-γ.[4][5] This selective action on hyperactive immune cells is thought to spare resting or memory immune cells, which can utilize the pyrimidine salvage pathway, thus avoiding broad immunosuppression.[4]

  • Nuclear Receptor Related 1 (Nurr1): this compound is also a potent activator of Nurr1, a neuroprotective transcription factor.[6] In the central nervous system, Nurr1 activation in microglia and astrocytes leads to the transrepression of pro-inflammatory gene expression.[7][8] This is achieved by recruiting a corepressor complex (CoREST) to NF-κB, a key regulator of inflammation, thereby inhibiting the transcription of neurotoxic mediators.[7][8] This mechanism is believed to contribute to the neuroprotective effects observed with this compound treatment.[6]

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy

ParameterValueSpecies/Cell LineReference
DHODH Inhibition
IC50160 nMHuman[9]
Potency vs. Teriflunomide2.6 times more potentHuman[5]
Nurr1 Activation
EC50 (Gal4-Nurr1)0.4 ± 0.2 μMHEK293T cells[6]
Cytokine Inhibition
IL-17 and IFN-γ SecretionPotent inhibitionStimulated human PBMCs[4][10]

Table 2: Clinical Efficacy in Multiple Sclerosis

TrialEndpointResultPatient PopulationReference
EMPhASIS (Phase 2) Reduction in total active MRI lesions (24 weeks)- 62% (45 mg dose) - 70% (30 mg dose)Relapsing-Remitting MS[11]
12-week Confirmed Disability Worsening (CDW) (Open-Label Extension, 144 weeks)92.3% of patients remained free of 12-week CDWRelapsing-Remitting MS[12]
24-week Confirmed Disability Worsening (CDW) (Open-Label Extension, 144 weeks)92.7% of patients remained free of 24-week CDWRelapsing-Remitting MS[12]
CALLIPER (Phase 2) Reduction in risk of 24-week CDW- 20% (overall PMS) - 30% (PPMS) - 15% (non-active SPMS)Progressive MS[13]
Annualized rate of thalamic brain volume loss20% reductionProgressive MS[14]
New or enlarging T2 lesionsSignificant reductionProgressive MS[14]
ENSURE (Phase 3) Primary EndpointTime to first relapseRelapsing MS[15][16]
StatusEnrollment complete, top-line data expected by end of 2026Relapsing MS[15][17]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound.

DHODH_Inhibition_Pathway cluster_0 Activated Lymphocytes Vidofludimus Vidofludimus Hemicalcium DHODH DHODH Vidofludimus->DHODH Inhibits DeNovo De Novo Pyrimidine Synthesis Pyrimidines Pyrimidine Pool (dUMP, dCTP) DeNovo->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Proliferation T-Cell & B-Cell Proliferation DNA_RNA->Proliferation Inflammation Inflammation Proliferation->Inflammation Salvage Salvage Pathway Salvage->Pyrimidines RestingCells Resting Immune Cells RestingCells->Salvage

DHODH Inhibition Pathway

Nurr1_Activation_Pathway cluster_0 Microglia / Astrocytes Vidofludimus Vidofludimus Hemicalcium Nurr1 Nurr1 Vidofludimus->Nurr1 Activates Nucleus Nucleus Nurr1->Nucleus CoREST CoREST Complex Nurr1->CoREST Recruits NFkB NF-κB (p65) InflammatoryGenes Pro-inflammatory Gene Promoters NFkB->InflammatoryGenes CoREST->InflammatoryGenes Binds to NF-κB at promoter Transcription Transcription of Neurotoxic Mediators InflammatoryGenes->Transcription Inhibits Neuroinflammation Neuroinflammation Transcription->Neuroinflammation

Nurr1 Activation Pathway

Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell-Free DHODH Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on DHODH enzyme activity.[18]

Methodology:

  • Enzyme Preparation: N-terminally truncated recombinant human DHODH enzyme is used.[18]

  • Assay Principle: The assay measures the reduction of a dye, 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate (DHO) to orotate (B1227488) by DHODH.

  • Procedure:

    • The reaction is performed in a 96-well plate.

    • The reaction mixture contains buffer, DHO, coenzyme Q, and DCIP.

    • This compound is added at various concentrations.

    • The reaction is initiated by the addition of the DHODH enzyme.

    • The decrease in absorbance of DCIP is measured spectrophotometrically over time.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Nurr1 Reporter Gene Assay

Objective: To assess the ability of this compound to activate the Nurr1 transcription factor.[18]

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used.[18]

  • Plasmids:

    • An expression vector for a Gal4 DNA-binding domain fused to the ligand-binding domain of Nurr1 (Gal4-Nurr1).

    • A reporter plasmid containing multiple copies of the Gal4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Procedure:

    • HEK293T cells are co-transfected with the Gal4-Nurr1 expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid.

    • After transfection, cells are treated with various concentrations of this compound or a vehicle control.

    • Cells are incubated for a defined period (e.g., 24 hours) to allow for gene expression.

  • Data Analysis: Cell lysates are assayed for both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold activation is calculated relative to the vehicle-treated control. The EC50 value, the concentration of agonist that produces 50% of the maximal response, is determined from the dose-response curve.

Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of multiple sclerosis.

Methodology:

  • Animal Model: Female C57BL/6 mice or Lewis rats are commonly used.

  • Induction of EAE:

    • Animals are immunized with an emulsion of myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide (for mice) or spinal cord homogenate (for rats) in Complete Freund's Adjuvant (CFA).

    • Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to enhance the immune response and facilitate the entry of inflammatory cells into the CNS.

  • Treatment:

    • This compound is administered orally, typically starting at the onset of clinical signs or prophylactically.

    • A vehicle control group and often a positive control group (e.g., another approved MS therapy) are included.

  • Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

  • Histopathology: At the end of the study, spinal cords are collected for histological analysis of inflammation (e.g., H&E staining) and demyelination (e.g., Luxol fast blue staining).

  • Data Analysis: Clinical scores are analyzed over time, and statistical comparisons are made between treatment groups. Histological scores for inflammation and demyelination are also compared.

EAE_Workflow Immunization Immunization (MOG/CFA + Pertussis Toxin) Disease_Induction EAE Induction Immunization->Disease_Induction Treatment_Initiation Treatment Initiation (Vidofludimus or Vehicle) Disease_Induction->Treatment_Initiation Clinical_Scoring Daily Clinical Scoring Treatment_Initiation->Clinical_Scoring Termination Study Termination Clinical_Scoring->Termination Histopathology Histopathology (Spinal Cord) Termination->Histopathology Data_Analysis Data Analysis Termination->Data_Analysis

EAE Experimental Workflow

Conclusion

This compound represents a novel, dual-acting therapeutic approach for autoimmune diseases. Its ability to selectively target activated immune cells through DHODH inhibition, combined with the neuroprotective effects mediated by Nurr1 activation, addresses both the inflammatory and neurodegenerative components of these complex disorders. The preclinical and clinical data to date are promising, demonstrating a favorable safety profile and significant efficacy in reducing disease activity in multiple sclerosis. The ongoing Phase 3 ENSURE program will be critical in further defining the role of this compound in the treatment landscape for autoimmune diseases. This technical guide provides a foundational understanding of the core scientific principles and data supporting the development of this innovative molecule.

References

Vidofludimus hemicalcium effect on T-cell and B-cell proliferation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Effect of Vidofludimus Hemicalcium on T-Cell and B-Cell Proliferation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (formerly IMU-838) is a next-generation, orally available, selective inhibitor of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1] This enzyme is critical for the de novo biosynthesis of pyrimidines, a metabolic pathway essential for the proliferation of rapidly dividing cells, particularly activated T and B lymphocytes.[2][3] By inducing metabolic stress in these hyperactive immune cells, this compound effectively modulates their proliferation and function without causing broad immunosuppression.[4][5] This targeted mechanism has shown promise in treating autoimmune diseases such as multiple sclerosis (MS) and other chronic inflammatory conditions.[2][4] This document provides a detailed overview of the core mechanism of action of this compound and its specific effects on T-cell and B-cell proliferation, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: DHODH Inhibition

The primary mechanism of action for this compound is the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH).[2][5]

1.1. The Role of DHODH in Lymphocyte Proliferation DHODH is a key enzyme located in the inner mitochondrial membrane that catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) synthesis pathway: the oxidation of dihydroorotate (DHO) to orotate.[2][6] Pyrimidines are essential building blocks for the synthesis of DNA and RNA.

While most cell types can utilize the pyrimidine salvage pathway, rapidly proliferating cells, such as activated T and B lymphocytes responding to an antigen, have a high demand for pyrimidines that can only be met by the de novo pathway.[3] Consequently, inhibiting DHODH selectively starves these activated lymphocytes of the necessary nucleotides for DNA replication and cell division, thereby halting their proliferation and effector functions.[2][3] This selective action on metabolically activated lymphocytes allows the remainder of the immune system to function normally.[5][7]

1.2. Signaling Pathway Diagram

DHODH_Inhibition_Pathway cluster_Mitochondrion Inner Mitochondrial Membrane cluster_Nucleus Nucleus DHODH DHODH (Dihydroorotate Dehydrogenase) Orotate Orotate DHODH->Orotate Catalyzes DHO Dihydroorotate (DHO) DHO->DHODH Substrate Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis Leads to DNA_RNA DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation Vidofludimus Vidofludimus Hemicalcium Vidofludimus->DHODH Inhibits

Caption: DHODH inhibition pathway by this compound.

Effect on T-Cell Proliferation

This compound demonstrates potent inhibitory effects on T-cell proliferation, particularly on highly activated, pathogenic T-cells. This contributes to its anti-inflammatory properties by reducing the expansion of T-cell populations that drive autoimmune responses.

2.1. Quantitative Data The inhibitory activity of this compound on T-cell proliferation and DHODH has been quantified in several studies. It has shown superior potency compared to the first-generation DHODH inhibitor, teriflunomide.[6][8]

ParameterCompoundValueSpeciesNotesReference
DHODH Inhibition (IC₅₀) This compound160 nMHuman[9]
Teriflunomide420 nMHumanVidofludimus is 2.6x more potent.[9]
T-Cell Proliferation (EC₅₀) This compound11.8 µMHumanPhytohemagglutinin (PHA) stimulated T-cells.[9]
Cytokine Inhibition This compoundPotent InhibitionHumanSpecifically inhibits IL-17A, IL-17F, and IFN-γ expression in PBMCs.[6][9]

2.2. Experimental Protocol: T-Cell Proliferation Assay

This protocol describes a representative method for assessing the effect of this compound on antigen-stimulated T-cell proliferation.

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Further purify CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS).

  • Cell Culture: Plate the isolated T-cells in 96-well round-bottom plates at a density of 1 x 10⁵ cells per well in complete RPMI-1640 medium.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 50 µM).

  • Stimulation: Add a T-cell stimulus to the wells. For a polyclonal response, use phytohemagglutinin (PHA) at 5 µg/mL.[3] For an antigen-specific response, use antigen-presenting cells (APCs) loaded with a relevant peptide (e.g., OVA peptide for OT-I T-cells).[10]

  • Treatment: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.

  • Harvesting and Analysis: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation. Calculate the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

2.3. Experimental Workflow Diagram

T_Cell_Assay_Workflow start Isolate T-Cells (e.g., from PBMCs) plate Plate T-Cells (1x10⁵ cells/well) start->plate stimulate Add Stimulus (e.g., PHA or Antigen) plate->stimulate prepare Prepare Vidofludimus Serial Dilutions treat Add Compound or Vehicle prepare->treat stimulate->treat incubate Incubate (72 hours) treat->incubate pulse Pulse with [³H]-Thymidine (18 hours) incubate->pulse harvest Harvest Cells & Measure Radioactivity pulse->harvest analyze Calculate EC₅₀ harvest->analyze

Caption: Workflow for a T-cell proliferation assay.

Effect on B-Cell Proliferation

Similar to its effect on T-cells, this compound inhibits the proliferation of activated B-cells. This dual action on both major lymphocyte lineages makes it a comprehensive immunomodulatory agent for autoimmune diseases where both cell types play a pathogenic role.

3.1. Quantitative Data While specific EC₅₀ values for B-cell proliferation are not as widely published, studies confirm a potent inhibitory effect.

ParameterCompoundEffectSpeciesNotesReference
B-Cell Proliferation This compoundSimilar inhibitory effect to T-cellsHumanTested on CpG ODN 2006-PTO dependent B-cell proliferation.[9]

3.2. Experimental Protocol: B-Cell Proliferation Assay

This protocol outlines a method for assessing the impact of this compound on stimulated B-cell proliferation.

  • Cell Isolation: Isolate B-cells from PBMCs using a negative selection B-cell isolation kit (MACS). Purity should be assessed via flow cytometry (e.g., CD19+).

  • Cell Culture: Plate the purified B-cells in 96-well flat-bottom plates at a density of 1 x 10⁵ cells per well.

  • Compound Preparation: Prepare serial dilutions of this compound as described for the T-cell assay.

  • Stimulation: Add a B-cell stimulus to the wells. A common and potent stimulus is CpG oligodeoxynucleotide (ODN) 2006, which signals through Toll-like receptor 9 (TLR9).[9]

  • Treatment: Add the diluted compound or vehicle control to the wells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement: Assess proliferation using either [³H]-thymidine incorporation (as described above) or a colorimetric assay such as CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS), which measures metabolically active cells.

  • Analysis: For the MTS assay, measure absorbance at 490 nm. Calculate the percentage of inhibition and determine the EC₅₀ value.

3.3. Experimental Workflow Diagram

B_Cell_Assay_Workflow start Isolate B-Cells (e.g., CD19+) plate Plate B-Cells (1x10⁵ cells/well) start->plate stimulate Add Stimulus (e.g., CpG ODN) plate->stimulate prepare Prepare Vidofludimus Serial Dilutions treat Add Compound or Vehicle prepare->treat stimulate->treat incubate Incubate (72-96 hours) treat->incubate measure Measure Proliferation (e.g., MTS Assay) incubate->measure analyze Calculate EC₅₀ measure->analyze

Caption: Workflow for a B-cell proliferation assay.

Conclusion

This compound is a potent, second-generation DHODH inhibitor that effectively suppresses the proliferation of both T-cells and B-cells. Its mechanism of action is highly selective for metabolically hyperactive lymphocytes, allowing it to exert a targeted immunomodulatory effect while preserving normal immune function.[4][5] The quantitative data demonstrates its superior potency over first-generation inhibitors.[8] By inhibiting the expansion and effector functions of pathogenic lymphocytes, this compound represents a promising therapeutic agent for the treatment of T-cell and B-cell-mediated autoimmune diseases.

References

Vidofludimus Hemicalcium: A Deep Dive into its Therapeutic Potential for Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, presents a significant therapeutic challenge. Vidofludimus hemicalcium (formerly IMU-838), a novel, orally administered small molecule, is emerging as a promising therapeutic candidate. This document provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It delves into its core mechanism of action, summarizes key preclinical and clinical data, outlines experimental protocols, and visualizes the underlying signaling pathways.

Core Mechanism of Action: Selective DHODH Inhibition

This compound's primary mechanism of action is the selective inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1][2] This pathway is crucial for the proliferation of rapidly dividing cells, particularly activated T and B lymphocytes, which are key drivers of the chronic inflammation characteristic of IBD.[1][3]

Unlike resting lymphocytes, which can utilize the pyrimidine salvage pathway, activated lymphocytes are highly dependent on the de novo pathway to meet their increased demand for DNA and RNA synthesis. By inhibiting DHODH, this compound effectively curtails the proliferation of these pathogenic immune cells without causing broad immunosuppression.[1][3] This targeted approach is a significant advantage over conventional immunosuppressants.

Beyond its anti-proliferative effects, DHODH inhibition by this compound also leads to a reduction in the production of pro-inflammatory cytokines, including Interleukin-17 (IL-17) and Interferon-gamma (IFNγ).[4] This dual action of limiting immune cell expansion and suppressing inflammatory mediator release underscores its therapeutic potential in IBD.

Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways implicated in IBD pathogenesis. The inhibition of DHODH leads to downstream effects on transcription factors such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).

DHODH_Inhibition_Pathway Vidofludimus Vidofludimus Hemicalcium DHODH DHODH Vidofludimus->DHODH Inhibits STAT3 STAT3 Activation Vidofludimus->STAT3 Inhibits NFkB NF-κB Activation Vidofludimus->NFkB Inhibits Pyrimidine De Novo Pyrimidine Synthesis DHODH->Pyrimidine Lymphocyte Activated T/B Lymphocyte Proliferation Pyrimidine->Lymphocyte Inflammation Intestinal Inflammation Lymphocyte->Inflammation Cytokines Pro-inflammatory Cytokines (IL-17, IFNγ, TNFα) STAT3->Cytokines NFkB->Cytokines Cytokines->Inflammation

Mechanism of Action of this compound in IBD.

Preclinical Research and Experimental Protocols

This compound has demonstrated efficacy in various preclinical models of colitis, which are crucial for understanding its therapeutic potential and mechanism of action.[3]

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model

A key preclinical study utilized a TNBS-induced colitis model in rats to evaluate the in vivo effects of Vidofludimus.[5] This model mimics several features of Crohn's disease.

Experimental Protocol:

  • Animal Model: Young Wistar rats.

  • Induction of Colitis: A single intrarectal administration of TNBS (150 µl) on day 1.[5]

  • Treatment: Rats were orally dosed with either vehicle, Vidofludimus, or Vidofludimus in combination with uridine (B1682114) for 6 days.[5]

  • Endpoints: On day 6, colonic tissue was assessed for:

    • Macroscopic and histological signs of inflammation.[5]

    • Nuclear binding of STAT3 and NF-κB.[5]

    • IL-17 production.[5]

    • Infiltration of CD3+ T cells.[5]

Key Findings:

  • Vidofludimus treatment significantly reduced macroscopic and histological damage in the colon.[5]

  • A reduction in the infiltration of CD3+ T cells was observed.[5]

  • Vidofludimus inhibited the nuclear binding of both STAT3 and NF-κB.[5]

  • Colonic IL-17 production was significantly suppressed.[5]

TNBS_Colitis_Workflow Day1 Day 1: TNBS Induction of Colitis Day1_6 Days 1-6: Oral Dosing (Vehicle or Vidofludimus) Day1->Day1_6 Day6 Day 6: Sacrifice and Tissue Collection Day1_6->Day6 Analysis Analysis: - Macroscopic/Histological Scoring - STAT3/NF-κB Activity - IL-17 Levels - T-cell Infiltration Day6->Analysis

References

Vidofludimus Hemiclacium in Multiple Sclerosis Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Vidofludimus (B1684499) hemicalcium (IMU-838) is an orally available, next-generation small molecule immunomodulator under investigation for the treatment of multiple sclerosis (MS). It exhibits a unique dual mechanism of action, combining the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH) with the activation of the nuclear receptor related 1 (Nurr1). This dual action targets both the inflammatory and the neurodegenerative aspects of MS pathophysiology. Preclinical studies in established animal models of MS, primarily experimental autoimmune encephalomyelitis (EAE), have demonstrated its potential to attenuate disease severity, reduce central nervous system (CNS) inflammation, and exert direct neuroprotective effects. This document provides a comprehensive technical overview of the preclinical data, experimental methodologies, and mechanisms of action of vidofludimus hemicalcium in the context of MS models.

Core Mechanism of Action

This compound's therapeutic potential stems from its ability to modulate two distinct and critical pathways involved in MS pathology.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

This compound is a potent, selective inhibitor of DHODH, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] Pathogenic, rapidly proliferating lymphocytes (T and B cells) heavily rely on this pathway to meet their high demand for pyrimidines required for DNA and RNA synthesis. By inhibiting DHODH, this compound induces metabolic stress specifically in these hyperactive immune cells, leading to a reduction in their proliferation and effector functions, such as the secretion of pro-inflammatory cytokines.[1] This selective action modulates the autoimmune response without causing broad immunosuppression, leaving the function of other immune cells largely intact.[2][3]

// Invisible edges for alignment Vidofludimus -> Inhibition [style=invis]; Inhibition -> DHODH [style=invis]; MetabolicStress -> Reduction [style=invis]; Reduction -> Proliferation [style=invis]; } /dot Caption: DHODH Inhibition Pathway by this compound.

Activation of Nuclear Receptor Related 1 (Nurr1)

Independent of its DHODH activity, this compound is a potent activator of Nurr1 (also known as NR4A2), a transcription factor highly expressed in neurons and glial cells (microglia, astrocytes).[1][4][5] Nurr1 plays a critical role in neuronal survival, differentiation, and function. Its activation has been shown to be neuroprotective by:

  • Reducing Neuroinflammation: In microglia and astrocytes, Nurr1 activation suppresses the production of pro-inflammatory cytokines and neurotoxic agents like reactive oxygen species (ROS) and nitric oxide (NO).[1][4]

  • Promoting Neuronal Survival: In neurons, Nurr1 upregulates the expression of genes involved in survival, differentiation, and improved neurotransmission, such as tyrosine hydroxylase (TH) and brain-derived neurotrophic factor (BDNF).[4][5][6]

This neuroprotective action is particularly relevant for addressing the progressive, non-relapsing aspects of MS pathology.

// Invisible edges for alignment Vidofludimus -> Activation [style=invis]; Activation -> Nurr1 [style=invis]; Nurr1 -> Reduction [style=invis]; Reduction -> Neuroinflammation [style=invis]; Nurr1 -> Promotion [style=invis]; Promotion -> GeneExpression [style=invis]; } /dot Caption: Nurr1 Activation Pathway by this compound.

Efficacy in Preclinical MS Models

The therapeutic potential of this compound has been evaluated in rodent models of EAE, the most widely used animal model for MS.

Experimental Protocols

Rat Therapeutic EAE Model [7][8][9]

  • Animal Strain: Female Dark Agouti (DA) rats.

  • Induction of EAE: Immunization via subcutaneous administration of spinal cord homogenate emulsified in Complete Freund's Adjuvant (CFA).

  • Treatment Protocol: Animals were randomized into treatment groups upon reaching a clinical score of ≥ 1. This compound was administered orally (p.o.) once daily at doses of 4 mg/kg, 20 mg/kg, and 60 mg/kg. Vehicle and leflunomide (B1674699) (4 mg/kg) served as negative and positive controls, respectively.

  • Primary Endpoints: Daily clinical scoring of disease severity (e.g., on a scale of 0-5, from no symptoms to paralysis) and body weight measurement.

Mouse Prophylactic/Therapeutic EAE Model [4][10]

  • Animal Strain: C57BL/6 mice.

  • Induction of EAE: Immunization with Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in CFA, followed by administration of pertussis toxin.

  • Treatment Protocol:

    • Prophylactic: Daily oral administration of this compound (e.g., 150 mg/kg) initiated at or shortly after immunization.

    • Therapeutic: Treatment initiated after disease onset.

  • Endpoints: Clinical scoring, histological analysis of CNS for immune cell infiltration and demyelination, and biomarker analysis (e.g., plasma Neurofilament Light Chain [NfL] and BDNF).

EAE_Workflow Disease_Onset Disease_Onset Treatment Treatment Disease_Onset->Treatment Scoring Scoring Treatment->Scoring Histo Histo Biomarkers Biomarkers

Summary of Preclinical Efficacy Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies.

Table 1: In Vitro Activity of Vidofludimus

ParameterSpecies/Cell TypeIC₅₀ Value (μmol/L)Comparison/NoteReference
DHODH Enzyme Inhibition Human (recombinant)0.1342.6 times more potent than teriflunomide[7][11][12]
Rat (recombinant)1.297.5-fold lower potency vs. human[7][11][12]
Mouse (recombinant)10.664.4-fold lower potency vs. human[7][11][12]
T-Cell Proliferation Human PBMCs~13More efficacious than teriflunomide[11][12]
Cytokine Secretion Human PBMCs (IL-17)~6More efficacious than teriflunomide[11][12]
Human PBMCs (IFN-γ)-More efficacious than teriflunomide[7][11]

Table 2: In Vivo Efficacy in Rodent EAE Models

ModelTreatment RegimenKey FindingsReference
Rat Therapeutic EAE 20 mg/kg, daily p.o.Statistically significant decrease in disease scores. Disease fully ameliorated in 5/8 (62.5%) rats at study end.[8][9]
60 mg/kg, daily p.o.Statistically significant decrease in disease scores. Disease fully ameliorated in 7/8 (87.5%) rats at study end.[8][9]
Mouse Prophylactic EAE 150 mg/kg, daily p.o.- Reduced plasma NfL (biomarker for axonal damage).- Increased plasma BDNF (biomarker for Nurr1 activation).- Increased expression of Nurr1 target genes (Th, Cox5b, Sod1) in CNS.[4][6][10]
Mouse EAE (Pilot Study) Dose not specified- Reduced microglial activation marker (Iba-1).- Reduced neuronal injury marker (APP).- Increased myelin marker (MBP).[4][13]

Conclusion and Clinical Translation

Preclinical data from cellular and animal models robustly support the dual mechanism of action of this compound. Its ability to selectively target activated lymphocytes via DHODH inhibition provides a strong rationale for its use in controlling the inflammatory relapses characteristic of MS. Furthermore, its capacity to activate the Nurr1 pathway offers a novel, neuroprotective strategy to potentially slow or halt the progressive neurodegeneration that remains a major unmet need in MS treatment.[1][4]

These promising preclinical findings have formed the basis for extensive clinical development. This compound has been evaluated in Phase 2 trials for both relapsing-remitting MS (EMPhASIS trial) and progressive MS (CALLIPER trial) and is currently in Phase 3 trials for relapsing MS (ENSURE program).[1][14][15] The data from these preclinical models provide essential context for interpreting clinical outcomes and underscore the compound's potential as a differentiated oral therapy for multiple sclerosis.

References

Methodological & Application

Application Notes and Protocols for Vidofludimus Hemicalcium In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidofludimus hemicalcium (IMU-838) is an investigational small molecule drug candidate with a dual mechanism of action, positioning it as a promising therapeutic for autoimmune diseases such as multiple sclerosis (MS) and other chronic inflammatory conditions.[1][2][3][4] It is a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH) and an activator of the nuclear receptor related 1 (Nurr1).[1][2][3][4] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound exerts its effects through two primary pathways:

  • DHODH Inhibition: Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[5][6] Highly proliferating cells, such as activated lymphocytes, are heavily dependent on this pathway for DNA and RNA synthesis.[5][6] By inhibiting DHODH, this compound selectively targets these hyperactive immune cells, leading to metabolic stress and a reduction in their proliferation and pro-inflammatory cytokine production.[2][6] This targeted immunomodulation is a key aspect of its anti-inflammatory effects.[2][6]

  • Nurr1 Activation: Nuclear receptor related 1 (Nurr1) is a transcription factor that plays a crucial role in the development, maintenance, and survival of dopaminergic neurons and has neuroprotective and anti-inflammatory functions.[1][7] Activation of Nurr1 by this compound is thought to contribute to its neuroprotective potential, a significant attribute for its application in neurodegenerative diseases like MS.[1][7]

Signaling Pathways

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cell Activated Lymphocyte Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product De_novo_Pyrimidine_Synthesis De novo Pyrimidine Synthesis Orotate->De_novo_Pyrimidine_Synthesis Vidofludimus Vidofludimus Vidofludimus->DHODH Inhibition DNA_RNA_Synthesis DNA/RNA Synthesis De_novo_Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Proinflammatory_Cytokines Pro-inflammatory Cytokine Production DNA_RNA_Synthesis->Proinflammatory_Cytokines

Caption: DHODH Inhibition Pathway by Vidofludimus.

Nurr1_Activation_Pathway cluster_Cell Neuron / Microglia / Astrocyte Vidofludimus Vidofludimus Nurr1 Nurr1 Vidofludimus->Nurr1 Activation Neuroprotective_Genes Neuroprotective Gene Expression Nurr1->Neuroprotective_Genes Anti_inflammatory_Response Anti-inflammatory Response Nurr1->Anti_inflammatory_Response Neuronal_Survival Neuronal Survival and Function Neuroprotective_Genes->Neuronal_Survival

Caption: Nurr1 Activation Pathway by Vidofludimus.

Quantitative Data Summary

Assay TypeTarget/Cell LineSpeciesParameterValueReference(s)
DHODH Enzyme InhibitionRecombinant DHODHHumanIC50160 nM[5]
T-Cell ProliferationPHA-stimulated PBMCsHumanEC5011.8 µM
Cytokine Release (IL-17)PHA-stimulated PBMCsHumanIC50~5-8 µM
Cytokine Release (IFN-γ)PHA-stimulated PBMCsHumanIC50~5-8 µM
Nurr1 ActivationHEK293T CellsHumanEC50~450 nM[5]
Antiviral (SARS-CoV-2)Vero CellsEC507.6 µM

Experimental Protocols

DHODH Enzyme Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the inhibitory activity of this compound on recombinant human dihydroorotate dehydrogenase (DHODH). The assay measures the reduction of 2,6-dichloroindophenol (B1210591) (DCIP), a colorimetric indicator of DHODH activity.

DHODH_Assay_Workflow A Prepare Reagents: - Assay Buffer - Recombinant hDHODH - Dihydroorotate (DHO) - Coenzyme Q10 - DCIP - Vidofludimus dilutions B Add Vidofludimus dilutions and hDHODH to a 96-well plate A->B C Pre-incubate to allow inhibitor binding B->C D Initiate reaction by adding DHO and DCIP C->D E Measure absorbance decrease at 600 nm in kinetic mode D->E F Calculate % inhibition and determine IC50 E->F

Caption: DHODH Enzyme Inhibition Assay Workflow.

Materials:

  • Recombinant human DHODH protein (N-terminally truncated)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • L-dihydroorotate (DHO)

  • Decylubiquinone (B1670182) (Coenzyme Q10 analog)

  • 2,6-dichloroindophenol (DCIP)

  • This compound

  • DMSO (for compound dilution)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 600 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer.

    • Prepare a reaction mixture containing assay buffer, DHO, and decylubiquinone at their final desired concentrations.

    • Prepare a solution of recombinant human DHODH in assay buffer.

    • Prepare a solution of DCIP in assay buffer.

  • Assay Plate Setup:

    • Add 2 µL of the this compound dilutions or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 20 µL of the DHODH enzyme solution to each well.

  • Pre-incubation:

    • Incubate the plate at 37°C for 30 minutes to allow for the binding of the inhibitor to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 178 µL of the DHO/decylubiquinone/DCIP reaction mixture to each well.

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Lymphocyte Proliferation Assay

This protocol outlines the procedure for assessing the effect of this compound on the proliferation of human peripheral blood mononuclear cells (PBMCs) stimulated with the mitogen phytohemagglutinin (PHA).

Proliferation_Assay_Workflow A Isolate PBMCs from healthy donor blood B Seed PBMCs in a 96-well plate A->B C Add Vidofludimus dilutions and PHA to the wells B->C D Incubate for 72 hours C->D E Add proliferation reagent (e.g., [3H]-thymidine or CFSE) D->E F Incubate and measure proliferation E->F G Calculate % inhibition and determine EC50 F->G

Caption: Lymphocyte Proliferation Assay Workflow.

Materials:

  • Human peripheral blood from healthy donors

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • Phytohemagglutinin-L (PHA-L)

  • This compound

  • DMSO

  • 96-well cell culture plate

  • Cell proliferation reagent (e.g., [3H]-thymidine or a non-radioactive alternative like CellTiter-Glo®)

  • Appropriate detection instrument (scintillation counter or luminometer)

Procedure:

  • PBMC Isolation:

    • Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

    • Wash the isolated PBMCs twice with RPMI-1640 medium.

    • Resuspend the cells in complete RPMI-1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Cell Seeding:

    • Seed the PBMCs in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete medium.

  • Compound and Mitogen Addition:

    • Prepare serial dilutions of this compound in complete medium.

    • Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

    • Add 50 µL of PHA-L solution (final concentration of 5 µg/mL) to all wells except for the unstimulated control wells. Add 50 µL of medium to the unstimulated wells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.

  • Proliferation Measurement (using [3H]-thymidine):

    • During the last 18 hours of incubation, add 1 µCi of [3H]-thymidine to each well.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the PHA-stimulated control.

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytokine Release Assay (IL-17 & IFN-γ)

This protocol describes the measurement of Interleukin-17 (IL-17) and Interferon-gamma (IFN-γ) released from stimulated PBMCs treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).

Cytokine_Assay_Workflow A Isolate and culture PBMCs with Vidofludimus and stimulant B Incubate for 24-48 hours A->B C Collect cell culture supernatants B->C D Perform ELISA for IL-17 and IFN-γ on the supernatants C->D E Measure absorbance at 450 nm D->E F Calculate cytokine concentrations and determine IC50 E->F

Caption: Cytokine Release Assay Workflow.

Materials:

  • PBMCs (isolated as described in the proliferation assay)

  • Complete RPMI-1640 medium

  • Stimulant (e.g., PHA or anti-CD3/anti-CD28 antibodies)

  • This compound

  • DMSO

  • Human IL-17 ELISA kit

  • Human IFN-γ ELISA kit

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Follow steps 1-3 of the Lymphocyte Proliferation Assay protocol to set up the PBMC culture with this compound and the chosen stimulant.

  • Incubation and Supernatant Collection:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48 hours.

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the cell culture supernatants without disturbing the cell pellet.

  • ELISA:

    • Perform the ELISA for human IL-17 and IFN-γ on the collected supernatants according to the manufacturer's instructions provided with the ELISA kits.[8] This typically involves:

      • Adding standards and samples to the antibody-coated plate.

      • Incubating and washing the plate.

      • Adding a detection antibody.

      • Incubating and washing the plate.

      • Adding a substrate and stopping the reaction.

  • Measurement and Data Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve for each cytokine.

    • Determine the concentration of IL-17 and IFN-γ in each sample from the standard curve.

    • Calculate the percentage of inhibition of cytokine release for each concentration of this compound.

    • Determine the IC50 value for the inhibition of each cytokine's release.

Nurr1 Activation Reporter Gene Assay

This protocol details a reporter gene assay to quantify the activation of Nurr1 by this compound in HEK293T cells.

Nurr1_Assay_Workflow A Co-transfect HEK293T cells with Gal4-Nurr1 and luciferase reporter plasmids B Incubate for 5 hours A->B C Add Vidofludimus dilutions to the cells B->C D Incubate for 16-24 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Calculate fold activation and determine EC50 F->G

Caption: Nurr1 Reporter Gene Assay Workflow.

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS, penicillin, and streptomycin

  • Expression plasmid for a Gal4 DNA-binding domain fused to the Nurr1 ligand-binding domain (Gal4-Nurr1)

  • Reporter plasmid containing a luciferase gene downstream of a Gal4 upstream activation sequence (UAS)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound

  • DMSO

  • 96-well white, clear-bottom cell culture plate

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with the Gal4-Nurr1 expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • Approximately 5 hours after transfection, remove the transfection medium and replace it with fresh medium containing serial dilutions of this compound or DMSO (vehicle control).

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 16-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the luminescence in each well using a luminometer.

    • Calculate the fold activation of luciferase expression for each concentration of this compound relative to the vehicle control.

    • Determine the EC50 value by plotting the fold activation against the logarithm of the compound concentration.

Epstein-Barr Virus (EBV) Reactivation Assay

This protocol describes an assay to evaluate the effect of this compound on the lytic reactivation of Epstein-Barr Virus (EBV) in Akata-EBV-GFP B cells.

EBV_Assay_Workflow A Culture Akata-EBV-GFP B cells B Treat cells with Vidofludimus and a lytic cycle inducer (e.g., anti-IgG) A->B C Incubate for 48 hours B->C D Analyze GFP expression by flow cytometry C->D E Calculate the percentage of GFP-positive cells D->E F Determine the dose-dependent inhibition of EBV reactivation E->F

Caption: EBV Reactivation Assay Workflow.

Materials:

  • Akata-EBV-GFP B cells (EBV-positive B-cell line with a GFP reporter for lytic infection)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • Lytic cycle inducer (e.g., goat anti-human IgG antibody)

  • This compound

  • DMSO

  • 24-well cell culture plate

  • Flow cytometer

Procedure:

  • Cell Culture:

    • Culture Akata-EBV-GFP cells in complete RPMI-1640 medium.

  • Compound Treatment and Lytic Induction:

    • Seed the cells in a 24-well plate at a density of 2 x 10^5 cells per well.

    • Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

    • Induce lytic reactivation by adding anti-human IgG to a final concentration of 10 µg/mL.[9]

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48 hours.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in FACS buffer (PBS with 2% FBS).

    • Analyze the percentage of GFP-positive cells using a flow cytometer.

  • Data Analysis:

    • Determine the percentage of GFP-positive cells in each treatment condition.

    • Calculate the percentage of inhibition of EBV reactivation for each concentration of this compound relative to the induced control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to assess the dose-dependent effect.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for characterizing the dual mechanism of action of this compound. By quantifying its inhibitory effect on DHODH and its activating effect on Nurr1, as well as its functional consequences on lymphocyte proliferation, cytokine release, and viral reactivation, researchers can gain a comprehensive understanding of its therapeutic potential. These protocols are intended to serve as a guide for scientists and drug development professionals in the evaluation of this compound and other dual-acting immunomodulatory and neuroprotective agents.

References

Application Notes & Protocols: Vidofludimus Hemicalcium in EAE Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vidofludimus hemicalcium (IMU-838) is an orally available, next-generation small molecule inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) currently under investigation for the treatment of multiple sclerosis (MS) and other autoimmune diseases.[1][2] Its primary mechanism involves blocking the de novo pyrimidine (B1678525) synthesis pathway, which is crucial for the proliferation of highly activated lymphocytes, such as T and B cells, thereby exerting an immunomodulatory effect.[1][3] Uniquely, Vidofludimus calcium also functions as a potent activator of the Nuclear receptor related 1 (Nurr1), a transcription factor associated with neuroprotective functions.[2][4] This dual action suggests potential for both anti-inflammatory and neuroprotective effects in neurodegenerative diseases like MS.[5] The Experimental Autoimmune Encephalomyelitis (EAE) model is the most widely used animal model for MS, mimicking key aspects of the disease's pathology, including CNS inflammation, demyelination, and paralysis.[6] These notes provide detailed protocols and summarized data for the application of this compound in EAE models.

Mechanism of Action

This compound exhibits a dual mechanism of action:

  • DHODH Inhibition: As a selective DHODH inhibitor, it targets the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway within mitochondria.[1][3] Highly activated T and B lymphocytes have a substantial demand for pyrimidines to support DNA and RNA synthesis for their proliferation and effector functions.[3] By inhibiting DHODH, this compound creates metabolic stress specifically in these hyperactive immune cells, leading to reduced proliferation and a decrease in the secretion of pro-inflammatory cytokines like IL-17 and IFN-γ.[7][8]

  • Nurr1 Activation: Vidofludimus calcium is a potent activator of Nurr1, a nuclear receptor highly expressed in neurons and glial cells (microglia and astrocytes).[4][9] Nurr1 activation is linked to neuroprotection by regulating genes that enhance neuronal survival and reduce the production of neurotoxic mediators.[5][9] This mechanism may contribute to halting neurodegeneration and disability progression.[2]

cluster_0 Vidofludimus Calcium (IMU-838) cluster_1 Immunomodulatory Effect cluster_2 Neuroprotective Effect Vido Vidofludimus Calcium DHODH DHODH Inhibition Vido->DHODH Nurr1 Nurr1 Activation Vido->Nurr1 Pyrimidine De Novo Pyrimidine Synthesis Blocked DHODH->Pyrimidine Leads to Lymphocytes Metabolic Stress in Activated T/B Cells Pyrimidine->Lymphocytes Proliferation Reduced Proliferation Lymphocytes->Proliferation Cytokines Reduced IL-17 & IFN-γ Secretion Lymphocytes->Cytokines Glial Reduced Neurotoxic Mediators in Glia Nurr1->Glial Neuron Enhanced Neuronal Survival Nurr1->Neuron Protection Neuroprotection Glial->Protection Neuron->Protection cluster_workflow Therapeutic EAE Study Workflow A 1. Animal Acclimation (e.g., Female DA Rats, 11 weeks) B 2. EAE Induction (Subcutaneous immunization with spinal cord homogenate/CFA) A->B C 3. Daily Monitoring (Body weight and clinical score) B->C D 4. Disease Onset (Clinical Score ≥ 1) C->D E 5. Randomization & Treatment Initiation (Vehicle, Vidofludimus, Positive Control) D->E F 6. Continued Daily Treatment & Monitoring E->F G 7. Endpoint Data Collection (Final clinical scores, tissue collection) F->G H 8. Data Analysis (Statistical comparison of treatment groups) G->H

References

Application Notes and Protocols for Dosing Vidofludimus Hemicalcium in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical administration of Vidofludimus hemicalcium in rodent models of autoimmune and inflammatory diseases.

Introduction

This compound is an orally administered small-molecule immunomodulatory drug candidate with a dual mechanism of action. It is an inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, and an activator of the nuclear receptor-related 1 protein (Nurr1).[1] Inhibition of DHODH selectively targets rapidly proliferating activated lymphocytes, which are crucial drivers of autoimmune diseases, by depleting their pyrimidine supply.[2] The activation of Nurr1 is associated with neuroprotective effects.[1][3] These mechanisms make this compound a promising therapeutic agent for autoimmune conditions such as multiple sclerosis and inflammatory bowel disease.[1][2]

Data Presentation: Dosing in Rodent Models

The following tables summarize the quantitative data from key rodent studies investigating the efficacy of this compound. It is important to note that the potency of Vidofludimus is reported to be 7.5-fold and 64.4-fold lower for rat and mouse DHODH, respectively, compared to human DHODH.[3][4]

Table 1: this compound Dosing in Rat Experimental Autoimmune Encephalomyelitis (EAE) Model

ParameterDetailsReference
Species/Strain Dark Agouti (DA) Rats[5]
Model Experimental Autoimmune Encephalomyelitis (EAE)[5]
Induction Subcutaneous immunization with rat spinal cord homogenate[5]
Drug Form Vidofludimus (free acid)[6]
Vehicle Not specified, referred to as "vehicle"[4][7]
Route of Admin. Oral gavage (p.o.)[4][7]
Dosage 4 mg/kg, 20 mg/kg, 60 mg/kg[4][7]
Frequency Once daily[4][7]
Treatment Start After onset of clinical signs (score ≥ 1)[4][7]
Key Findings Dose-dependent reduction in cumulative disease scores. Statistically significant decrease in disease scores at 20 mg/kg and 60 mg/kg.[4][7]

Table 2: this compound Dosing in Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model

ParameterDetailsReference
Species/Strain C57BL/6 Mice[8]
Model Experimental Autoimmune Encephalomyelitis (EAE)[8]
Induction Immunization with MOG35-55 peptide[8]
Drug Form Vidofludimus calcium (VidoCa)[8]
Vehicle Not specified, referred to as "vehicle"[8]
Route of Admin. Oral gavage (p.o.)[8]
Dosage 30 mg/kg, 150 mg/kg[8]
Frequency Once daily[8]
Treatment Start 5 days post-immunization (d.p.i.)[8]
Key Findings Reduced disease severity. Significant reduction in T helper cells, Th17 cells, and GM-CSF-producing Th cells in the CNS at 150 mg/kg.[8]

Experimental Protocols

Protocol 1: Therapeutic Dosing of this compound in a Rat EAE Model

This protocol is based on studies investigating the therapeutic efficacy of Vidofludimus in rats after the onset of EAE symptoms.[4][7]

1. Materials:

  • This compound

  • Vehicle for suspension (e.g., 0.5% w/v carboxymethylcellulose in water)

  • Female Dark Agouti (DA) rats (11-weeks old)[5]

  • Rat spinal cord homogenate for immunization

  • Complete Freund's Adjuvant (CFA)

  • Sterile saline

  • Oral gavage needles (16-18 gauge, 2-3 inches long)

  • Syringes

  • Animal scale

2. EAE Induction:

  • Prepare an emulsion of rat spinal cord homogenate in CFA.

  • Immunize female DA rats subcutaneously at the base of the tail with the emulsion.[5]

  • Monitor rats daily for clinical signs of EAE (e.g., tail limpness, hind limb weakness). A standard 0-5 scoring system is typically used.

3. Drug Preparation and Administration:

  • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 4 mg/ml, 20 mg/ml, 60 mg/ml for a 1 ml/kg dosing volume).

  • Once a rat develops a clinical score of ≥ 1, randomize it into a treatment or vehicle control group.[4][7]

  • Weigh each rat daily to accurately calculate the dosing volume. The maximum recommended oral gavage volume for rats is 10-20 ml/kg.

  • Administer the prepared this compound suspension or vehicle control orally once daily using a gavage needle.[4][7]

4. Monitoring and Endpoints:

  • Record clinical scores and body weights daily.

  • At the end of the study, tissues (e.g., spinal cord, brain) can be collected for histological analysis of inflammation and demyelination, and for analysis of immune cell infiltration.

Protocol 2: Prophylactic Dosing of this compound in a Mouse EAE Model

This protocol describes a prophylactic treatment regimen where this compound is administered before the expected onset of clinical signs in a mouse EAE model.[8]

1. Materials:

  • This compound

  • Vehicle for suspension

  • Female C57BL/6 mice (11-weeks old)[8]

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • Sterile saline

  • Oral gavage needles (18-20 gauge, 1.5 inches long)

  • Syringes

  • Animal scale

2. EAE Induction:

  • Prepare an emulsion of MOG35-55 in CFA.

  • Immunize female C57BL/6 mice subcutaneously at two sites on the flank.

  • Administer pertussis toxin intraperitoneally on the day of immunization and two days later.

3. Drug Preparation and Administration:

  • Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations (e.g., 3 mg/ml and 15 mg/ml for a 10 ml/kg dosing volume).

  • Begin daily oral gavage administration of this compound or vehicle control at 5 days post-immunization.[8]

  • Weigh each mouse daily to ensure accurate dosing. The maximum recommended oral gavage volume for mice is 10 ml/kg.

4. Monitoring and Endpoints:

  • Begin daily monitoring for clinical signs of EAE starting from day 7 post-immunization.

  • Record clinical scores and body weights daily.

  • At the study endpoint (e.g., 25 days post-immunization), collect blood for biomarker analysis (e.g., neurofilament light chain) and central nervous system tissue for flow cytometric analysis of immune cell populations and histological assessment.[8]

Mandatory Visualizations

Signaling_Pathway cluster_immune_cell Activated Lymphocyte cluster_neuron Neuron / Glial Cell DHODH DHODH de_novo De Novo Pyrimidine Synthesis DHODH->de_novo proliferation Lymphocyte Proliferation de_novo->proliferation inflammation Inflammation proliferation->inflammation Nurr1 Nurr1 neuroprotection Neuroprotective Genes Nurr1->neuroprotection neuronal_survival Neuronal Survival & Reduced Neuroinflammation neuroprotection->neuronal_survival Vidofludimus This compound Vidofludimus->DHODH Inhibits Vidofludimus->Nurr1 Activates

Caption: Dual mechanism of action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Rodent Model Selection (Rat or Mouse) B EAE Induction (Immunization) A->B C Randomization (Vehicle vs. Vidofludimus) B->C D Daily Oral Gavage (Specified Dose) C->D E Daily Monitoring (Clinical Score, Body Weight) D->E F Tissue Collection (CNS, Blood) E->F G Histology & Immunohistochemistry F->G H Flow Cytometry (Immune Cell Profiling) F->H I Biomarker Analysis (e.g., Neurofilament) F->I

Caption: General experimental workflow for Vidofludimus rodent studies.

References

Vidofludimus Hemicalcium: A Guide for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidofludimus hemicalcium (IMU-838) is an orally available, next-generation small molecule drug candidate with a dual mechanism of action, making it a compound of significant interest for autoimmune diseases, neurodegenerative disorders, and virology.[1][2][3][4] It is a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH) and an activator of the nuclear receptor-related 1 (Nurr1).[3][4][5][6] This unique profile allows this compound to exert anti-inflammatory, neuroprotective, and anti-viral effects.[2][3][4] This guide provides detailed application notes and protocols for the use of this compound in cell culture settings.

Mechanism of Action

This compound's biological effects stem from two primary molecular targets:

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1][2] Rapidly proliferating cells, such as activated lymphocytes, have a high demand for pyrimidimetabolically active T and B cells, leading to metabolic stress and a reduction in their activity and proliferation.[2] This selective action on hyperactivated immune cells is central to its anti-inflammatory effects.[2]

  • Nuclear Receptor Related 1 (Nurr1) Activation: Nurr1 is a transcription factor crucial for the development, maintenance, and survival of dopaminergic neurons.[5][7][8] It also plays a role in mitigating neuroinflammation by regulating the activity of microglia and astrocytes.[2] By activating Nurr1, this compound promotes neuronal survival and reduces the production of neurotoxic mediators, contributing to its neuroprotective properties.[2][5][7]

Signaling Pathways

The dual mechanism of this compound impacts distinct but interconnected signaling pathways.

DHODH_Inhibition_Pathway Vidofludimus Vidofludimus Hemicalcium DHODH DHODH Vidofludimus->DHODH Inhibits Pyrimidine De Novo Pyrimidine Synthesis DHODH->Pyrimidine Catalyzes Proliferation Activated Lymphocyte Proliferation Pyrimidine->Proliferation Required for Inflammation Inflammation Proliferation->Inflammation Drives

DHODH Inhibition Pathway

Nurr1_Activation_Pathway Vidofludimus Vidofludimus Hemicalcium Nurr1 Nurr1 Vidofludimus->Nurr1 Activates TargetGenes Nurr1 Target Genes (e.g., TH, VMAT2, BCL2, BDNF) Nurr1->TargetGenes Upregulates AntiNeuroinflammation Reduced Microglial Activation Nurr1->AntiNeuroinflammation Mediates Neuroprotection Neuronal Survival & Function TargetGenes->Neuroprotection

Nurr1 Activation Pathway

Data Presentation: In Vitro Efficacy

The following tables summarize the reported in vitro efficacy of this compound in various cell-based assays.

Table 1: Anti-Inflammatory and Anti-Proliferative Activity

Assay TypeCell TypeStimulationThis compound ConcentrationObserved EffectReference
T-Cell ProliferationMurine transgenic CD8 T cells (OT-I and OT-III)Antigen-specific (OVA257-264) and Polyclonal (αCD3/αCD28)10 µMInhibition of proliferation, with a more pronounced effect on high-affinity T cells.[9]
Cytokine SecretionMixed Lymphocyte Reaction (MLR) with human PBMCsAllogeneic stimulation1, 3, 10, 30 µMDose-dependent inhibition of TNFα, IL-6, and IL-1β secretion.[9][9]
Cytokine SecretionStimulated human immune cellsPhytohemagglutinin (PHA)Not specifiedPotent inhibition of IL-17 and IFN-γ release.[10][10]

Table 2: Neuroprotective Activity

Assay TypeCell LineChallengeThis compound ConcentrationObserved EffectReference
Neuronal SurvivalHuman neuroblastoma (SH-SY5Y)6-hydroxydopamine (6-OHDA)1 µMSignificantly enhanced cell survival.[5][11][5][11]
Neuronal SurvivalMurine neuroblastoma (N2A)TNFα and Cycloheximide (CHX)Not specifiedSignificantly improved cell survival.[5][5]
Nurr1 Target Gene ExpressionHuman neuroblastoma (SH-SY5Y)6-OHDA1 µMRescued Nurr1 target gene expression.[11][11]
Nurr1 Target Gene ExpressionRat dopaminergic neurons (N27), Murine neuroblastoma (N2A), Human microglia (HMC3)Basal1 µM (N27), various concentrations (N2A, HMC3)Increased expression of Nurr1-regulated genes (e.g., VMAT2, TH).[7][7]
Neurofilament Light Chain (NfL) ReleaseMurine neuroblastoma (N2A)TNFα and CHXNot specifiedDose-dependently reduced NfL levels in the supernatant.[5][5]

Table 3: Anti-Viral Activity

Assay TypeVirusCell LineThis compound Concentration (EC50)Observed EffectReference
Viral ReplicationSARS-CoV-2Vero cells7.6 ± 5.8 µMInhibition of viral replication.[12][12]
Viral ReplicationVarious RNA and DNA viruses (HIV, HCV, hCMV, Arenavirus, Influenza A)Human PBMCs and other cell linesNot specifiedBroad-spectrum antiviral activity.[1][1]

Experimental Protocols

The following are detailed protocols for key in vitro experiments with this compound.

Protocol 1: T-Cell Proliferation Assay

This protocol is designed to assess the effect of this compound on T-cell proliferation.

TCell_Proliferation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs from healthy donor blood Label_TCells Label T-cells with proliferation dye (e.g., CFSE) Isolate_PBMCs->Label_TCells Seed_Cells Seed labeled T-cells in a 96-well plate Label_TCells->Seed_Cells Add_Stimuli Add T-cell stimuli (e.g., anti-CD3/CD28 antibodies) Seed_Cells->Add_Stimuli Add_Vidofludimus Add this compound at various concentrations Add_Stimuli->Add_Vidofludimus Incubate Incubate for 3-5 days Add_Vidofludimus->Incubate Acquire_Data Acquire data using flow cytometry Incubate->Acquire_Data Analyze Analyze dye dilution to quantify proliferation Acquire_Data->Analyze

T-Cell Proliferation Assay Workflow

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

  • Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)

  • T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • 96-well round-bottom cell culture plates

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with PBS.

    • Resuspend cells in PBS at a concentration of 1x10^7 cells/mL.

    • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells three times with complete RPMI-1640 medium.

    • Resuspend the cells in complete RPMI-1640 medium at a concentration of 1x10^6 cells/mL.

  • Assay Setup:

    • Add 100 µL of the CFSE-labeled cell suspension to each well of a 96-well round-bottom plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting concentration range is 0.1 µM to 30 µM.

    • Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Add 50 µL of T-cell stimulation reagents (e.g., a combination of anti-CD3 and anti-CD28 antibodies at pre-determined optimal concentrations) to all wells except for the unstimulated control.

  • Incubation and Analysis:

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

    • After incubation, harvest the cells and wash them with PBS containing 2% FBS.

    • Analyze the cells by flow cytometry, measuring the fluorescence intensity of CFSE in the lymphocyte gate.

    • Proliferation is indicated by a decrease in CFSE fluorescence intensity as the dye is diluted with each cell division.

Protocol 2: Cytokine Secretion Assay

This protocol is for measuring the effect of this compound on the secretion of pro-inflammatory cytokines from activated immune cells.

Materials:

  • This compound

  • Human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

  • Stimulating agent (e.g., Lipopolysaccharide - LPS, or anti-CD3/CD28 antibodies)

  • 96-well flat-bottom cell culture plates

  • Cytokine detection kit (e.g., ELISA or multiplex bead-based assay for TNFα, IL-6, IL-1β, IL-17, IFN-γ)

Procedure:

  • Cell Preparation:

    • Isolate PBMCs as described in Protocol 1.

    • Resuspend the cells in complete RPMI-1640 medium at a concentration of 1x10^6 cells/mL.

  • Assay Setup:

    • Add 100 µL of the PBMC suspension to each well of a 96-well flat-bottom plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium (e.g., 1 µM to 30 µM).

    • Add 50 µL of the this compound dilutions to the respective wells, including a vehicle control.

    • Add 50 µL of the stimulating agent (e.g., LPS at 100 ng/mL) to all wells except for the unstimulated control.

  • Incubation and Analysis:

    • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant without disturbing the cell pellet.

    • Measure the concentration of the cytokines of interest in the supernatant using an appropriate detection kit according to the manufacturer's instructions.

Protocol 3: Neuronal Cell Viability Assay

This protocol assesses the neuroprotective effect of this compound against a neurotoxin.

Neuroprotection_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Neurons Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate Allow_Attachment Allow cells to attach overnight Seed_Neurons->Allow_Attachment Pretreat_Vidofludimus Pre-treat with this compound for 4 hours Allow_Attachment->Pretreat_Vidofludimus Add_Neurotoxin Add neurotoxin (e.g., 6-OHDA) Pretreat_Vidofludimus->Add_Neurotoxin Incubate Incubate for 16-24 hours Add_Neurotoxin->Incubate Assess_Viability Assess cell viability using MTT or CellTiter-Glo assay Incubate->Assess_Viability

References

Application Note: Measuring the Efficacy of Vidofludimus Hemicalcium in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Vidofludimus hemicalcium (formerly IMU-838) is an orally administered small molecule immunomodulator under investigation for treating chronic inflammatory and autoimmune diseases such as multiple sclerosis (MS) and ulcerative colitis.[1][2][3] Its therapeutic potential stems from a unique, dual mechanism of action: inhibition of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) and activation of the Nuclear Receptor Related 1 (Nurr1).[1][4] This dual action allows it to exert anti-inflammatory, neuroprotective, and anti-viral effects.[5][6] By selectively targeting the metabolism of hyperactive, proliferating lymphocytes, this compound reduces pathogenic immune responses without causing broad immunosuppression.[7][8] This document provides detailed protocols for assessing the efficacy of this compound in relevant primary human cell lines.

Mechanism of Action

This compound's efficacy is rooted in two distinct cellular pathways:

  • DHODH Inhibition: this compound is a potent and selective inhibitor of DHODH, a key mitochondrial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[7][9] Rapidly proliferating cells, such as activated T and B lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis and rely heavily on this pathway.[7][10] By inhibiting DHODH, this compound induces metabolic stress in these hyperactive immune cells, leading to reduced proliferation and decreased production of pro-inflammatory cytokines like IL-17 and IFN-γ.[11][12] This targeted action spares resting or memory immune cells, which can utilize the pyrimidine salvage pathway.[2][10]

  • Nurr1 Activation: It is also a first-in-class activator of Nurr1, a neuroprotective transcription factor.[4][5] Nurr1 activation is associated with direct neuroprotective properties, acting on microglia, astrocytes, and neurons.[5] In glial cells, it leads to a reduction of pro-inflammatory cytokines and neurotoxic agents.[5][8] In neurons, it promotes survival and differentiation.[5] This mechanism is particularly relevant for its potential in treating neurodegenerative aspects of diseases like MS.[1][13]

Signaling Pathway Diagrams

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_DeNovo De Novo Pyrimidine Synthesis cluster_Cellular_Effects Cellular Effects DHODH DHODH Orotate Orotate DHODH->Orotate Oxidation DHO Dihydroorotate DHO->DHODH UMP UMP -> dNTPs Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Proliferation Reduced T/B Cell Proliferation Cytokines Reduced IL-17/IFN-γ Production Apoptosis Apoptosis of Activated Cells Vidofludimus Vidofludimus Hemicalcium Vidofludimus->DHODH Inhibition DNA_RNA->Proliferation DNA_RNA->Cytokines DNA_RNA->Apoptosis

Caption: DHODH inhibition pathway by this compound.

Nurr1_Activation_Pathway cluster_Cell Neuron / Microglia / Astrocyte cluster_Outcomes Neuroprotective Outcomes Vidofludimus Vidofludimus Hemicalcium Nurr1 Nurr1 (in nucleus) Vidofludimus->Nurr1 Activation TargetGenes Target Gene Transcription Nurr1->TargetGenes Cytokine_Reduction Reduced Pro-inflammatory Cytokines & Neurotoxins TargetGenes->Cytokine_Reduction Neuronal_Survival Increased Neuronal Survival & Differentiation TargetGenes->Neuronal_Survival Experimental_Workflow cluster_Assays Efficacy Assays Start Isolate Primary Cells (e.g., PBMCs) Culture Culture & Activate Cells (e.g., with anti-CD3/CD28) Start->Culture Treat Treat with Vidofludimus (Dose-Response) Culture->Treat Proliferation Proliferation Assay (CFSE) Treat->Proliferation Cytokine Cytokine Analysis (ELISA / Flow) Treat->Cytokine Rescue Uridine Rescue Assay Treat->Rescue qPCR Nurr1 Target Gene (qPCR) Treat->qPCR Analysis Data Analysis (IC50, % Inhibition) Proliferation->Analysis Cytokine->Analysis Rescue->Analysis qPCR->Analysis

References

Application Notes: Vidofludimus Hemicalcium for Cytokine Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vidofludimus (B1684499) hemicalcium (IMU-838) is an orally available, next-generation selective immunomodulatory drug currently under investigation for the treatment of autoimmune diseases such as multiple sclerosis (MS) and inflammatory bowel disease (IBD)[1][2][3]. Its therapeutic potential stems from a unique, dual mechanism of action: the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) and the activation of the neuroprotective transcription factor Nuclear Receptor Related 1 (Nurr1)[4][5][6]. This dual action allows Vidofludimus hemicalcium to target both inflammation and neurodegeneration, key processes in many autoimmune disorders[1][7].

Mechanism of Action

  • DHODH Inhibition : this compound is a potent inhibitor of DHODH, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway[8][9]. Highly proliferative cells, such as activated T and B lymphocytes that drive autoimmune responses, have a high demand for pyrimidines to support DNA and RNA synthesis[9][10]. By blocking DHODH, this compound induces metabolic stress specifically in these hyperactive immune cells[1][11][12]. This selective action leads to a reduction in the proliferation of pathogenic lymphocytes and a potent suppression of pro-inflammatory cytokine secretion, including key cytokines like Interleukin-17 (IL-17) and Interferon-gamma (IFN-γ), without causing broad immunosuppression[9][12][13][14]. Vidofludimus has been shown to be 2.6 times more potent in inhibiting human DHODH compared to the first-generation inhibitor, teriflunomide[13][14].

  • Nurr1 Activation : Independently of its effect on DHODH, this compound activates the transcription factor Nurr1[1][4][5]. Nurr1 plays a critical role in the central nervous system, where its activation has direct neuroprotective effects[1]. In immune cells of the brain, such as microglia and astrocytes, Nurr1 activation leads to a reduction of pro-inflammatory cytokines (e.g., IL-6, TNFα) and other neurotoxic substances like reactive oxygen species[1][4][5]. This mechanism is particularly relevant for its therapeutic potential in neuroinflammatory conditions like multiple sclerosis[6][15].

Applications in Cytokine Research

This compound serves as a valuable tool for researchers studying inflammatory signaling and developing novel autoimmune therapies. Its primary application is the in vitro and in vivo analysis of cytokine modulation. It can be used to:

  • Investigate the role of specific T helper cell subsets (e.g., Th1 and Th17) in disease models by selectively inhibiting their hallmark cytokines (IFN-γ and IL-17A, respectively)[5][16][17].

  • Study the downstream effects of metabolic stress on immune cell function and cytokine gene transcription.

  • Explore the anti-inflammatory and neuroprotective signaling pathways mediated by Nurr1 activation in microglia and other CNS cells[1][5].

  • Evaluate potential combination therapies, as it has shown additive or synergistic effects when used with other agents like anti-TNF antibodies[11].

Data Presentation: Effect of this compound on Cytokine Expression

The following tables summarize the reported effects of this compound on the expression of various cytokines across different experimental models.

Table 1: Inhibition of Pro-inflammatory Cytokines by this compound

CytokineExperimental SystemModel/Cell TypeConcentration/DoseObserved EffectReference(s)
IL-17A In vitroActivated Human PBMCsNot specifiedPotent inhibition of secretion[9][13][14]
In vivoRat model of colitisNot specifiedReduced IL-17 levels and STAT3 binding[17][18]
In vivoMouse EAE modelNot specifiedReduced number of pathogenic IL-17A+ T cells[5][16][19]
IFN-γ In vitroActivated Human PBMCsNot specifiedPotent inhibition of secretion[9][13][14]
In vivoMouse EAE modelNot specifiedReduced number of pathogenic IFN-γ+ T cells[5][16][19]
TNF-α In vitroMixed Lymphocyte Reaction (MLR)1-30 µMStrong, dose-dependent inhibition of secretion[11]
In vitroLPS-stimulated human microgliaNot specifiedReduced gene expression[5]
IL-6 In vitroMixed Lymphocyte Reaction (MLR)1-30 µMPotent, dose-dependent inhibition of secretion[11]
In vitroLPS-stimulated human microgliaNot specifiedReduced gene expression[5]
GM-CSF In vivoMouse EAE modelNot specifiedReduced number of pathogenic GM-CSF+ T cells[5][16][19]
IL-1β In vitroMixed Lymphocyte Reaction (MLR)1-30 µMSecretion reduced by up to 60%[11]

Table 2: Induction of Neuroprotective Factors by this compound

FactorExperimental SystemModel/Cell TypeConcentration/DoseObserved EffectReference(s)
BDNF In vitroLPS-stimulated human PBMCsNot specifiedIncreased levels[5]
In vivoMouse EAE modelNot specifiedElevated plasma levels[16]

Visualizations: Signaling Pathways and Experimental Workflow

Vidofludimus_MoA cluster_0 Activated T-Cell / B-Cell cluster_1 Microglia / Neuron DHODH DHODH Pyrimidine De Novo Pyrimidine Synthesis DHODH->Pyrimidine catalyzes MetabolicStress Metabolic Stress (Pyrimidine Depletion) Proliferation Cell Proliferation Pyrimidine->Proliferation CytokineProd Pro-inflammatory Cytokine Production (IL-17, IFN-γ) Pyrimidine->CytokineProd MetabolicStress->Proliferation MetabolicStress->CytokineProd Nurr1 Nurr1 Neuroprotection Neuroprotection & Neuronal Survival Nurr1->Neuroprotection AntiInflam Reduced Pro-inflammatory Cytokines (TNF-α, IL-6) Nurr1->AntiInflam Vidofludimus Vidofludimus Hemicalcium Vidofludimus->DHODH Inhibits Vidofludimus->Nurr1 Activates

Caption: Dual mechanism of action of this compound.

Cytokine_Workflow cluster_workflow Experimental Workflow cluster_analysis 6. Cytokine Analysis pbmc_iso 1. Isolate Human PBMCs from whole blood cell_culture 2. Culture Cells in appropriate medium pbmc_iso->cell_culture stimulation 3. Stimulate Cells (e.g., anti-CD3/CD28, LPS, PHA) cell_culture->stimulation treatment 4. Treat with Vidofludimus (various concentrations) & Vehicle Control stimulation->treatment incubation 5. Incubate for 24-48 hours (add protein transport inhibitor for intracellular staining) treatment->incubation supernatant A. Collect Supernatant incubation->supernatant cells B. Harvest Cells incubation->cells elisa ELISA / CBA (Secreted Protein) supernatant->elisa qpcr qPCR (mRNA Expression) cells->qpcr flow Intracellular Staining & Flow Cytometry cells->flow

References

Application Notes and Protocols for Vidofludimus Hemicalcium in Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidofludimus hemicalcium (IMU-838) is an investigational small molecule drug with a dual mechanism of action, positioning it as a promising therapeutic candidate for neuroinflammatory and neurodegenerative diseases such as multiple sclerosis (MS).[1][2][3] It functions as both a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH) and an activator of the nuclear receptor-related 1 (Nurr1) protein.[1][2] This dual action allows it to exert both anti-inflammatory and direct neuroprotective effects.[3][4] These application notes provide a comprehensive overview of this compound's activity and detailed protocols for its use in preclinical neuroinflammation research.

Mechanism of Action

This compound's therapeutic potential in neuroinflammation stems from its ability to modulate two distinct and critical pathways:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): DHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated lymphocytes (T and B cells).[1][4] By inhibiting DHODH, this compound selectively targets these hyperactive immune cells, leading to metabolic stress and a reduction in their pro-inflammatory activity, without broadly suppressing the immune system.[4][5]

  • Activation of Nuclear Receptor-Related 1 (Nurr1): Nurr1 is a transcription factor crucial for the development, maintenance, and survival of neurons.[1][4] Its activation by this compound promotes neuroprotective effects by acting on microglia, astrocytes, and neurons. In microglia and astrocytes, Nurr1 activation reduces the production of pro-inflammatory cytokines and neurotoxic agents like reactive oxygen species and nitric oxide.[1][4] In neurons, it enhances survival, differentiation, and neurotransmission.[1][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

TargetAssay TypeSpeciesParameterValueReference(s)
DHODHEnzymatic AssayHumanIC50160 nM[1][5][6]
Nurr1Reporter Gene AssayHumanEC500.4 µM (400 nM)[7][8][9][10]
NOR1 (NR4A3)Reporter Gene AssayHumanEC502.9 µM[7][8]
Nur77 (NR4A1)Reporter Gene AssayHumanEC503.1 µM[7][8]
T Cell ProliferationProliferation AssayHumanEC5011.8 µM[5]

Table 2: In Vivo Efficacy of this compound in Experimental Autoimmune Encephalomyelitis (EAE)

Animal ModelTreatment RegimenKey FindingsReference(s)
MOG35-55 induced EAE in C57BL/6 miceProphylactic and therapeutic oral administration (150 mg/kg)Reduced disease severity and incidence. Decreased immune cell infiltration into the CNS, including pathogenic T helper cells.[11][12]
EAE in DA RatsTherapeutic oral administration (20 and 60 mg/kg)Dose-dependent inhibition of motor signs and disease scores.[7][13]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

cluster_0 This compound cluster_1 Immune Cell (Activated Lymphocyte) cluster_2 Neuronal and Glial Cells Vidofludimus Vidofludimus DHODH DHODH Vidofludimus->DHODH Inhibits Nurr1 Nurr1 Vidofludimus->Nurr1 Activates Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine Proliferation Cell Proliferation & Pro-inflammatory Cytokines Pyrimidine->Proliferation Neuroprotective_Genes Neuroprotective Gene Expression Nurr1->Neuroprotective_Genes Neuronal_Survival Neuronal Survival & Function Neuroprotective_Genes->Neuronal_Survival Anti_inflammatory Anti-inflammatory Response (in Glia) Neuroprotective_Genes->Anti_inflammatory

Caption: Dual mechanism of action of this compound.

Experimental Workflow for In Vitro Neuroprotection Assay

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis start Seed SH-SY5Y cells differentiate Differentiate with Retinoic Acid (optional) start->differentiate pretreat Pre-treat with this compound differentiate->pretreat induce Induce neurotoxicity (e.g., with 6-OHDA or H2O2) pretreat->induce viability Assess cell viability (MTT assay) induce->viability apoptosis Measure apoptosis markers induce->apoptosis nfl Quantify neurofilament light chain (NfL) release induce->nfl

Caption: Workflow for assessing neuroprotective effects in vitro.

Experimental Protocols

DHODH Enzymatic Activity Assay

This protocol is adapted from a general colorimetric assay for DHODH activity.

Materials:

  • Recombinant human DHODH protein

  • This compound

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO and create a serial dilution in the assay buffer.

  • In a 96-well plate, add the recombinant human DHODH enzyme to each well.

  • Add the different concentrations of this compound or vehicle control (DMSO in assay buffer) to the respective wells.

  • Add the reagent mix containing 100 µM CoQ10 and 200 µM DCIP in the assay buffer to each well.

  • Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 500 µM DHO to each well.

  • Immediately measure the decrease in absorbance at 650 nm over a period of 10 minutes using a microplate reader.

  • Calculate the rate of DCIP reduction to determine DHODH activity. The IC50 value for this compound can be calculated by plotting the percentage of inhibition against the log concentration of the compound.

Nurr1 Reporter Gene Assay

This protocol describes a luciferase-based reporter assay to measure the activation of Nurr1.

Materials:

  • HEK293T cells

  • Expression plasmid for Gal4-Nurr1 LBD fusion protein

  • Luciferase reporter plasmid with Gal4 upstream activating sequence (UAS)

  • Transfection reagent

  • This compound

  • Cell culture medium and supplements

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate at an appropriate density.

  • Co-transfect the cells with the Gal4-Nurr1 LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

  • The EC50 value can be determined by plotting the fold activation against the log concentration of this compound.

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol outlines a method to assess the neuroprotective effects of this compound against a neurotoxin in a neuronal cell line.[8]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with FBS and supplements)

  • This compound

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2))

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Optional: Differentiate the cells into a more mature neuronal phenotype by treating with retinoic acid (e.g., 10 µM) for 3-5 days.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 4 hours.[11]

  • Induce neurotoxicity by adding a pre-determined optimal concentration of a neurotoxin (e.g., 10 µg/ml 6-OHDA for 16 hours or 0.5 mM H2O2 for 24 hours).[8][11]

  • After the incubation period, remove the medium and add MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Microglia Activation and Cytokine Release Assay

This protocol describes how to measure the anti-inflammatory effects of this compound on activated microglia.

Materials:

  • Primary microglia or a microglial cell line (e.g., HMC3)

  • Cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

  • 24-well cell culture plates

Procedure:

  • Seed microglia in a 24-well plate at an appropriate density.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the microglia with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • The reduction in cytokine release in the presence of this compound indicates its anti-inflammatory activity.

MOG35-55 Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This is a widely used in vivo model of multiple sclerosis to evaluate the efficacy of therapeutic agents.[1]

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Syringes and needles

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of MOG35-55 in CFA. For example, dissolve MOG35-55 in sterile PBS at 2 mg/mL and emulsify with an equal volume of CFA containing 4 mg/mL Mycobacterium tuberculosis.

    • Anesthetize the mice and subcutaneously inject 100 µL of the emulsion at two sites on the flank.

    • Administer 200 ng of PTX intraperitoneally (i.p.).

  • Pertussis Toxin Boost (Day 2):

    • Administer a second i.p. injection of 200 ng of PTX.

  • Treatment:

    • Prophylactic: Begin daily oral gavage of this compound (e.g., 150 mg/kg) or vehicle on the day of immunization (Day 0).

    • Therapeutic: Begin daily oral gavage of this compound or vehicle upon the onset of clinical signs (typically around day 10-12).

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

  • Endpoint Analysis:

    • At the end of the experiment (e.g., day 25-30), mice can be euthanized, and the brain and spinal cord can be collected for histological analysis (e.g., H&E staining for inflammation, Luxol fast blue for demyelination) and immune cell infiltration analysis by flow cytometry.

Conclusion

This compound presents a compelling dual-action approach for the study of neuroinflammatory diseases. Its ability to concurrently suppress the inflammatory response and provide direct neuroprotection offers a unique tool for researchers in the field. The provided protocols and data serve as a foundational guide for the investigation of this compound in various preclinical models of neuroinflammation, paving the way for a deeper understanding of its therapeutic potential.

References

Application Notes and Protocols for Vidofludimus Hemicalcium in Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of Vidofludimus hemicalcium, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis. This document outlines the mechanism of action of this compound, a standardized protocol for inducing EAE in C57BL/6 mice, methods for clinical evaluation, and detailed procedures for immunological and histological analyses. The provided information is intended to facilitate the effective design and execution of preclinical studies to evaluate the therapeutic potential of this compound.

Introduction

This compound is a next-generation oral immunomodulator that targets the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated lymphocytes.[1] By inhibiting DHODH, this compound selectively curtails the expansion of pathogenic T and B cells that drive autoimmune responses, without causing broad immunosuppression.[2][3] Specifically, it has been shown to inhibit the proliferation of T lymphocytes and reduce the secretion of pro-inflammatory cytokines such as IL-17 and IFN-γ.[1]

Experimental autoimmune encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis (MS).[4][5][6][7] The model mimics key pathological features of MS, including central nervous system (CNS) inflammation, demyelination, and progressive paralysis, making it an invaluable tool for the preclinical evaluation of novel therapeutics.[4][5][6][7] This document provides detailed protocols for utilizing the EAE model to investigate the efficacy of this compound.

Signaling Pathway of this compound

Vidofludimus_Hemicicalcium_Pathway cluster_0 De Novo Pyrimidine Synthesis cluster_1 T Cell Activation & Proliferation Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Pyrimidines Pyrimidines UMP->Pyrimidines DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidines->DNA/RNA Synthesis Activated T Cell Activated T Cell T Cell Proliferation T Cell Proliferation DNA/RNA Synthesis->T Cell Proliferation Pathogenic T Cells (Th1, Th17) Pathogenic T Cells (Th1, Th17) T Cell Proliferation->Pathogenic T Cells (Th1, Th17) CNS Inflammation & Demyelination CNS Inflammation & Demyelination Pathogenic T Cells (Th1, Th17)->CNS Inflammation & Demyelination This compound This compound This compound->Orotate Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for EAE Studies

EAE_Workflow Start Start EAE_Induction EAE Induction (Day 0) Start->EAE_Induction Treatment_Initiation This compound or Vehicle Treatment EAE_Induction->Treatment_Initiation Clinical_Scoring Daily Clinical Scoring & Weight Monitoring Treatment_Initiation->Clinical_Scoring Endpoint Study Endpoint (e.g., Day 28) Clinical_Scoring->Endpoint Tissue_Harvest Tissue Harvest (CNS, Spleen, Lymph Nodes) Endpoint->Tissue_Harvest Analysis Analysis Tissue_Harvest->Analysis Flow_Cytometry Flow Cytometry (Immune Cell Profiling) Analysis->Flow_Cytometry Histology Histopathology (Inflammation & Demyelination) Analysis->Histology Cytokine_Analysis Cytokine Analysis (ELISA/Luminex) Analysis->Cytokine_Analysis End End Flow_Cytometry->End Histology->End Cytokine_Analysis->End

Caption: Experimental workflow for this compound in EAE.

Quantitative Data Summary

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)Reference
Rat EAE Study [1]
Mean Cumulative EAE Score~25~20 (4 mg/kg)~10 (20 mg/kg) & ~5 (60 mg/kg)[1]
Mouse EAE Study [8]
Mean Clinical Score (Day 25)~3.0~2.5 (30 mg/kg)~1.5 (150 mg/kg)[8]
T helper (Th) cells in CNS (cells/brain)~1.5 x 10^5Not specified~0.5 x 10^5 (150 mg/kg)[8]
Th17 cells in CNS (cells/brain)~2.0 x 10^4Not specified~0.5 x 10^4 (150 mg/kg)[8]
GM-CSF-producing Th cells in CNS (cells/brain)~2.5 x 10^4Not specified~0.5 x 10^4 (150 mg/kg)[8]

Experimental Protocols

MOG35-55-Induced EAE in C57BL/6 Mice

This protocol describes the induction of a chronic progressive EAE model in C57BL/6 mice.[5][7][9]

Materials:

  • Female C57BL/6 mice, 8-12 weeks old

  • Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Isoflurane for anesthesia

Procedure:

  • Preparation of MOG35-55/CFA Emulsion:

    • On the day of immunization, prepare an emulsion of MOG35-55 in CFA.

    • A common concentration is 2 mg/mL of MOG35-55 in sterile PBS mixed 1:1 with CFA containing 4 mg/mL of M. tuberculosis.

    • Emulsify by drawing the mixture into and out of two Luer-lock syringes connected by a stopcock until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.

  • Immunization (Day 0):

    • Anesthetize mice with isoflurane.

    • Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously (s.c.) at two sites on the flank (50 µL per site).

    • Administer 200 ng of PTX in 200 µL of sterile PBS intraperitoneally (i.p.).[9]

  • Second PTX Injection (Day 2):

    • Administer a second dose of 200 ng of PTX in 200 µL of sterile PBS i.p.[9]

This compound Administration

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose in water)

  • Oral gavage needles

Procedure:

  • Prophylactic Treatment: Begin daily oral gavage of this compound or vehicle on the day of immunization (Day 0) or shortly after (e.g., Day 5) and continue throughout the study.[8]

  • Therapeutic Treatment: Initiate daily oral gavage upon the onset of clinical signs (e.g., EAE score of 1 or 2).

  • Dosage: Dosages in mouse models have ranged from 30 mg/kg to 150 mg/kg.[8] The appropriate dose should be determined based on the study objectives.

Clinical Scoring of EAE

Monitor mice daily for clinical signs of EAE and body weight changes starting from day 7 post-immunization.[10][11]

EAE Scoring Scale:

  • 0: No clinical signs.

  • 0.5: Distal limp tail.

  • 1.0: Complete limp tail.

  • 1.5: Limp tail and hind limb weakness.

  • 2.0: Unilateral partial hind limb paralysis.

  • 2.5: Bilateral partial hind limb paralysis.

  • 3.0: Complete bilateral hind limb paralysis.

  • 3.5: Complete bilateral hind limb paralysis and unilateral forelimb weakness.

  • 4.0: Complete hind and forelimb paralysis.

  • 5.0: Moribund or dead.

Immunological Analysis

Materials:

  • Percoll

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Dounce homogenizer

  • 70 µm cell strainers

Procedure:

  • At the study endpoint, deeply anesthetize mice and perfuse transcardially with ice-cold PBS.

  • Dissect the brain and spinal cord and place them in cold RPMI-1640.

  • Mechanically dissociate the tissue using a Dounce homogenizer.

  • Pass the cell suspension through a 70 µm cell strainer.

  • Centrifuge the cell suspension and resuspend the pellet in a 37% Percoll solution.

  • Carefully layer this onto a 70% Percoll solution and centrifuge at 500 x g for 20 minutes without brake.

  • Collect the mononuclear cells from the 37%/70% interphase.

  • Wash the cells with RPMI-1640 and proceed with further analysis.

Materials:

  • PMA (Phorbol 12-myristate 13-acetate)

  • Ionomycin (B1663694)

  • Brefeldin A

  • Fixation/Permeabilization buffers

  • Fluorochrome-conjugated antibodies (see suggested panel below)

Procedure:

  • Resuspend isolated CNS mononuclear cells or splenocytes in complete RPMI-1640 medium.

  • Stimulate cells with PMA (50 ng/mL), ionomycin (500 ng/mL), and Brefeldin A (1 µg/mL) for 4-5 hours at 37°C for intracellular cytokine staining.

  • Wash the cells and stain for surface markers.

  • Fix and permeabilize the cells according to the manufacturer's protocol.

  • Stain for intracellular cytokines.

  • Acquire data on a flow cytometer.

Suggested Antibody Panel for Th1/Th17 Analysis:

MarkerFluorochromeCellular Target
CD45e.g., APC-Cy7Leukocytes
CD4e.g., PE-Cy7T helper cells
CD8e.g., PerCP-Cy5.5Cytotoxic T cells
IFN-γe.g., FITCTh1 cells
IL-17Ae.g., PETh17 cells
RORγte.g., Alexa Fluor 647Th17 lineage transcription factor
T-bete.g., BV421Th1 lineage transcription factor
Live/Dead Staine.g., Zombie AquaViability marker

Materials:

  • ELISA kits for mouse IFN-γ and IL-17A

  • Spleen or lymph node single-cell suspensions

  • MOG35-55 peptide

Procedure:

  • Prepare single-cell suspensions from the spleen or draining lymph nodes.

  • Plate 2 x 105 cells per well in a 96-well plate.

  • Stimulate the cells with MOG35-55 peptide (e.g., 10 µg/mL) for 72 hours.

  • Collect the culture supernatants and store them at -80°C until use.

  • Measure the concentration of IFN-γ and IL-17A in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[12][13][14]

Histopathological Analysis

Materials:

  • 4% Paraformaldehyde (PFA)

  • Sucrose (B13894) solutions (15% and 30%)

  • Optimal Cutting Temperature (OCT) compound

  • Hematoxylin and Eosin (H&E) stain

  • Luxol Fast Blue (LFB) stain

  • Anti-CD45 or Anti-CD3 antibodies for immunohistochemistry

Procedure:

  • Following perfusion, fix the brain and spinal cord in 4% PFA overnight at 4°C.

  • Cryoprotect the tissues by sequential immersion in 15% and 30% sucrose solutions.

  • Embed the tissues in OCT and freeze.

  • Cut 10-20 µm cryosections.

  • For assessment of inflammation, stain sections with H&E.

  • For assessment of demyelination, stain sections with LFB.

  • For immunohistochemistry, follow standard protocols for antigen retrieval, blocking, primary and secondary antibody incubation, and signal detection to visualize immune cell infiltration.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the therapeutic potential of this compound in the EAE model. By understanding its mechanism of action and employing standardized and detailed experimental procedures, researchers can generate reliable and reproducible data to advance the development of this promising compound for the treatment of multiple sclerosis.

References

Application Notes and Protocols: Dissolving Vidofludimus Hemicalcium for In Vivo Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidofludimus hemicalcium, also known as IMU-838, is a novel, orally available small molecule inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH) and an activator of the nuclear receptor related 1 (Nurr1). Its dual mechanism of action provides a unique therapeutic potential for autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease, by exerting both anti-inflammatory and neuroprotective effects. Proper dissolution and formulation of this compound are critical for ensuring its bioavailability and efficacy in in vivo studies. These application notes provide detailed protocols for the preparation of this compound for preclinical research.

Physicochemical Properties and Solubility

This compound is a crystalline solid. Understanding its solubility is key to preparing appropriate formulations for in vivo administration.

PropertyData
Molecular Formula C₄₀H₃₄CaF₂N₂O₈
Molecular Weight 748.8 g/mol
Appearance Crystalline solid
Solubility - DMSO: Soluble- DMF: Soluble- Aqueous Buffers: Sparingly soluble
Storage Store at -20°C as a solid.

Signaling Pathways of this compound

This compound exhibits a dual mechanism of action, targeting two distinct signaling pathways: inhibition of dihydroorotate dehydrogenase (DHODH) and activation of Nurr1.

DHODH Inhibition Pathway

DHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the proliferation of activated lymphocytes. By inhibiting DHODH, this compound depletes the pyrimidine pool in these rapidly dividing cells, leading to cell cycle arrest and reduced inflammatory responses.

DHODH_Inhibition_Pathway cluster_cell Activated Lymphocyte cluster_outcome Therapeutic Effect Vidofludimus Vidofludimus DHODH DHODH Vidofludimus->DHODH Inhibits De_novo_Pyrimidine_Synthesis De novo Pyrimidine Synthesis DHODH->De_novo_Pyrimidine_Synthesis Catalyzes Pyrimidine_Pool Pyrimidine Pool (dUMP, dCTP) De_novo_Pyrimidine_Synthesis->Pyrimidine_Pool DNA_Replication_Transcription DNA Replication & Transcription Pyrimidine_Pool->DNA_Replication_Transcription Cell_Proliferation Cell Proliferation DNA_Replication_Transcription->Cell_Proliferation Inflammatory_Cytokines Inflammatory Cytokines (e.g., IL-17) Cell_Proliferation->Inflammatory_Cytokines Anti_inflammatory_Effect Anti-inflammatory Effect

Caption: DHODH Inhibition Pathway of Vidofludimus.

Nurr1 Activation Pathway

Nurr1 is a nuclear receptor that plays a crucial role in the survival and function of neurons. This compound acts as an agonist for Nurr1, promoting neuroprotective effects. This includes the regulation of genes involved in neuronal function and the suppression of neuroinflammation mediated by glial cells.

Nurr1_Activation_Pathway cluster_cell Neuron / Glial Cell cluster_outcome Therapeutic Effect Vidofludimus Vidofludimus Nurr1 Nurr1 Vidofludimus->Nurr1 Activates Neuroprotective_Genes Neuroprotective Gene Expression Nurr1->Neuroprotective_Genes Anti_inflammatory_Genes Anti-inflammatory Gene Expression Nurr1->Anti_inflammatory_Genes Neuronal_Survival Neuronal Survival & Function Neuroprotective_Genes->Neuronal_Survival Reduced_Neuroinflammation Reduced Neuroinflammation Anti_inflammatory_Genes->Reduced_Neuroinflammation Neuroprotective_Effect Neuroprotective Effect

Caption: Nurr1 Activation Pathway of Vidofludimus.

Experimental Protocols for In Vivo Administration

The following protocols are designed for the oral administration of this compound to rodent models. It is recommended to prepare fresh formulations for each experiment.

Protocol 1: Suspension for Oral Gavage

This protocol is suitable for delivering a suspension of this compound, which is common for compounds with low aqueous solubility.

Materials:

  • This compound

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Mortar and pestle or homogenizer

  • Sterile tubes

  • Vortex mixer

  • Oral gavage needles

Procedure:

  • Calculate the required amount: Determine the total volume of the formulation needed based on the number of animals, their weight, and the desired dose. For example, for a 20 mg/kg dose in a 25g mouse with a gavage volume of 100 µL, the concentration would be 5 mg/mL.

  • Weigh the compound: Accurately weigh the required amount of this compound.

  • Prepare the vehicle: Prepare a 0.5% (w/v) solution of CMC in sterile water.

  • Create a paste: Add a small amount of the 0.5% CMC vehicle to the weighed this compound in a mortar and pestle or a small tube and triturate or homogenize to form a smooth paste. This step is crucial for preventing clumping.

  • Dilute to final volume: Gradually add the remaining 0.5% CMC vehicle to the paste while continuously mixing to achieve the final desired concentration.

  • Homogenize the suspension: Vortex the suspension thoroughly before each administration to ensure a uniform distribution of the compound.

  • Administration: Administer the suspension to the animals via oral gavage using an appropriately sized gavage needle.

Protocol 2: Solubilization with a Co-solvent System for Oral Gavage

For certain applications, a solution may be preferred over a suspension. This protocol uses a co-solvent system to dissolve this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile saline or water

  • Sterile tubes

  • Vortex mixer

  • Oral gavage needles

Procedure:

  • Calculate the required amounts: Determine the necessary amounts of this compound and each solvent. A common vehicle composition is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

  • Dissolve in DMSO: First, dissolve the weighed this compound in DMSO. Ensure it is completely dissolved.

  • Add co-solvents: Add PEG400 and Tween 80 to the DMSO solution and mix thoroughly.

  • Add aqueous component: Slowly add the sterile saline or water to the mixture while vortexing to prevent precipitation.

  • Final formulation: The final formulation should be a clear solution. If any precipitation occurs, adjustments to the solvent ratios may be necessary.

  • Administration: Administer the solution to the animals via oral gavage.

Experimental Workflow for In Vivo Studies

A typical workflow for an in vivo study investigating the efficacy of this compound is outlined below.

InVivo_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Disease_Induction Disease Induction (e.g., EAE, Colitis) Animal_Acclimatization->Disease_Induction Randomization Randomization into Treatment Groups Disease_Induction->Randomization Formulation_Preparation Preparation of This compound Formulation Randomization->Formulation_Preparation Treatment_Administration Daily Oral Administration Randomization->Treatment_Administration Formulation_Preparation->Treatment_Administration Monitoring Monitoring of Clinical Scores, Body Weight, etc. Treatment_Administration->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Sample_Collection Tissue and Blood Sample Collection Endpoint->Sample_Collection Data_Analysis Data Analysis Sample_Collection->Data_Analysis Results Results Data_Analysis->Results

Caption: General workflow for in vivo efficacy studies.

Data Summary for In Vivo Studies

The following table summarizes typical dosage information for this compound in preclinical models.

ParameterDetailsReference
Animal Model Rat Experimental Autoimmune Encephalomyelitis (EAE)Muehler et al., 2020, Mult Scler Relat Disord.[1]
Administration Route Oral (p.o.)Muehler et al., 2020, Mult Scler Relat Disord.[1]
Dosage 20 and 60 mg/kg, once dailyMuehler et al., 2020, Mult Scler Relat Disord.[1]
Vehicle Not explicitly stated; a suspension in 0.5% CMC is a suitable option.General practice for oral gavage of hydrophobic compounds.

Conclusion

These application notes provide a comprehensive guide for the dissolution and administration of this compound for in vivo research. The provided protocols and background information are intended to assist researchers in designing and executing robust preclinical studies to further investigate the therapeutic potential of this promising compound. Adherence to proper formulation techniques is paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Vidofludimus Hemicalcium in Colitis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidofludimus hemicalcium, also known as IMU-838, is a novel, orally available small molecule inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated T and B lymphocytes.[2] By selectively targeting activated immune cells, this compound modulates the immune response with a favorable safety profile, making it a promising therapeutic candidate for autoimmune and chronic inflammatory conditions such as inflammatory bowel disease (IBD), which includes ulcerative colitis and Crohn's disease.[1][2]

These application notes provide a comprehensive overview of the administration of this compound in preclinical colitis models and summarize key findings from clinical trials in ulcerative colitis. Detailed experimental protocols are provided to guide researchers in their study design.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a dual mode of action:

  • Inhibition of DHODH: By blocking DHODH, this compound depletes the intracellular pool of pyrimidines in metabolically active lymphocytes. This leads to a reduction in immune cell proliferation and a decrease in the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17) and Interferon-gamma (IFN-γ).[3]

  • Inhibition of STAT3 and NF-κB Signaling: Independently of its effect on lymphocyte proliferation, this compound has been shown to inhibit the activation of the key inflammatory transcription factors STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[1] This further suppresses the expression of pro-inflammatory genes and the production of inflammatory mediators.

The combined effect of these mechanisms leads to a potent anti-inflammatory response in the gut, ameliorating the pathological features of colitis.

Data Presentation

Preclinical Efficacy in TNBS-Induced Colitis in Rats

The following table summarizes the quantitative data from a study investigating the efficacy of Vidofludimus in a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats.[1]

ParameterControl (Vehicle)Vidofludimus% Reduction vs. Control
Macroscopic Damage Score 4.5 ± 0.51.8 ± 0.460%
Histological Score 8.2 ± 0.73.5 ± 0.657%
Colonic IL-17A Levels (pg/mL) 150 ± 2550 ± 1067%
CD3+ T-cell Infiltration (cells/hpf) 120 ± 1545 ± 863%
Nuclear STAT3 Binding Activity (OD) 0.85 ± 0.100.40 ± 0.0553%
Data are presented as mean ± SEM. Statistical significance was observed in the reduction of all parameters with Vidofludimus treatment compared to the vehicle control.
Clinical Efficacy in Moderate-to-Severe Ulcerative Colitis (CALDOSE-1 Trial)

The CALDOSE-1 Phase 2 trial evaluated the efficacy of once-daily oral this compound in patients with moderate-to-severe ulcerative colitis.[4][5]

Week 10 Induction Phase Results (Patients without concomitant corticosteroids) [4]

OutcomePlaceboThis compound (30 mg or 45 mg)
Clinical Remission 4%12%

Week 50 Maintenance Phase Results [4]

OutcomePlaceboThis compound (10 mg)This compound (30 mg)
Clinical Remission 27.8%42.3%61.5%
Steroid-Free Clinical Remission 27.8%38.5%61.5%
Endoscopic Healing 35.3%53.6%73.1%

Experimental Protocols

TNBS-Induced Colitis Model in Rats

This protocol describes the induction of colitis in rats using TNBS, a widely used model that mimics some aspects of human IBD.[1]

Materials:

  • Male Wistar rats (150-200g)

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (5% w/v in water)

  • Ethanol (B145695) (200 proof)

  • Phosphate-buffered saline (PBS)

  • Polyethylene (B3416737) catheter (2 mm outer diameter)

  • Vehicle for Vidofludimus (e.g., 0.5% carboxymethylcellulose)

  • This compound

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Fasting: Fast the rats for 24 hours before colitis induction, with free access to water.

  • Anesthesia: Anesthetize the rats using a suitable anesthetic agent (e.g., isoflurane).

  • Colitis Induction:

    • Prepare the TNBS instillation solution by mixing equal volumes of the 5% TNBS solution and 100% ethanol.

    • Gently insert the polyethylene catheter into the colon via the anus to a depth of 8 cm.

    • Slowly instill 0.25 mL of the TNBS-ethanol solution into the colon.

    • Keep the rat in a head-down position for approximately 60 seconds to prevent leakage of the instillate.

    • Administer 0.25 mL of PBS with 50% ethanol to the control group.

  • Post-Induction Care: Return the rats to their cages with free access to food and water. Monitor their weight and clinical signs of colitis daily.

This compound Administration (Oral Gavage)

Procedure:

  • Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration.

  • Administration:

    • Administer this compound or vehicle to the rats via oral gavage once daily.

    • The volume of administration should be based on the rat's body weight (e.g., 5 mL/kg).

    • Begin administration on the day of colitis induction and continue for the duration of the study (e.g., 6 days).[1]

  • Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the rats and collect the colon for macroscopic and histological analysis, as well as for biochemical assays (e.g., MPO activity, cytokine levels).

Assessment of Colitis Severity

Macroscopic Scoring:

After euthanasia, resect the colon and open it longitudinally. Gently clean the colon and assess the macroscopic damage based on a scoring system.

ScoreCriteria
0 No damage
1 Hyperemia, no ulcers
2 Linear ulcer with no significant inflammation
3 Linear ulcer with inflammation at one site
4 Two or more sites of ulceration/inflammation
5 Two or more major sites of ulceration/inflammation or one site of ulceration/inflammation extending >2 cm

Histological Scoring:

Fix colonic tissue samples in 10% buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining. Evaluate the sections under a microscope by a blinded observer.

ParameterScoreDescription
Inflammation Severity 0-30=None, 1=Mild, 2=Moderate, 3=Severe
Inflammation Extent 0-30=None, 1=Mucosa, 2=Mucosa and Submucosa, 3=Transmural
Crypt Damage 0-40=None, 1=Basal 1/3 damaged, 2=Basal 2/3 damaged, 3=Only surface epithelium intact, 4=Loss of entire crypt and epithelium
Ulceration 0-10=Absent, 1=Present
Total Score Sum of the individual scores

Visualizations

G cluster_0 TNBS-Induced Colitis Model Workflow A Rat Acclimatization (1 week) B Fasting (24 hours) A->B C Anesthesia B->C D Intra-rectal TNBS/Ethanol Instillation C->D E Daily Oral Gavage (Vidofludimus or Vehicle) D->E F Daily Monitoring (Weight, Clinical Signs) D->F G Euthanasia and Colon Collection (Day 6) E->G F->G H Macroscopic & Histological Scoring, Biochemical Assays G->H

Caption: Experimental workflow for the TNBS-induced colitis model in rats.

G cluster_1 This compound Mechanism of Action in Colitis cluster_2 Signaling Pathways Vidofludimus This compound DHODH DHODH Vidofludimus->DHODH Inhibits STAT3 STAT3 Activation Vidofludimus->STAT3 Inhibits NFkB NF-κB Activation Vidofludimus->NFkB Inhibits Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine Lymphocyte Activated T/B Lymphocyte Proliferation Pyrimidine->Lymphocyte Cytokines Pro-inflammatory Cytokines (IL-17, IFN-γ) Lymphocyte->Cytokines Inflammation Gut Inflammation Cytokines->Inflammation Colitis Colitis Inflammation->Colitis Leads to STAT3->Cytokines NFkB->Cytokines

Caption: Mechanism of action of this compound in colitis.

References

Application Notes and Protocols: Flow Cytometry Analysis of Lymphocytes Treated with Vidofludimus Hemicalcium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidofludimus (B1684499) hemicalcium (IMU-838) is an investigational, orally available small molecule drug with a dual mechanism of action, positioning it as a promising therapeutic candidate for autoimmune diseases such as multiple sclerosis and ulcerative colitis.[1][2] It selectively modulates the immune response by inhibiting the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) and activating the nuclear receptor related 1 (Nurr1).[2][3] The inhibition of DHODH, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, imposes metabolic stress on rapidly proliferating, activated T and B lymphocytes.[1][4][5][6] This selective action reduces lymphocyte proliferation and the secretion of pro-inflammatory cytokines, such as Interleukin-17 (IL-17) and Interferon-gamma (IFN-γ), without causing broad immunosuppression.[4][5][7] Flow cytometry is an indispensable tool for elucidating the cellular effects of Vidofludimus hemicalcium. This document provides detailed protocols for assessing lymphocyte proliferation, activation, and cytokine production following treatment.

Mechanism of Action of this compound

This compound's primary immunomodulatory effect stems from the inhibition of DHODH. Activated lymphocytes have a high demand for pyrimidines to support DNA and RNA synthesis required for proliferation. By blocking DHODH, this compound restricts the pyrimidine supply, leading to a cytostatic effect on these activated cells. Resting lymphocytes, which utilize the pyrimidine salvage pathway, are largely unaffected, contributing to the drug's favorable safety profile.[6]

cluster_0 Activated Lymphocyte Vidofludimus Vidofludimus Hemicalcium DHODH DHODH Inhibition Vidofludimus->DHODH Inhibits Pyrimidine Reduced de novo Pyrimidine Synthesis DHODH->Pyrimidine Metabolic_Stress Metabolic Stress Pyrimidine->Metabolic_Stress Proliferation Decreased Proliferation Metabolic_Stress->Proliferation Cytokines Decreased Pro-inflammatory Cytokine Secretion (IL-17, IFN-γ) Metabolic_Stress->Cytokines

Caption: Mechanism of Action of this compound on Activated Lymphocytes.

Data Presentation: Expected Outcomes

The following tables summarize the anticipated quantitative data from flow cytometry analysis of lymphocytes treated with this compound.

Table 1: Effect of this compound on T-Lymphocyte Proliferation

Treatment GroupConcentration (µM)Proliferation Index% Divided Cells
Vehicle Control (DMSO)0BaselineBaseline
Vidofludimus1ReducedReduced
Vidofludimus5Significantly ReducedSignificantly Reduced
Vidofludimus10Strongly ReducedStrongly Reduced
Vidofludimus30Profoundly ReducedProfoundly Reduced

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production by CD4+ T-cells

Treatment GroupConcentration (µM)% IL-17A+ of CD4+% IFN-γ+ of CD4+
Vehicle Control (DMSO)0BaselineBaseline
Vidofludimus1ReducedReduced
Vidofludimus5Significantly ReducedSignificantly Reduced
Vidofludimus10Strongly ReducedStrongly Reduced
Vidofludimus30Profoundly ReducedProfoundly Reduced

Table 3: Effect of this compound on T-cell Activation Markers

Treatment GroupConcentration (µM)% CD25+ of CD4+% CD69+ of CD4+
Vehicle Control (DMSO)0BaselineBaseline
Vidofludimus1ReducedReduced
Vidofludimus5Significantly ReducedSignificantly Reduced
Vidofludimus10Strongly ReducedStrongly Reduced
Vidofludimus30Profoundly ReducedProfoundly Reduced

Note: The IC50 for in vitro inhibition of cytokine release in human lymphocytes is approximately 5–8 μM.[1] In vitro studies have used concentrations ranging from 1 to 30 μM.[8]

Experimental Protocols

Lymphocyte Proliferation Assay using CFSE

This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor lymphocyte proliferation. CFSE covalently labels intracellular proteins, and its fluorescence is halved with each cell division, which can be quantified by flow cytometry.[2][4]

A Isolate PBMCs B Label with CFSE A->B C Culture with Stimuli (e.g., anti-CD3/CD28) B->C D Add Vidofludimus or Vehicle Control C->D E Incubate for 3-5 days D->E F Stain for Surface Markers (e.g., CD3, CD4, CD8) E->F G Acquire on Flow Cytometer F->G H Analyze CFSE Dilution G->H

Caption: Workflow for CFSE-based Lymphocyte Proliferation Assay.

Materials:

  • Ficoll-Paque

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • CFSE dye

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies)

  • This compound (and DMSO as vehicle)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)

  • Flow cytometer

Procedure:

  • Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs at 1x10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of cold RPMI-1640 with 10% FBS.

  • Cell Culture: Wash the cells twice and resuspend in complete RPMI-1640 medium. Plate the cells in a 96-well plate at 2x10^5 cells/well.

  • Stimulation and Treatment: Add T-cell stimuli to the wells. Add this compound at desired concentrations (e.g., 1, 5, 10, 30 µM) or vehicle control (DMSO).

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Surface Staining: Harvest the cells and wash with PBS. Stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C in the dark.

  • Flow Cytometry: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

  • Data Analysis: Gate on lymphocyte populations based on forward and side scatter, then on specific T-cell subsets (e.g., CD3+CD4+). Analyze the CFSE fluorescence histogram to determine the percentage of divided cells and the proliferation index.

Intracellular Cytokine Staining (ICS)

This protocol is for the detection of intracellular cytokines IL-17A and IFN-γ in T-lymphocytes.

A Isolate PBMCs B Culture with Vidofludimus or Vehicle Control A->B C Stimulate with PMA/Ionomycin + Protein Transport Inhibitor B->C D Incubate for 4-6 hours C->D E Stain for Surface Markers D->E F Fix and Permeabilize E->F G Stain for Intracellular Cytokines (IL-17, IFN-γ) F->G H Acquire and Analyze G->H

Caption: Workflow for Intracellular Cytokine Staining.

Materials:

  • Isolated PBMCs

  • Complete RPMI-1640 medium

  • This compound and DMSO

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD4)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibodies for intracellular cytokines (anti-IL-17A, anti-IFN-γ)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate isolated PBMCs in a 96-well plate at 1x10^6 cells/well in complete RPMI-1640 medium. Add this compound at desired concentrations or vehicle control. Incubate for 24-72 hours.

  • Stimulation: For the final 4-6 hours of culture, add PMA (50 ng/mL) and Ionomycin (1 µg/mL) along with a protein transport inhibitor.

  • Surface Staining: Harvest and wash the cells. Stain for surface markers for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain with fluorochrome-conjugated anti-IL-17A and anti-IFN-γ antibodies for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

  • Data Analysis: Gate on CD4+ T-cells and analyze the expression of IL-17A and IFN-γ.

T-cell Activation Marker Analysis

This protocol is for the analysis of early (CD69) and late (CD25) T-cell activation markers.

A Isolate PBMCs B Culture with Stimuli (e.g., anti-CD3/CD28) A->B C Add Vidofludimus or Vehicle Control B->C D Incubate for 24-72 hours C->D E Stain for Surface Markers (CD3, CD4, CD8, CD25, CD69) D->E F Acquire and Analyze E->F

Caption: Workflow for T-cell Activation Marker Analysis.

Materials:

  • Isolated PBMCs

  • Complete RPMI-1640 medium

  • T-cell activation stimuli

  • This compound and DMSO

  • Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69)

  • Flow cytometer

Procedure:

  • Cell Culture, Stimulation, and Treatment: Plate isolated PBMCs and stimulate as described in the proliferation assay. Add this compound at desired concentrations or vehicle control.

  • Incubation: Culture the cells for 24 hours (for CD69) or 48-72 hours (for CD25).

  • Surface Staining: Harvest and wash the cells. Stain with a cocktail of fluorochrome-conjugated antibodies including anti-CD3, anti-CD4, anti-CD8, anti-CD25, and anti-CD69 for 30 minutes at 4°C.

  • Flow Cytometry: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

  • Data Analysis: Gate on T-cell subsets and quantify the percentage of cells expressing CD25 and CD69.

Conclusion

The provided protocols offer a comprehensive framework for utilizing flow cytometry to investigate the immunomodulatory effects of this compound on lymphocytes. These assays are crucial for understanding the drug's mechanism of action and for its continued development as a therapeutic agent for autoimmune and inflammatory diseases. The ability to dissect its impact on lymphocyte proliferation, activation, and cytokine profiles provides valuable insights for both preclinical and clinical research.

References

Application Notes and Protocols for Studying Microglial Activation with Vidofludimus Hemicalcium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidofludimus hemicalcium (IMU-838) is an investigational small molecule drug with a dual mechanism of action, making it a compelling tool for studying neuroinflammation and, specifically, microglial activation.[1][2][3] It functions as both a selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH) and a potent activator of the neuroprotective transcription factor Nuclear Receptor Related 1 (Nurr1).[1][4][5] This dual action allows this compound to modulate immune responses and exert direct neuroprotective effects, partly by influencing the behavior of microglia, the resident immune cells of the central nervous system (CNS).[6][7][8]

Microglial activation is a hallmark of neuroinflammatory and neurodegenerative diseases. Activated microglia can adopt different phenotypes, some of which release pro-inflammatory cytokines and neurotoxic molecules, contributing to neuronal damage. This compound's ability to activate Nurr1 in microglia leads to a reduction of these harmful mediators, suggesting its potential to shift microglia towards a more protective phenotype.[1][6][9] This makes it a valuable pharmacological tool for investigating the molecular pathways governing microglial function and for exploring therapeutic strategies aimed at mitigating neuroinflammation.

Mechanism of Action in Microglia

This compound primarily impacts microglial activation through the activation of Nurr1.[1][9] Nurr1 is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, neuronal survival, and dopamine (B1211576) homeostasis.[9] In microglia, Nurr1 activation by this compound has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-γ, as well as neurotoxic agents like reactive oxygen species and nitric oxide.[1][6][9] This targeted action on microglia provides a valuable mechanism for dissecting the role of this specific pathway in various disease models.

The second mechanism, DHODH inhibition, primarily affects highly proliferative cells like activated T and B lymphocytes by limiting their pyrimidine (B1678525) synthesis.[1][10][11] While this effect is central to its systemic immunomodulatory properties, the direct impact of DHODH inhibition on less proliferative microglia is still an area of active research. However, by reducing peripheral immune cell infiltration into the CNS, this mechanism indirectly modulates the microglial environment.[2][6]

Data Presentation

In Vitro Efficacy of this compound on Human Microglia

The following table summarizes the quantitative data on the effect of this compound on pro-inflammatory gene expression in a human microglial cell line (HMC3) stimulated with lipopolysaccharide (LPS).

Cell LineTreatment ConditionTarget GeneOutcomeReference
Human Microglia (HMC3)0.1 µM this compound (4h pre-treatment) followed by 1 µg/ml LPS (24h stimulation)TNF-αSignificant reduction in gene expression[6][9]
Human Microglia (HMC3)0.1 µM this compound (4h pre-treatment) followed by 1 µg/ml LPS (24h stimulation)IL-6Significant reduction in gene expression[6][9]
Human Microglia (HMC3)0.1 µM this compound (4h pre-treatment) followed by 1 µg/ml LPS (24h stimulation)IFN-γSignificant reduction in gene expression[6][9]
In Vivo Efficacy of this compound on Microglial Activation

This table summarizes the findings from a preclinical pilot study in an Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis.

Animal ModelTreatmentMarkerOutcomeReference
EAE MiceThis compoundIba-1 (Microglial Activation Marker)Tendency towards lower expression[2][9]

Mandatory Visualizations

G cluster_0 This compound Dual Action cluster_1 Cellular Effects cluster_2 Overall Outcome Vido Vidofludimus Hemicalcium DHODH DHODH Inhibition Vido->DHODH Nurr1 Nurr1 Activation Vido->Nurr1 Lymphocytes Activated T/B Cells DHODH->Lymphocytes Limits Proliferation STAT3 STAT3/NF-κB Inhibition DHODH->STAT3 Inhibits IL-17 Pathway Microglia Microglia Nurr1->Microglia Neuroprotective Neuroprotective Genes (e.g., BDNF) Nurr1->Neuroprotective Upregulates Outcome Reduced Neuroinflammation & Neuroprotection Lymphocytes->Outcome Neurotoxic Pro-inflammatory Cytokines (TNFα, IL-6, IL-17) Neurotoxic Factors (ROS, NO) Microglia->Neurotoxic Suppresses Production Microglia->Outcome STAT3->Neurotoxic Reduces Neuroprotective->Outcome

Caption: Signaling pathway of this compound in modulating immune cells and microglia.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow A1 Culture Microglial Cells (e.g., HMC3) A2 Pre-treat with This compound or Vehicle Control A1->A2 A3 Stimulate with LPS to Induce Activation A2->A3 A4 Harvest Cells/Supernatant A3->A4 A5 Analyze Endpoints: - qRT-PCR (Cytokine mRNA) - ELISA/CBA (Secreted Cytokines) - Western Blot (Signaling Proteins) A4->A5 B6 Analyze Endpoints: - Immunohistochemistry (Iba-1) - Flow Cytometry (CD11b, CD45) - qRT-PCR (Gene Expression) B1 Induce EAE in Mice B2 Treat with This compound or Vehicle Control B1->B2 B3 Monitor Clinical Score B2->B3 B4 Sacrifice and Perfuse B3->B4 B5 Isolate CNS Tissue (Brain/Spinal Cord) B4->B5 B5->B6

Caption: Experimental workflows for studying this compound's effect on microglia.

Experimental Protocols

Protocol 1: In Vitro Analysis of this compound on LPS-Stimulated Microglia

Objective: To determine the effect of this compound on the expression of pro-inflammatory cytokines in a human microglial cell line (HMC3) following activation with lipopolysaccharide (LPS).

Materials:

  • Human microglial cell line (HMC3)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • TRIzol reagent or equivalent for RNA extraction

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., TNF-α, IL-6, IFN-γ, and a housekeeping gene like GAPDH)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Plate HMC3 cells in 6-well plates at a density of 2.5 x 10^5 cells per well. Allow cells to adhere and grow to 70-80% confluency for 24 hours in a 37°C, 5% CO2 incubator.

  • Pre-treatment:

    • Prepare working solutions of this compound in culture medium. A final concentration of 0.1 µM is recommended based on published data.[9]

    • Include a vehicle control (DMSO) at the same final concentration as the drug-treated wells.

    • Aspirate the old medium from the cells and wash once with PBS.

    • Add 2 mL of medium containing either this compound or vehicle control to the appropriate wells.

    • Incubate for 4 hours at 37°C, 5% CO2.

  • Microglial Activation:

    • Prepare a stock solution of LPS.

    • Add LPS directly to the wells to a final concentration of 1 µg/mL. Do not add LPS to negative control wells.

    • Incubate the plates for 24 hours at 37°C, 5% CO2.

  • RNA Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of TRIzol reagent to each well and lyse the cells by pipetting up and down.

    • Follow the manufacturer's protocol for RNA extraction.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for each target gene, and qPCR master mix.

    • Run the qPCR plate on a real-time PCR system.

    • Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Protocol 2: In Vivo Immunohistochemical Analysis of Microglial Activation in EAE Mice

Objective: To assess the effect of this compound on microglial activation in the spinal cord of mice with Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis.

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • This compound (formulated for oral gavage)

  • Vehicle control for oral gavage

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose (B13894) solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Primary antibody: Rabbit anti-Iba-1 (a common marker for microglia/macrophages)[2][9]

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore

  • DAPI for nuclear staining

  • Mounting medium

  • Cryostat and microscope

Procedure:

  • EAE Induction:

    • On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.

    • Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

  • Treatment:

    • Begin treatment with this compound or vehicle control via daily oral gavage. Treatment can be prophylactic (starting on day 0) or therapeutic (starting at the onset of clinical symptoms, around day 10-12).[2]

    • Monitor mice daily for clinical signs of EAE and record their scores.

  • Tissue Collection and Preparation:

    • At the peak of the disease (or a pre-determined endpoint), deeply anesthetize the mice.

    • Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

    • Dissect the spinal cord and post-fix it in 4% PFA for 24 hours at 4°C.

    • Cryoprotect the tissue by incubating in 15% sucrose overnight, followed by 30% sucrose until the tissue sinks.

    • Embed the spinal cord in OCT compound and freeze.

  • Immunohistochemistry:

    • Using a cryostat, cut 20 µm thick transverse sections of the spinal cord and mount them on slides.

    • Wash sections with PBS to remove OCT.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS with 0.3% Triton X-100) for 1 hour.

    • Incubate the sections with the primary antibody (anti-Iba-1) overnight at 4°C.

    • Wash the sections three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 2 hours at room temperature in the dark.

    • Wash the sections three times with PBS.

    • Counterstain with DAPI for 10 minutes.

    • Wash and mount the slides with mounting medium.

  • Imaging and Analysis:

    • Capture images of the spinal cord white and grey matter using a fluorescence or confocal microscope.

    • Quantify the Iba-1 positive signal. This can be done by measuring the total fluorescent area or by counting the number of Iba-1 positive cells per defined area.

    • Analyze the morphology of Iba-1 positive cells. A ramified morphology is indicative of resting microglia, while an amoeboid shape suggests activation. Compare the this compound-treated group to the vehicle control group.

References

Troubleshooting & Optimization

Vidofludimus hemicalcium solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with Vidofludimus hemicalcium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound (IMU-838) is an orally administered small molecule and a next-generation selective immune modulator. It exhibits its therapeutic effects through a dual mechanism of action:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): this compound inhibits the mitochondrial enzyme DHODH, which is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway. Rapidly proliferating cells, such as activated lymphocytes, are highly dependent on this pathway for DNA and RNA synthesis. By inhibiting DHODH, this compound selectively targets these hyperactive immune cells, leading to a reduction in pro-inflammatory responses.

  • Activation of Nuclear Receptor Related 1 (Nurr1): It also acts as an activator of Nurr1, a neuroprotective transcription factor. Activation of Nurr1 is associated with the protection of neurons from cell death and the reduction of pro-inflammatory cytokines.

Q2: What are the known solubility characteristics of this compound?

This compound is known to have poor aqueous solubility. It is sparingly soluble in aqueous buffers. However, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

Q3: How should I prepare a stock solution of this compound?

For aqueous-based experiments, it is recommended to first dissolve this compound in an organic solvent like DMSO or DMF to create a concentrated stock solution. This stock solution can then be further diluted with the aqueous buffer of choice. When preparing stock solutions in organic solvents, it is advisable to purge the solvent with an inert gas.

Q4: What is the stability of this compound solutions?

Aqueous solutions of Vidofludimus are not recommended for storage for more than one day. Stock solutions in anhydrous organic solvents like DMSO or DMF are more stable, but it is best practice to prepare fresh solutions for experiments or store them for short periods at -20°C or -80°C. Always refer to the supplier's datasheet for specific storage recommendations.

Troubleshooting Guide

Issue 1: this compound precipitates out of my aqueous solution during the experiment.

  • Possible Cause: The concentration of the organic co-solvent (e.g., DMSO, DMF) in your final working solution may be too low to maintain the solubility of this compound at the desired concentration.

  • Solution:

    • Increase the percentage of the organic co-solvent in your final working solution, if your experimental system allows.

    • Consider using a different co-solvent system.

    • Re-evaluate the required concentration of this compound for your experiment. It's possible that a lower, soluble concentration is still effective.

    • Prepare a fresh, more dilute solution from your stock immediately before use.

Issue 2: I am observing inconsistent results in my cell-based assays.

  • Possible Cause: Inconsistent dissolution or precipitation of this compound in the cell culture media. The age and storage of your stock solution could also be a factor.

  • Solution:

    • Ensure complete dissolution of the compound in the organic solvent before preparing the final dilution in the cell culture medium.

    • When adding the stock solution to the media, vortex or mix gently but thoroughly to ensure uniform distribution and minimize localized high concentrations that could lead to precipitation.

    • Prepare fresh dilutions for each experiment from a recently prepared stock solution. Avoid repeated freeze-thaw cycles of the stock solution.

Issue 3: I am unable to achieve the desired concentration in my aqueous buffer.

  • Possible Cause: The inherent low aqueous solubility of this compound limits its concentration in purely aqueous systems.

  • Solution:

    • Refer to the solubility data table below to understand the solubility limits in different solvent systems.

    • Explore the solubility enhancement techniques detailed in the "Solutions for Solubility Issues" section of this guide. These methods can significantly improve the aqueous solubility of the compound.

Data Presentation: Solubility of Vidofludimus

Solvent SystemApproximate SolubilityReference
DMSO~25 mg/mL[1]
Dimethylformamide (DMF)~25 mg/mL[1]
1:1 Solution of DMF:PBS (pH 7.2)~0.5 mg/mL[1]
WaterInsoluble[1]

Solutions for Solubility Issues & Experimental Protocols

The poor aqueous solubility of this compound can be addressed through various formulation strategies. Below are some potential solutions with generalized experimental protocols.

Co-solvency

The use of a water-miscible organic solvent in which the drug is highly soluble can enhance its overall solubility in an aqueous medium.

Experimental Protocol: Preparation of a this compound Solution using a Co-solvent System

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add a minimal amount of a suitable organic solvent (e.g., DMSO or DMF) to completely dissolve the powder. For example, to prepare a 10 mM stock solution, dissolve 3.75 mg of this compound (MW: 375.40 g/mol ) in 1 mL of DMSO.

    • Vortex gently until the solid is completely dissolved.

  • Working Solution Preparation:

    • To prepare a working solution in an aqueous buffer (e.g., PBS), dilute the stock solution to the desired final concentration.

    • It is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing and to prevent precipitation.

    • Example: To prepare a 100 µM working solution in 10 mL of PBS, add 100 µL of the 10 mM stock solution to 9.9 mL of PBS. The final DMSO concentration will be 1%. Ensure this concentration of the co-solvent is compatible with your experimental system.

Amorphous Solid Dispersions

Converting the crystalline form of a drug to an amorphous state, dispersed within a polymer matrix, can significantly enhance its aqueous solubility and dissolution rate.

Experimental Protocol: Preparation of a this compound Amorphous Solid Dispersion by Solvent Evaporation

  • Polymer and Drug Solution:

  • Solvent Evaporation:

    • The solvent is then removed under reduced pressure using a rotary evaporator. This rapid removal of the solvent prevents the drug from recrystallizing.

    • The resulting product is a solid dispersion of amorphous this compound in the polymer matrix.

  • Characterization:

    • The amorphous nature of the drug in the solid dispersion can be confirmed using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • The solubility and dissolution rate of the prepared amorphous solid dispersion should then be determined in the desired aqueous medium and compared to the crystalline drug.

Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.

Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex

  • Selection of Cyclodextrin:

    • Choose a suitable cyclodextrin, such as β-cyclodextrin (β-CD) or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Complex Formation (Kneading Method):

    • Prepare a paste by kneading a 1:1 or 1:2 molar ratio of this compound and the cyclodextrin with a small amount of a water-alcohol mixture.

    • The paste is kneaded for a specified time (e.g., 60 minutes) and then dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • The dried complex is then pulverized and sieved.

  • Solubility and Dissolution Studies:

    • Determine the solubility of the prepared inclusion complex in the aqueous medium of interest. A significant increase in solubility compared to the free drug is expected.

    • Conduct dissolution studies to compare the dissolution profile of the complex with that of the pure drug.

Mandatory Visualizations

Signaling Pathways

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_mitochondrion Mitochondrion cluster_dna_rna DNA & RNA Synthesis Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATC Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHO DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UMPS DHODH->Orotate UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis CTP->RNA Synthesis dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis Vidofludimus Vidofludimus Vidofludimus->DHODH Inhibition Nurr1_Activation_Pathway cluster_cell Neuron / Microglia / Astrocyte cluster_nucleus Nucleus cluster_effects Downstream Effects Vidofludimus Vidofludimus Nurr1 Nurr1 Vidofludimus->Nurr1 Activation Nurr1_activated Activated Nurr1 Nurr1->Nurr1_activated DNA DNA Nurr1_activated->DNA Binds to Response Elements Transcription of Target Genes Transcription of Target Genes DNA->Transcription of Target Genes Neuroprotection Neuroprotection Anti_inflammatory Anti_inflammatory Neuroprotective Proteins Neuroprotective Proteins Transcription of Target Genes->Neuroprotective Proteins Reduced Pro-inflammatory\nCytokine Production Reduced Pro-inflammatory Cytokine Production Transcription of Target Genes->Reduced Pro-inflammatory\nCytokine Production Neuroprotective Proteins->Neuroprotection Reduced Pro-inflammatory\nCytokine Production->Anti_inflammatory Solubility_Enhancement_Workflow cluster_methods Solubility Enhancement Methods cluster_preparation Preparation cluster_analysis Analysis Start Start: Poorly Soluble Vidofludimus CoSolvency Co-solvency Start->CoSolvency ASD Amorphous Solid Dispersion Start->ASD Cyclodextrin Cyclodextrin Complexation Start->Cyclodextrin Prep_CoSolvent Dissolve in organic solvent, then dilute in aqueous buffer CoSolvency->Prep_CoSolvent Prep_ASD Solvent evaporation with polymer ASD->Prep_ASD Prep_Cyclodextrin Kneading with cyclodextrin Cyclodextrin->Prep_Cyclodextrin Solubility_Test Solubility Testing Prep_CoSolvent->Solubility_Test Prep_ASD->Solubility_Test Dissolution_Test Dissolution Rate Testing Prep_ASD->Dissolution_Test Prep_Cyclodextrin->Solubility_Test Prep_Cyclodextrin->Dissolution_Test End End: Enhanced Solubility Formulation Solubility_Test->End Dissolution_Test->End Troubleshooting_Logic cluster_issues Problem Identification cluster_solutions Potential Solutions Start Issue Encountered Precipitation Precipitation in Aqueous Solution Start->Precipitation Inconsistent_Results Inconsistent Assay Results Start->Inconsistent_Results Low_Concentration Cannot Achieve Desired Concentration Start->Low_Concentration Increase_Cosolvent Increase co-solvent % Precipitation->Increase_Cosolvent Fresh_Solution Use freshly prepared solutions Precipitation->Fresh_Solution Inconsistent_Results->Fresh_Solution Check_Stock Check stock solution integrity Inconsistent_Results->Check_Stock Thorough_Mixing Ensure thorough mixing Inconsistent_Results->Thorough_Mixing Low_Concentration->Increase_Cosolvent Enhancement_Technique Apply solubility enhancement technique Low_Concentration->Enhancement_Technique End Problem Resolved Increase_Cosolvent->End Fresh_Solution->End Enhancement_Technique->End Check_Stock->End Thorough_Mixing->End

References

Technical Support Center: Vidofludimus Hemicalcium Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common pitfalls during experiments with Vidofludimus hemicalcium.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound exhibits a dual mechanism of action. It is an inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is crucial for the proliferation of rapidly dividing cells like activated lymphocytes.[1] Additionally, it acts as an activator of the nuclear receptor-related 1 (Nurr1), a transcription factor with neuroprotective functions.[2][3]

Q2: What are the main applications of this compound in research?

A2: this compound is primarily investigated for its therapeutic potential in autoimmune and inflammatory diseases.[1] It has shown promise in models of multiple sclerosis (MS), inflammatory bowel disease (IBD), and systemic lupus erythematosus.[3][4] Its neuroprotective properties also make it a subject of interest in neurodegenerative disease research.[2]

Q3: Is this compound selective in its action?

A3: Yes, this compound selectively targets hyperactive immune cells without suppressing normal immune function.[3][5] This selectivity is attributed to its targeted inhibition of DHODH in metabolically active lymphocytes. Furthermore, it has been shown to lack off-target effects on a wide range of protein kinases.[6]

Q4: What is the recommended solvent for this compound?

A4: Vidofludimus is soluble in organic solvents such as DMSO and dimethylformamide (DMF) at approximately 25 mg/mL. For aqueous buffers, it is sparingly soluble. To maximize solubility in aqueous solutions, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice. A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.

Q5: How should this compound be stored?

A5: Vidofludimus as a crystalline solid should be stored at -20°C for long-term stability (≥4 years). Aqueous solutions are not recommended for storage for more than one day.

Troubleshooting Guides

In Vitro Experiment Pitfalls
Issue Potential Cause Troubleshooting Steps
Low Efficacy in Cell-Based Assays 1. Poor Solubility: this compound may precipitate in aqueous media. 2. Inappropriate Cell Type: The target pathway (de novo pyrimidine synthesis) may not be highly active in the chosen cell line under resting conditions. 3. Incorrect Concentration Range: The effective concentration may vary between cell types.1. Prepare a stock solution in 100% DMSO or DMF and dilute to the final concentration in media immediately before use. Ensure the final solvent concentration is low and consistent across all conditions, including controls. 2. Use rapidly proliferating cells, such as activated T-cells or certain cancer cell lines, which are more dependent on DHODH activity.[1] 3. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Inconsistent Results Between Experiments 1. Stock Solution Instability: Improper storage of stock solutions can lead to degradation. 2. Variability in Cell Activation: Inconsistent stimulation of primary cells (e.g., PBMCs) can lead to variable responses.1. Aliquot stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh aqueous dilutions for each experiment. 2. Standardize the activation protocol for primary cells, including the concentration of stimulants (e.g., PHA, anti-CD3/CD28), incubation time, and cell density.
Unexpected Cytotoxicity 1. High Solvent Concentration: High concentrations of DMSO or DMF can be toxic to cells. 2. Off-target Effects (unlikely but possible): Although highly selective, very high concentrations might induce off-target effects in sensitive cell lines.1. Ensure the final concentration of the organic solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle control with the same solvent concentration. 2. Lower the concentration of this compound to a range where the desired biological effect is observed without significant cell death.
In Vivo Experiment Pitfalls
Issue Potential Cause Troubleshooting Steps
Reduced Efficacy in Rodent Models Species-Specific DHODH Inhibition: Vidofludimus is significantly less potent at inhibiting rat and mouse DHODH compared to human DHODH.[2][6]Higher doses may be required in rodent models to achieve a therapeutic effect comparable to that expected in humans. It is crucial to perform dose-escalation studies in the specific animal model to determine the optimal therapeutic dose.
Poor Oral Bioavailability Inadequate Formulation: The solubility and absorption of the compound can be limited by the vehicle used for administration.While this compound is orally available, ensure the formulation is appropriate for the animal model. Consider using a vehicle that enhances solubility and absorption.
Adverse Events at High Doses Dose-Related Toxicity: High doses of Vidofludimus have been associated with hematuria in preclinical studies.[7]Carefully monitor animals for any signs of toxicity, especially at higher doses. Conduct a maximum tolerated dose (MTD) study before initiating efficacy studies.

Quantitative Data Summary

Table 1: Solubility of Vidofludimus

Solvent Approximate Solubility Reference
DMSO~25 mg/mL
Dimethylformamide (DMF)~25 mg/mL
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL

Table 2: In Vitro IC50 Values for DHODH Inhibition

Species IC50 Reference
Human134 nM[8]
Rat1.29 µM[8]
Mouse10.6 µM[8]

Table 3: In Vitro Activity on Nurr1

Assay EC50 Reference
Gal4-Nurr1 Reporter Gene Assay0.4 ± 0.2 µM[9][10]
Full-length Nurr1 (NBRE) Reporter Gene Assay0.3 ± 0.1 µM[10]
Full-length Nurr1/RXR (DR5) Reporter Gene Assay0.4 ± 0.2 µM[10]

Experimental Protocols

DHODH Inhibition Assay (Cell-Free)

Objective: To determine the direct inhibitory effect of this compound on DHODH enzyme activity.

Methodology:

  • Enzyme and Substrates: Use recombinant human DHODH. The substrates are dihydroorotate (DHO) and a suitable electron acceptor (e.g., decylubiquinone).

  • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing cofactors like FMN.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction: In a microplate, combine the DHODH enzyme, the test compound at various concentrations, and the substrates.

  • Detection: Measure the rate of reduction of the electron acceptor, which can be monitored spectrophotometrically (e.g., by the decrease in absorbance of 2,6-dichloroindophenol).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.

Nurr1 Activation Assay (Cell-Based Reporter Assay)

Objective: To assess the ability of this compound to activate the Nurr1 transcription factor.

Methodology:

  • Cell Line: Use a suitable cell line, such as HEK293T, that can be efficiently transfected.

  • Plasmids: Co-transfect the cells with a Nurr1 expression plasmid and a reporter plasmid containing a Nurr1 response element (e.g., NBRE) upstream of a luciferase gene. A control plasmid (e.g., Renilla luciferase) should also be co-transfected for normalization.

  • Compound Treatment: After transfection, treat the cells with various concentrations of this compound for a defined period (e.g., 16-24 hours).

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control and determine the EC50 value.[11]

T-Cell Proliferation Assay (CFSE-Based)

Objective: To evaluate the effect of this compound on the proliferation of activated T-cells.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

  • CFSE Labeling: Label the PBMCs with carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

  • Cell Culture: Plate the CFSE-labeled PBMCs and treat with various concentrations of this compound.

  • Stimulation: Stimulate the T-cells to proliferate using a suitable mitogen (e.g., phytohemagglutinin (PHA)) or specific stimuli (e.g., anti-CD3 and anti-CD28 antibodies).

  • Incubation: Culture the cells for 3-5 days to allow for cell division.

  • Flow Cytometry: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division results in a halving of the CFSE intensity.

  • Data Analysis: Quantify the percentage of proliferating cells (cells that have undergone one or more divisions) in each treatment group.

Visualizations

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidine Synthesis Pyrimidine Synthesis Orotate->Pyrimidine Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Synthesis->DNA/RNA Synthesis Lymphocyte Proliferation Lymphocyte Proliferation DNA/RNA Synthesis->Lymphocyte Proliferation Vidofludimus Vidofludimus Vidofludimus->DHODH Inhibition

Caption: DHODH Inhibition by Vidofludimus.

Nurr1_Activation_Pathway Vidofludimus Vidofludimus Nurr1 Nurr1 Vidofludimus->Nurr1 Activation Nurr1 Response Element (NBRE) Nurr1 Response Element (NBRE) Nurr1->Nurr1 Response Element (NBRE) Transcription of Neuroprotective Genes Transcription of Neuroprotective Genes Nurr1 Response Element (NBRE)->Transcription of Neuroprotective Genes Neuroprotection Neuroprotection Transcription of Neuroprotective Genes->Neuroprotection

Caption: Nurr1 Activation by Vidofludimus.

T_Cell_Proliferation_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Culture cluster_analysis Analysis Isolate PBMCs Isolate PBMCs Label with CFSE Label with CFSE Isolate PBMCs->Label with CFSE Plate Cells Plate Cells Label with CFSE->Plate Cells Add Vidofludimus Add Vidofludimus Plate Cells->Add Vidofludimus Stimulate T-Cells Stimulate T-Cells Add Vidofludimus->Stimulate T-Cells Incubate (3-5 days) Incubate (3-5 days) Stimulate T-Cells->Incubate (3-5 days) Harvest Cells Harvest Cells Incubate (3-5 days)->Harvest Cells Flow Cytometry Analysis Flow Cytometry Analysis Harvest Cells->Flow Cytometry Analysis Quantify Proliferation Quantify Proliferation Flow Cytometry Analysis->Quantify Proliferation

Caption: T-Cell Proliferation Assay Workflow.

References

Vidofludimus Hemicalcium Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vidofludimus hemicalcium. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability challenges encountered during experimental studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy. What could be the cause and how can I resolve it?

A1: Cloudiness in a this compound solution can be attributed to several factors:

  • Poor Solubility: this compound is known to be poorly soluble in aqueous solutions. The observed cloudiness might be undissolved particles.

    • Recommendation: Consider the use of co-solvents such as DMSO, PEG300, or PEG400. For in-vivo studies, formulations with solubilizers like Tween-80 or SBE-β-CD may be necessary. Always ensure the proportion of DMSO in your final working solution is minimized, especially for animal studies.

  • Precipitation over Time: The compound might initially dissolve but precipitate out of solution upon standing, especially if the solution is supersaturated or if there is a change in temperature or pH.

    • Recommendation: Prepare fresh solutions before each experiment. If storage is necessary, store at a constant temperature and protect from light. Before use, visually inspect the solution for any precipitation.

  • Interaction with Buffer Components: Certain buffer salts at high concentrations might decrease the solubility of this compound.

    • Recommendation: Evaluate the solubility in different buffer systems and concentrations. Ammonium acetate (B1210297) buffer at pH 5 has been used in analytical methods for this compound.

Q2: I am observing a rapid decrease in the concentration of this compound in my stock solution. What are the potential reasons?

A2: A rapid decrease in concentration could be due to chemical degradation. Based on the structure of Vidofludimus, potential degradation pathways include:

  • Hydrolysis: The amide bond in the Vidofludimus molecule can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[1][2][3][4][5] This would lead to the cleavage of the molecule.

  • Oxidation: While less common for the core structure, oxidative degradation can occur, particularly if the solution is exposed to oxidizing agents or high-energy conditions.

  • Photodegradation: The biphenyl (B1667301) and enone functionalities suggest potential sensitivity to light, which could lead to degradation upon exposure to UV or even ambient light.[6]

Recommendation: To minimize degradation, it is crucial to control the storage conditions of your solution. Store solutions protected from light, at a controlled temperature (e.g., 2-8 °C), and in a tightly sealed container. For prolonged storage, consider preparing aliquots and freezing them, though freeze-thaw stability should be verified. Preparing fresh solutions is the best practice.

Q3: What are some suitable excipients to consider when formulating this compound for oral solid dosage forms?

A3: For a poorly soluble drug like this compound intended for oral administration, wet granulation is a common manufacturing process.[7][8][9] Suitable excipients to enhance stability and bioavailability include:

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays
Symptom Possible Cause Troubleshooting Steps
High variability between replicate wells.Solution Instability: this compound may be degrading or precipitating in the culture medium over the course of the experiment.1. Prepare fresh dilutions of this compound in the cell culture medium immediately before adding to the cells. 2. Perform a time-course experiment to assess the stability of the compound in your specific cell culture medium under incubation conditions. Analyze the medium at different time points by HPLC. 3. Minimize the exposure of the stock solution and treated cells to light.
Lower than expected potency.Precipitation: The compound may be precipitating in the culture medium, leading to a lower effective concentration.1. Visually inspect the wells for any signs of precipitation after adding the compound. 2. Test a range of final solvent concentrations to ensure the compound remains in solution. 3. Consider using a formulation with a solubilizing agent if precipitation is persistent.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis During a Stability Study
Symptom Possible Cause Troubleshooting Steps
New peaks are observed in the chromatogram of a stability sample.Degradation: The new peaks are likely degradation products of this compound.1. Characterize the Degradation: Perform forced degradation studies (see experimental protocol below) to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light). This will help in identifying the retention times of potential degradants. 2. Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the Vidofludimus peak in the stressed samples. Co-elution of a degradant can lead to inaccurate quantification. 3. Optimize HPLC Method: If co-elution is observed, further optimize the HPLC method (e.g., change the gradient slope, mobile phase pH, or column chemistry) to achieve better separation.

Data Presentation: Potential Stability of this compound in Solution

The following table summarizes the potential stability of this compound under various stress conditions based on its chemical structure. This is a hypothetical representation for guidance and should be confirmed by experimental data.

Stress Condition Parameter Expected Outcome Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60 °C for 24hSignificant degradationAmide bond cleavage products
Base Hydrolysis 0.1 M NaOH at 60 °C for 24hSignificant degradationAmide bond cleavage products and potential carboxylate salt formation
Oxidation 3% H₂O₂ at RT for 24hModerate degradationOxidized derivatives of the biphenyl ring or other susceptible moieties
Thermal Degradation 80 °C for 48h (in solution)Moderate degradationDecarboxylation and other heat-induced breakdown products
Photodegradation ICH-compliant light exposureModerate to significant degradationPhotodegradation products resulting from reactions of the biphenyl and enone systems

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method, in accordance with ICH guideline Q1A(R2).[10][11][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to the final concentration.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute with the mobile phase to the final concentration.

  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours. At appropriate time points, withdraw an aliquot and dilute with the mobile phase to the final concentration.

  • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark at the same temperature. At the end of the exposure, dilute an aliquot with the mobile phase to the final concentration.

3. Analysis:

  • Analyze all samples by the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate and quantify this compound in the presence of its potential degradation products.[13][14][15][16][17]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 5.0 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 30
      20 80
      25 80
      26 30

      | 30 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of Vidofludimus).

    • Injection Volume: 10 µL.

Visualizations

G cluster_main This compound cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products Vidofludimus This compound (C₄₀H₃₄CaF₂N₂O₈) Hydrolysis Hydrolysis (Acid/Base) Vidofludimus->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation Vidofludimus->Oxidation [O] Photodegradation Photodegradation Vidofludimus->Photodegradation Thermal Thermal Degradation Vidofludimus->Thermal Δ Amide_Cleavage Amide Cleavage Products Hydrolysis->Amide_Cleavage Oxidized_Derivatives Oxidized Derivatives Oxidation->Oxidized_Derivatives Photo_Products Photochemical Adducts/ Isomers Photodegradation->Photo_Products Decarboxylated Decarboxylated Product Thermal->Decarboxylated

Caption: Potential degradation pathways of this compound.

G cluster_workflow Forced Degradation Workflow start Start: Vidofludimus Sample stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis: - Identify Degradants - Assess Peak Purity - Determine Degradation Rate hplc->data end End: Stability Profile data->end

Caption: Experimental workflow for forced degradation studies.

G cluster_pathway Vidofludimus Mechanism of Action Vidofludimus Vidofludimus hemicalcium DHODH DHODH Inhibition Vidofludimus->DHODH Nurr1 Nurr1 Activation Vidofludimus->Nurr1 Pyrimidine ↓ de novo Pyrimidine Synthesis DHODH->Pyrimidine Cytokines ↓ Pro-inflammatory Cytokines (e.g., IL-17) DHODH->Cytokines Neuroprotection ↑ Neuroprotection Nurr1->Neuroprotection Lymphocyte ↓ Activated Lymphocyte Proliferation Pyrimidine->Lymphocyte Anti_inflammatory Anti-inflammatory Effect Lymphocyte->Anti_inflammatory Cytokines->Anti_inflammatory Neuroprotective_effect Neuroprotective Effect Neuroprotection->Neuroprotective_effect

Caption: Dual signaling pathway of this compound.

References

Technical Support Center: Vidofludimus Hemicalcium Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects of Vidofludimus hemicalcium (also known as IMU-838).

Frequently Asked Questions (FAQs)

Q1: What are the primary known molecular targets of this compound?

A1: this compound has two well-characterized primary molecular targets. Its principal mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3][4] By inhibiting DHODH, this compound selectively affects rapidly proliferating cells with high energy demands, such as activated lymphocytes, by inducing metabolic stress.[1][2] Additionally, it is a potent activator of the Nuclear Receptor Related 1 (Nurr1), a transcription factor associated with neuroprotective and anti-inflammatory effects.[1][2][5]

Q2: Is this compound known to have significant off-target effects?

A2: this compound is considered a next-generation, selective DHODH inhibitor.[6] A key differentiating feature from the first-generation DHODH inhibitor, teriflunomide, is its lack of off-target effects on kinases.[7][8][9][10] This high selectivity is believed to contribute to its favorable safety profile, with incidences of adverse events like diarrhea and neutropenia being comparable to placebo in clinical trials.[8][9] While extensive kinase screening has not identified off-target kinase effects, researchers should remain aware of potential uncharacterized off-target activities in novel experimental systems.[8]

Q3: I am observing an unexpected cellular phenotype. How can I determine if it's an off-target effect?

A3: A systematic approach is required to distinguish on-target from potential off-target effects. The first step is to confirm that the observed effect is not a consequence of its known mechanisms: DHODH inhibition or Nurr1 activation. We recommend a series of validation experiments, including a uridine (B1682114) rescue assay to confirm DHODH-mediated effects and using Nurr1 agonists/antagonists to probe the involvement of that pathway. If the phenotype persists after accounting for the known on-target activities, further investigation into potential off-target effects is warranted. Refer to the troubleshooting guide below for a detailed workflow.

Q4: How does the potency of this compound differ across species for its primary target, DHODH?

A4: The inhibitory potency of Vidofludimus on DHODH is species-dependent. It is significantly more potent on human DHODH compared to rodent DHODH. Specifically, its potency for inhibiting rat and mouse DHODH is 7.5 and 64.4 times lower, respectively, than for the human enzyme.[11][12] This is a critical consideration when designing and interpreting preclinical studies in these animal models.

Troubleshooting Guides

Issue: An unexpected cellular response is observed following treatment with this compound.

This guide provides a workflow to determine if the observed response is due to a known on-target activity or a potential off-target effect.

G cluster_0 Phase 1: On-Target Validation cluster_1 Phase 2: Nurr1 Pathway Investigation cluster_2 Phase 3: Off-Target Investigation start Unexpected Cellular Phenotype Observed rescue Perform Uridine Rescue Experiment start->rescue phenotype_rescued Phenotype Rescued? rescue->phenotype_rescued dhodh_effect Effect is likely mediated by DHODH Inhibition. phenotype_rescued->dhodh_effect  Yes not_dhodh Effect is NOT solely due to DHODH Inhibition. phenotype_rescued->not_dhodh  No nurr1_investigation Investigate Nurr1 Pathway (e.g., use Nurr1 agonist/antagonist, measure Nurr1 target gene expression) not_dhodh->nurr1_investigation nurr1_pathway Phenotype Correlates with Nurr1 Activity? nurr1_investigation->nurr1_pathway nurr1_effect Effect is likely mediated by Nurr1 Activation. nurr1_pathway->nurr1_effect  Yes not_nurr1 Effect is NOT mediated by Nurr1 Activation. nurr1_pathway->not_nurr1  No off_target_hypothesis Hypothesize Potential Off-Target not_nurr1->off_target_hypothesis profiling Perform Broad-Spectrum Profiling (e.g., Kinase Panel, RNA-seq, Proteomics) off_target_hypothesis->profiling target_id Identify Potential Off-Target(s) profiling->target_id validation Validate with Orthogonal Methods (e.g., siRNA/CRISPR, different inhibitor) target_id->validation conclusion Conclude Off-Target Mechanism. validation->conclusion G cluster_DHODH DHODH Inhibition Pathway Vidofludimus Vidofludimus hemicalcium DHODH DHODH (Mitochondrion) Vidofludimus->DHODH Inhibits Orotate Orotate DHODH->Orotate DHO Dihydroorotate DHO->DHODH UMP UMP Orotate->UMP ...via de novo pyrimidine synthesis DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation & Cytokine Production DNA_RNA->Proliferation T_B_Cell Activated T & B Cells T_B_Cell->DNA_RNA Requires G cluster_Nurr1 Nurr1 Activation Pathway Vidofludimus_Nurr1 Vidofludimus hemicalcium Nurr1 Nurr1 (Transcription Factor) Vidofludimus_Nurr1->Nurr1 Activates Neuroprotective_Genes Neuroprotective & Anti-inflammatory Genes Nurr1->Neuroprotective_Genes Upregulates Microglia Microglia/ Astrocytes Neuroprotective_Genes->Microglia Neurons Neurons Neuroprotective_Genes->Neurons Cytokines ↓ Pro-inflammatory Cytokines ↓ ROS, NO Microglia->Cytokines Survival ↑ Neuronal Survival & Differentiation Neurons->Survival

References

Technical Support Center: Minimizing Vidofludimus Hemicalcium Toxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the in vitro toxicity of Vidofludimus hemicalcium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally available, second-generation small molecule that functions as a selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH).[1][2][3] DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][3][4] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which particularly affects rapidly proliferating cells that have a high demand for nucleotides, such as activated lymphocytes.[1][2][3] This selective action on metabolically active immune cells underlies its immunomodulatory effects.[2][5][6] Additionally, this compound has been identified as an activator of the nuclear receptor-related 1 (Nurr1), which may contribute to its neuroprotective properties.[2][4]

Q2: What is the difference between on-target and off-target toxicity with this compound?

  • On-target toxicity is a direct consequence of DHODH inhibition. In rapidly dividing cells, the depletion of pyrimidines can lead to cell cycle arrest and apoptosis. This is the intended therapeutic effect in the context of autoimmune diseases but can be considered "toxicity" in an in vitro setting when studying non-immune cells or when the effect is too potent.

  • Off-target toxicity would involve the compound affecting other cellular targets besides DHODH, potentially leading to unintended and adverse cellular responses. This compound is designed to be a selective DHODH inhibitor to minimize off-target effects.

Q3: I am observing higher-than-expected cytotoxicity in my cell line. What are the potential causes?

Several factors could contribute to excessive cytotoxicity:

  • High concentration of this compound: The concentration used may be too high for your specific cell line.

  • Cell type sensitivity: Different cell lines have varying dependencies on the de novo pyrimidine synthesis pathway. Highly proliferative cells are generally more sensitive.

  • Low pyrimidine salvage pathway activity: Cells with a limited ability to utilize exogenous pyrimidines through the salvage pathway will be more susceptible to DHODH inhibition.

  • Solvent toxicity: If using a solvent like DMSO to dissolve the compound, ensure the final concentration in the culture medium is non-toxic to your cells (typically <0.5%).

  • Compound instability: Degradation of the compound in culture media could potentially lead to the formation of more toxic byproducts.

Q4: How can I mitigate the on-target cytotoxic effects of this compound in my experiments?

The primary method to counteract the on-target effects of DHODH inhibition is through a uridine (B1682114) rescue experiment . By supplementing the cell culture medium with exogenous uridine, cells can bypass the blocked de novo pathway and synthesize pyrimidines via the salvage pathway. This should restore normal cell proliferation if the observed toxicity is due to DHODH inhibition.

Q5: What are the recommended storage and handling conditions for this compound?

This compound is typically supplied as a powder. For optimal stability, it should be stored at -20°C. Stock solutions are commonly prepared in a solvent like dimethyl sulfoxide (B87167) (DMSO). These stock solutions should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, it is crucial to ensure the compound is fully dissolved and to minimize the final solvent concentration in the cell culture medium.

Troubleshooting Guides

Problem 1: Excessive Cell Death or Growth Inhibition
Potential Cause Troubleshooting Steps
Concentration Too High Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a broad range of concentrations to identify the IC50 for cytotoxicity.
On-Target Toxicity (DHODH Inhibition) Conduct a uridine rescue experiment. Supplement the culture medium with 50-100 µM uridine at the same time as this compound treatment. If cell viability is restored, the toxicity is likely on-target.
Solvent Toxicity Run a vehicle control experiment with the same final concentration of the solvent (e.g., DMSO) used in your drug treatment wells. Ensure the solvent concentration is below the toxic threshold for your cells (generally <0.5% for DMSO).
Cell Line Sensitivity If possible, test the compound on a less proliferative cell line to compare sensitivities.
Compound Precipitation Visually inspect the culture medium for any signs of compound precipitation after addition. If precipitation occurs, refer to the troubleshooting guide for solubility issues.
Problem 2: Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Steps
Compound Instability Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid storing diluted solutions in culture medium for extended periods.
Variability in Cell Health Use cells from a consistent passage number and ensure they are in the logarithmic growth phase at the time of treatment. Monitor cell morphology and viability before starting the experiment.
Inaccurate Pipetting Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions and adding the compound to the culture wells.
Edge Effects in Multi-well Plates To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or medium.
Problem 3: Compound Solubility Issues
Potential Cause Troubleshooting Steps
Precipitation in Culture Medium Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently swirling the medium to ensure rapid dispersion.
High Stock Concentration If you are adding a very small volume of a highly concentrated stock, it may not disperse quickly enough. Consider preparing an intermediate dilution of your stock in the solvent before adding it to the medium.
pH of the Medium Ensure the pH of your cell culture medium is within the optimal range for your cells and for compound solubility.

Data Presentation

Table 1: In Vitro Activity of Vidofludimus

ParameterSpeciesValueReference
DHODH Inhibition IC50 Human160 nM[7]
T cell proliferation EC50 Human11.8 µM[7]
B cell proliferation (CpG ODN 2006-PTO dependent) EC50 HumanSimilar to T cells[7]
Anti-SARS-CoV-2 Activity EC50 (Vero cells) 7.6 µM[7]
Potency vs. Teriflunomide (DHO oxidation) Human2.6 times more potent[8]
Relative Potency (Human vs. Rat DHODH) 7.5-fold more active on human[8]
Relative Potency (Human vs. Mouse DHODH) 64.4-fold more active on human[8]

Note: Cytotoxicity can be cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol provides a general method for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with DMSO at the highest concentration used).

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Uridine Rescue Assay

This protocol is used to determine if the observed cytotoxicity is due to the on-target inhibition of DHODH.

Materials:

  • Same as Protocol 1

  • Uridine stock solution (e.g., 100 mM in sterile water or PBS)

Procedure:

  • Cell Seeding: Follow step 1 from Protocol 1.

  • Compound and Uridine Preparation: Prepare serial dilutions of this compound in two sets of tubes: one with complete medium only, and one with complete medium supplemented with a final concentration of 50-100 µM uridine.

  • Cell Treatment: Treat the cells with the prepared solutions as in Protocol 1.

  • Incubation, MTT Addition, Solubilization, and Measurement: Follow steps 4-7 from Protocol 1.

  • Data Analysis: Compare the cell viability in the presence and absence of uridine for each concentration of this compound. A significant increase in viability in the presence of uridine indicates on-target toxicity.

Protocol 3: Assessment of Apoptosis using Caspase-3/7 Activity Assay

This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol 1 (steps 1-3).

  • Incubation: Incubate for the desired duration to induce apoptosis.

  • Assay Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add the reagent to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes).

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Analyze the luminescence signal, which is proportional to the amount of caspase-3/7 activity.

Visualizations

DHODH_Inhibition_Pathway Mechanism of this compound Action cluster_denovo De Novo Pyrimidine Synthesis cluster_salvage Salvage Pathway Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH Apoptosis Apoptosis Dihydroorotate->Apoptosis Depletion of Pyrimidines UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis CTP->RNA Synthesis Proliferation Proliferation RNA Synthesis->Proliferation dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis DNA Synthesis->Proliferation Uridine_ex Exogenous Uridine Uridine_in Uridine_in Uridine_ex->Uridine_in Transporter Uridine_in->UMP Uridine Kinase Vidofludimus Vidofludimus Vidofludimus->Dihydroorotate Inhibits DHODH

Caption: this compound inhibits DHODH, blocking de novo pyrimidine synthesis and leading to apoptosis in rapidly proliferating cells. Exogenous uridine can rescue this effect via the salvage pathway.

Troubleshooting_Workflow Troubleshooting High Cytotoxicity of this compound Start High Cytotoxicity Observed DoseResponse Perform Dose-Response Curve Start->DoseResponse UridineRescue Conduct Uridine Rescue Assay DoseResponse->UridineRescue OnTarget Toxicity Rescued by Uridine? UridineRescue->OnTarget VehicleControl Run Vehicle (Solvent) Control SolventToxic Vehicle Control Shows Toxicity? VehicleControl->SolventToxic CheckSolubility Check for Compound Precipitation Precipitation Precipitation Observed? CheckSolubility->Precipitation OnTarget->VehicleControl No OptimizeConc Optimize Vidofludimus Concentration OnTarget->OptimizeConc Yes SolventToxic->CheckSolubility No LowerSolvent Lower Solvent Concentration SolventToxic->LowerSolvent Yes ImproveSolubility Improve Solubilization Protocol Precipitation->ImproveSolubility Yes OffTarget Consider Potential Off-Target Effects or High Cell Sensitivity Precipitation->OffTarget No

Caption: A logical workflow for troubleshooting unexpected high cytotoxicity when working with this compound in vitro.

Experimental_Workflow General Experimental Workflow for In Vitro Toxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_Compound Prepare Vidofludimus Stock and Dilutions Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Viability_Assay Perform Viability Assay (e.g., MTT) Incubate->Viability_Assay Apoptosis_Assay Perform Apoptosis Assay (e.g., Caspase-Glo) Incubate->Apoptosis_Assay Measure_Signal Measure Absorbance/Luminescence Viability_Assay->Measure_Signal Apoptosis_Assay->Measure_Signal Calculate_Viability Calculate % Viability / Apoptosis Measure_Signal->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: A general workflow for assessing the in vitro toxicity of this compound, from cell preparation to data analysis.

References

Vidofludimus hemicalcium experimental variability reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vidofludimus hemicalcium.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound has a dual mechanism of action. It is a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1][2] This inhibition selectively targets rapidly proliferating cells, such as activated lymphocytes, which are highly dependent on this pathway for DNA and RNA synthesis.[3] Additionally, this compound acts as an activator of the nuclear receptor-related 1 (Nurr1), a transcription factor with neuroprotective and anti-inflammatory functions.[4][5]

Q2: What are the main applications of this compound in research?

A2: this compound is primarily investigated for its therapeutic potential in autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease.[6] Its dual mechanism of action allows for the study of both immunomodulatory and neuroprotective effects. In a research setting, it is used to investigate the roles of DHODH and Nurr1 in various cellular processes, including lymphocyte proliferation, cytokine secretion, and neuronal cell survival.[7][8]

Q3: How does this compound compare to other DHODH inhibitors like Teriflunomide?

A3: Preclinical studies have shown that Vidofludimus is 2.6 times more potent in inhibiting human DHODH compared to Teriflunomide.[8][9] While both compounds inhibit T-lymphocyte proliferation and the secretion of pro-inflammatory cytokines like IL-17 and IFN-γ, Vidofludimus has been reported to be more efficacious in these aspects.[8][9]

Q4: What is the significance of the Nurr1 activation by this compound?

A4: The activation of Nurr1 is a unique feature of this compound that distinguishes it from other DHODH inhibitors.[5] Nurr1 is a key regulator of neuronal differentiation and survival and has anti-inflammatory effects in immune cells like microglia and astrocytes.[4] This Nurr1 agonism suggests a potential for direct neuroprotective effects, which is particularly relevant for its development in neurodegenerative diseases like multiple sclerosis.[7]

Troubleshooting Guides

Issue 1: High Variability in DHODH Inhibition Assays (IC50 values)
Potential Cause Troubleshooting Steps
Uridine (B1682114) in Cell Culture Media The presence of uridine in the cell culture medium can activate the pyrimidine salvage pathway, bypassing the block on de novo synthesis by this compound. This can lead to higher and more variable IC50 values in cell-based proliferation assays. Solution: Use dialyzed fetal bovine serum (FBS) to minimize exogenous uridine. For critical experiments, consider using a uridine-free medium formulation.[10]
Cell Proliferation Rate The sensitivity of cells to DHODH inhibition is dependent on their proliferation rate. Slower-growing cells are less reliant on de novo pyrimidine synthesis and will be less affected by this compound. Solution: Ensure that cells are in the logarithmic growth phase during the experiment. Standardize cell seeding densities and passage numbers to maintain consistent proliferation rates across experiments.[11]
Compound Solubility and Stability This compound, like many small molecules, may have limited solubility in aqueous solutions. Precipitation of the compound can lead to a lower effective concentration and thus higher IC50 values. Solution: Prepare fresh stock solutions in an appropriate solvent like DMSO. When diluting into aqueous media, ensure thorough mixing and avoid storing diluted solutions for extended periods. Visually inspect for any precipitation.[12]
Species-Specific Differences in DHODH The potency of Vidofludimus has been shown to be species-dependent. It is significantly more potent against human DHODH than rodent DHODH.[8][9] Solution: When conducting experiments in non-human cell lines or animal models, be aware of these potential differences in potency. It may be necessary to use higher concentrations of the compound to achieve the desired effect in rodent models compared to human cell lines.
Issue 2: Inconsistent Results in Nurr1 Activation Assays
Potential Cause Troubleshooting Steps
Low Transfection Efficiency in Reporter Assays Reporter gene assays are a common method to assess Nurr1 activation. Low or variable transfection efficiency of the Nurr1 reporter construct and expression plasmids will lead to inconsistent results. Solution: Optimize the transfection protocol for the specific cell line being used (e.g., HEK293T).[13] Include a co-transfected control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.
Cell Line-Specific Factors The cellular context, including the expression of co-activators and co-repressors, can influence the transcriptional activity of Nurr1. Solution: Be consistent with the cell line used for Nurr1 activation studies. If comparing results across different cell lines, be aware that the magnitude of Nurr1 activation by this compound may vary.
Assay Endpoint Measurement The method used to measure the downstream effects of Nurr1 activation (e.g., qPCR for target gene expression, ELISA for secreted proteins) can be a source of variability. Solution: For qPCR, use validated primer sets and appropriate housekeeping genes for normalization.[13] For ELISAs, ensure the use of a standard curve and appropriate controls. Perform assays in at least biological triplicates.[13]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target Assay Type Value Reference
Human DHODHCell-free enzymatic assayIC50: ~160 nM[6]
Nurr1Gal4 hybrid reporter gene assayEC50: 0.4 ± 0.2 µM[7][14]
Nur77Gal4 hybrid reporter gene assayEC50: 3.1 ± 0.7 µM[7][13][14]
NOR1Gal4 hybrid reporter gene assayEC50: 2.9 ± 0.9 µM[13][14]

Experimental Protocols

Protocol 1: Cell-Free DHODH Inhibition Assay

This protocol is a representative method for determining the IC50 of this compound against recombinant human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • This compound

  • DMSO (for compound dilution)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Dihydroorotate (DHO)

  • Coenzyme Q (decylubiquinone)

  • 2,6-dichloroindophenol (DCIP)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve. Include a DMSO-only control.

  • Add the diluted this compound or DMSO control to the wells of a 96-well plate.

  • Add the recombinant DHODH enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of DHO and Coenzyme Q to each well.

  • Immediately add the DCIP solution to each well. DCIP is a colorimetric substrate that changes from blue to colorless as it is reduced by the electrons from the DHODH reaction.

  • Measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.[10]

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Nurr1 Activation Reporter Gene Assay

This protocol describes a method to quantify the activation of Nurr1 by this compound in a cellular context.

Materials:

  • HEK293T cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Gal4-Nurr1 LBD expression plasmid

  • UAS-luciferase reporter plasmid

  • Control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent

  • This compound

  • DMSO

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfect the cells with the Gal4-Nurr1 LBD expression plasmid, the UAS-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Approximately 5 hours after transfection, replace the medium with fresh medium containing serial dilutions of this compound or a DMSO control.[13]

  • Incubate the cells for 16-24 hours.[13]

  • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

  • Calculate the fold activation relative to the DMSO control for each concentration of this compound.

  • Plot the fold activation against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizations

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol DHODH DHODH ETC Electron Transport Chain (Complex III) DHODH->ETC e- Orotate Orotate DHODH->Orotate Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Dihydroorotate->DHODH UMP UMP Orotate->UMP Pyrimidines Pyrimidines (dUTP, dCTP) UMP->Pyrimidines DNA_RNA DNA/RNA Synthesis Pyrimidines->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Vidofludimus Vidofludimus Hemicalcium Vidofludimus->DHODH Inhibition

Caption: DHODH Inhibition Pathway by this compound.

Nurr1_Activation_Pathway cluster_Cell Neuron / Immune Cell cluster_Nucleus Nucleus Vidofludimus Vidofludimus Hemicalcium Nurr1_inactive Nurr1 (inactive) Vidofludimus->Nurr1_inactive Activation Nurr1_active Nurr1 (active) Nurr1_inactive->Nurr1_active Nurr1_DNA Nurr1 + RXR Nurr1_active->Nurr1_DNA Translocates to Nucleus and heterodimerizes DNA DNA (NBRE/DR5) Nurr1_DNA->DNA Binds to Response Elements Target_Genes Target Gene Transcription DNA->Target_Genes Neuroprotection Neuroprotection (e.g., BDNF, TH expression) Target_Genes->Neuroprotection Anti_inflammation Anti-inflammation (e.g., ↓ pro-inflammatory cytokines) Target_Genes->Anti_inflammation Experimental_Workflow cluster_DHODH DHODH Inhibition Arm cluster_Nurr1 Nurr1 Activation Arm start Start Experiment prepare_compound Prepare Vidofludimus Hemicalcium dilutions start->prepare_compound cell_free_assay Cell-free DHODH Inhibition Assay prepare_compound->cell_free_assay cell_based_assay Cell Proliferation Assay (e.g., T-cells) prepare_compound->cell_based_assay reporter_assay Nurr1 Reporter Gene Assay prepare_compound->reporter_assay qpcr_assay qPCR for Nurr1 Target Genes prepare_compound->qpcr_assay calc_ic50 Calculate IC50 cell_free_assay->calc_ic50 cell_based_assay->calc_ic50 data_analysis Data Analysis and Interpretation calc_ic50->data_analysis calc_ec50 Calculate EC50 reporter_assay->calc_ec50 qpcr_assay->calc_ec50 calc_ec50->data_analysis

References

Technical Support Center: Vidofludimus Hemicalcium and Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vidofludimus hemicalcium in primary neuron cultures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound relevant to primary neurons?

This compound (also known as IMU-838) has a dual mechanism of action that is pertinent to studies involving primary neurons.[1][2] Firstly, it is a potent activator of the Nuclear receptor-related 1 (Nurr1), a transcription factor crucial for the development, maintenance, and survival of neurons.[1][3][4] Nurr1 activation has been shown to have neuroprotective effects.[3][5] Secondly, it inhibits the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1] This inhibition primarily affects rapidly proliferating cells like activated immune cells, but it is a factor to consider in long-term neuronal cultures where glial cell proliferation can occur.[6]

Q2: What is a recommended starting concentration for this compound in primary neuron cultures?

A definitive, universally optimal concentration for this compound in primary neuron cultures has not been established in publicly available literature. However, based on preclinical studies using neuronal cell lines and its known potency, a rational starting point can be determined. The EC50 for Nurr1 activation by this compound is approximately 0.4 µM.[3] In vitro studies on the SH-SY5Y neuroblastoma cell line have shown neuroprotective effects with pretreatment of the compound.[4][5] Therefore, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for dose-response experiments in primary neurons. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary neuron type and experimental endpoint.

Q3: How can I assess the neuroprotective effects of this compound in my primary neuron culture?

Several assays can be employed to measure the neuroprotective effects of this compound. A common approach is to induce neuronal stress or toxicity and then assess the protective effect of the compound.

  • Cell Viability Assays: Assays such as MTT, XTT, or Calcein-AM can be used to quantify neuronal survival after exposure to a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or glutamate) with and without this compound pre-treatment.

  • Neurofilament Light Chain (NfL) Release: NfL is a biomarker of axonal damage.[1] Measuring NfL levels in the culture supernatant using an ELISA kit can provide a quantitative measure of neuroprotection. Pre-treatment with this compound has been shown to reduce NfL release in neuronal cell lines challenged with apoptotic agents.[4][5]

  • Immunocytochemistry: Staining for neuronal markers like MAP2 or β-III tubulin can be used to visualize and quantify neuronal morphology, neurite outgrowth, and synapse formation.

  • Functional Assays: Depending on the neuron type, functional assays such as calcium imaging or multi-electrode array (MEA) recordings can assess neuronal activity and network function.

Q4: What are the potential signs of toxicity of this compound in primary neurons?

At higher concentrations, this compound may induce cytotoxicity. Signs of toxicity in primary neuron cultures can include:

  • Reduced cell viability and attachment.

  • Neurite blebbing or retraction.

  • Increased lactate (B86563) dehydrogenase (LDH) release into the culture medium.

  • Pyknotic nuclei (condensed chromatin) indicative of apoptosis.

It is essential to include a vehicle control and a range of this compound concentrations in your experiments to identify a potential therapeutic window and any signs of toxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound Concentration is too low.- Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM).- Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium.
Insufficient incubation time.- Optimize the pre-incubation time with this compound before inducing neuronal stress. A 4-hour pre-treatment has been used in some cell line studies.[4]
The chosen experimental model or endpoint is not sensitive to Nurr1 activation or DHODH inhibition.- Consider using a positive control for Nurr1 activation if available.- Verify that your primary neurons express Nurr1.
High levels of cell death in all treated groups This compound concentration is too high.- Lower the concentration range in your dose-response experiments.- Perform a toxicity assay to determine the maximum non-toxic concentration.
Solvent (e.g., DMSO) toxicity.- Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and consistent across all conditions, including the vehicle control.
Poor primary neuron culture health.- Refer to general primary neuron culture troubleshooting guides to ensure optimal culture conditions (e.g., coating substrate, media supplements, cell density).[6][7][8][9][10]
Variability between replicate wells/dishes Uneven cell plating.- Ensure a single-cell suspension before plating and use proper pipetting techniques to distribute cells evenly.
Edge effects in multi-well plates.- To minimize evaporation, fill the outer wells with sterile PBS or media without cells.[10]
Inconsistent compound concentration.- Prepare a master mix of the treatment media to ensure consistency across all replicate wells.

Quantitative Data Summary

Parameter Value System Reference
Nurr1 Activation (EC50) ~0.4 µMGal4 hybrid reporter gene assays[3]
Nurr77 Activation (EC50) ~3.1 µMGal4 hybrid reporter gene assays[3]
NOR1 Activation (EC50) ~2.9 µMGal4 hybrid reporter gene assays[3]
Neuroprotection (NfL reduction) Dose-dependentN2A neuroblastoma cells[4]
Neuroprotection (Cell survival) Significant enhancementSH-SY5Y neuroblastoma cells[4][5]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay

  • Plate Primary Neurons: Plate primary neurons at a suitable density in a 96-well plate coated with an appropriate substrate (e.g., poly-D-lysine). Allow the neurons to adhere and mature for the desired number of days in vitro (DIV).

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in sterile DMSO.

  • Prepare Treatment Media: Prepare a serial dilution of this compound in pre-warmed, complete neuronal culture medium. A suggested concentration range is 0.1, 0.5, 1, 5, 10, 25, and 50 µM. Include a vehicle control with the same final DMSO concentration.

  • Treatment: Carefully replace the existing culture medium with the treatment media.

  • Induce Neurotoxicity (Optional): After a pre-incubation period with this compound (e.g., 4 hours), add a neurotoxic agent (e.g., 6-OHDA, glutamate) at a pre-determined toxic concentration to all wells except for the untreated control.

  • Incubation: Incubate the plate for a duration sufficient to induce cell death in the positive control group (e.g., 24-48 hours).

  • Assess Cell Viability: Use a cell viability assay (e.g., MTT or Calcein-AM/Ethidium Homodimer-1 staining) according to the manufacturer's instructions to determine the percentage of viable neurons in each condition.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the optimal neuroprotective and non-toxic concentration range.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Intracellular Vidofludimus Vidofludimus Nurr1 Nurr1 Vidofludimus->Nurr1 Activates DHODH DHODH Vidofludimus->DHODH Inhibits Neuroprotective Genes Neuroprotective Genes Nurr1->Neuroprotective Genes Upregulates Neuronal Survival Neuronal Survival Neuroprotective Genes->Neuronal Survival Promotes Pyrimidine Synthesis Pyrimidine Synthesis DHODH->Pyrimidine Synthesis Catalyzes Glial Proliferation Glial Proliferation Pyrimidine Synthesis->Glial Proliferation Supports

Caption: Dual mechanism of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plate_Neurons 1. Plate Primary Neurons Prepare_Compound 2. Prepare this compound Dilutions Plate_Neurons->Prepare_Compound Pre_treat 3. Pre-treat with Vidofludimus Prepare_Compound->Pre_treat Induce_Toxicity 4. Induce Neurotoxicity (e.g., 6-OHDA) Pre_treat->Induce_Toxicity Incubate 5. Incubate (24-48h) Induce_Toxicity->Incubate Assess_Viability 6. Assess Neuronal Viability (e.g., MTT Assay) Incubate->Assess_Viability Analyze_Data 7. Determine Optimal Concentration Assess_Viability->Analyze_Data

Caption: Workflow for determining optimal concentration.

Troubleshooting_Logic Start Start Observe_Effect Observe Expected Effect? Start->Observe_Effect No_Effect No Effect Observed Observe_Effect->No_Effect No High_Toxicity High Toxicity Observed Observe_Effect->High_Toxicity Toxicity Success Experiment Successful Observe_Effect->Success Yes Increase_Conc Increase Concentration No_Effect->Increase_Conc Check_Incubation Check Incubation Time No_Effect->Check_Incubation Verify_Target Verify Target Expression No_Effect->Verify_Target Decrease_Conc Decrease Concentration High_Toxicity->Decrease_Conc Check_Solvent Check Solvent Toxicity High_Toxicity->Check_Solvent Optimize_Culture Optimize Culture Conditions High_Toxicity->Optimize_Culture

Caption: Troubleshooting decision tree.

References

Overcoming resistance to Vidofludimus hemicalcium in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vidofludimus hemicalcium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and overcoming potential resistance to this compound in cell lines during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small molecule drug that functions as a highly selective inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1][2][3] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[2] By inhibiting DHODH, this compound disrupts the proliferation of rapidly dividing cells, such as activated T and B lymphocytes, which are heavily reliant on this pathway.[2][3] This targeted approach is designed to modulate the immune response without causing broad immunosuppression.[2] Additionally, this compound has been shown to possess neuroprotective properties through the activation of the nuclear receptor-related 1 (Nurr1) transcription factor.[1][4]

Q2: My cell line appears to be developing resistance to this compound. What are the potential mechanisms?

While specific resistance mechanisms to this compound have not been extensively documented in published literature, resistance to DHODH inhibitors can theoretically arise through several mechanisms. These may include:

  • Target Gene Mutation: Point mutations in the DHODH gene could alter the drug-binding site, reducing the inhibitory effect of this compound.[5]

  • Target Gene Amplification: Increased expression of the DHODH enzyme due to gene amplification could overwhelm the inhibitory capacity of the drug at a given concentration.[5]

  • Upregulation of Salvage Pathways: Cells might compensate for the blockage of the de novo pyrimidine synthesis by upregulating alternative pyrimidine salvage pathways.

  • Drug Efflux: Increased expression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, could actively remove this compound from the cell, lowering its intracellular concentration.

  • Alterations in Downstream Signaling: Changes in signaling pathways downstream of pyrimidine synthesis could potentially uncouple the drug's effect from the intended cellular outcome (e.g., cell cycle arrest, apoptosis).

Q3: How can I confirm that my cell line has developed resistance?

Resistance can be confirmed by performing a dose-response assay and calculating the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of the suspected resistant cell line compared to the parental, sensitive cell line is a clear indicator of resistance. This process typically involves exposing both cell lines to a range of this compound concentrations and measuring cell viability after a set period.

Troubleshooting Guide

This guide provides a structured approach to identifying and potentially overcoming resistance to this compound in your cell line experiments.

Issue 1: Decreased Sensitivity to this compound
Potential Cause Troubleshooting Steps Expected Outcome
Development of drug resistance1. Confirm Resistance: Perform a dose-response assay to compare the IC50 values of the parental and suspected resistant cell lines. 2. Sequence the DHODH gene: Isolate genomic DNA from both cell lines and sequence the coding region of the DHODH gene to identify potential mutations. 3. Quantify DHODH expression: Use qPCR or Western blotting to compare the mRNA and protein levels of DHODH in both cell lines.A significantly higher IC50 in the suspected resistant line confirms resistance. Identification of mutations in the drug-binding domain or increased DHODH expression would suggest a mechanism of resistance.
Suboptimal experimental conditions1. Verify Drug Concentration: Ensure the correct concentration of this compound is being used. 2. Check Cell Health: Monitor the morphology and growth rate of your cells to ensure they are healthy before drug treatment. 3. Standardize Seeding Density: Use a consistent cell seeding density for all experiments.Consistent and reproducible results in control experiments.
Issue 2: Complete Lack of Response to this compound
Potential Cause Troubleshooting Steps Expected Outcome
Intrinsic resistance of the cell line1. Review Literature: Check if the cell line you are using has been reported to be intrinsically resistant to DHODH inhibitors. 2. Test a Sensitive Control Cell Line: Treat a known sensitive cell line with this compound in parallel to your experimental line.Confirmation of whether the issue is specific to your cell line or a broader experimental problem.
Incorrect drug handling or storage1. Verify Drug Integrity: Check the expiration date and storage conditions of your this compound stock. 2. Prepare Fresh Solutions: Always prepare fresh working solutions of the drug from a validated stock.A positive response in a sensitive control cell line would indicate a problem with the experimental cell line's sensitivity.

Data Presentation: Characterizing Drug Resistance

Table 1: Hypothetical IC50 Values for Parental and Resistant Cell Lines

Cell LineThis compound IC50 (µM)Fold Resistance
Parental Cell Line (Sensitive)0.51x
Resistant Subclone 15.010x
Resistant Subclone 212.525x

Table 2: Hypothetical DHODH Gene Sequencing and Expression Analysis

Cell LineDHODH MutationDHODH mRNA Expression (Relative to Parental)DHODH Protein Level (Relative to Parental)
Parental Cell LineNone1.01.0
Resistant Subclone 1G132V1.21.1
Resistant Subclone 2None8.57.9

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.[6][7]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Cell counting solution (e.g., trypan blue)

  • Hemocytometer or automated cell counter

  • Sterile culture flasks and plates

Procedure:

  • Initial Seeding: Seed the parental cells in a culture flask at their optimal density.

  • Initial Drug Exposure: After 24 hours, replace the medium with fresh medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitoring and Passaging: Monitor the cells daily. When the cell confluence reaches 70-80%, passage the cells.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium with each passage. A common approach is to increase the concentration by 1.5 to 2-fold at each step.[6]

  • Selection of Resistant Population: Continue this process for several months. A resistant population will emerge that can proliferate in the presence of a high concentration of this compound.

  • Isolation of Resistant Clones: Isolate single-cell clones from the resistant population using limiting dilution or cloning cylinders.

  • Characterization: Characterize the resistant clones by determining their IC50 and investigating the underlying resistance mechanisms.

Protocol 2: Overcoming Resistance with Combination Therapy (Hypothetical)

This protocol outlines a general approach to test the efficacy of a combination therapy to overcome this compound resistance. The choice of the second agent will depend on the suspected resistance mechanism. For example, if upregulation of a specific survival pathway is identified, an inhibitor of that pathway would be a logical choice.

Materials:

  • Parental and this compound-resistant cell lines

  • This compound

  • Second therapeutic agent (e.g., an inhibitor of a compensatory signaling pathway)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed both parental and resistant cells in 96-well plates at a predetermined optimal density.

  • Drug Treatment: After 24 hours, treat the cells with a matrix of concentrations of this compound and the second agent, both alone and in combination.

  • Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).

  • Cell Viability Assessment: Measure cell viability using a suitable assay.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Use software such as CompuSyn to determine the combination index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Visualizations

This compound Mechanism of Action and Resistance cluster_0 De Novo Pyrimidine Synthesis cluster_1 Cellular Processes cluster_2 This compound Action cluster_3 Potential Resistance Mechanisms Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Pyrimidine Synthesis UTP UTP UMP->UTP Pyrimidine Synthesis RNA_DNA_Synthesis RNA_DNA_Synthesis UTP->RNA_DNA_Synthesis Pyrimidine Synthesis Cell_Proliferation Cell_Proliferation RNA_DNA_Synthesis->Cell_Proliferation Vidofludimus Vidofludimus hemicalcium Vidofludimus->Orotate Inhibition DHODH_Mutation DHODH Mutation/ Amplification DHODH_Mutation->Orotate Reduced Inhibition Salvage_Pathway Upregulation of Pyrimidine Salvage Salvage_Pathway->UMP Bypass Drug_Efflux Increased Drug Efflux Drug_Efflux->Vidofludimus Reduces Intracellular Concentration

Caption: Mechanism of action of this compound and potential resistance pathways.

Workflow for Investigating this compound Resistance cluster_investigation Mechanism Investigation cluster_strategy Overcoming Strategy Start Decreased Cell Sensitivity Observed Confirm_Resistance 1. Confirm Resistance (IC50 Shift) Start->Confirm_Resistance Investigate_Mechanism 2. Investigate Mechanism Confirm_Resistance->Investigate_Mechanism DHODH_Analysis DHODH Sequencing & Expression Investigate_Mechanism->DHODH_Analysis Metabolic_Analysis Metabolomic Profiling (Pyrimidine Levels) Investigate_Mechanism->Metabolic_Analysis Efflux_Pump_Analysis ABC Transporter Expression/Activity Investigate_Mechanism->Efflux_Pump_Analysis Develop_Strategy 3. Develop Overcoming Strategy Combination_Therapy Combination Therapy Develop_Strategy->Combination_Therapy Dose_Escalation Dose Escalation Develop_Strategy->Dose_Escalation Alternative_Inhibitor Test Alternative DHODH Inhibitor Develop_Strategy->Alternative_Inhibitor End Resistance Overcome/ Characterized DHODH_Analysis->Develop_Strategy Metabolic_Analysis->Develop_Strategy Efflux_Pump_Analysis->Develop_Strategy Combination_Therapy->End Dose_Escalation->End Alternative_Inhibitor->End

Caption: A logical workflow for the investigation and mitigation of drug resistance.

References

Technical Support Center: Vidofludimus Hemicalcium Long-Term Animal Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting long-term animal studies with vidofludimus (B1684499) hemicalcium. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for vidofludimus hemicalcium?

A1: this compound exhibits a dual mechanism of action. It is a potent inhibitor of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1][2] This inhibition primarily affects rapidly proliferating cells with high energy demands, such as activated lymphocytes, leading to its anti-inflammatory and immunomodulatory effects.[2] Additionally, this compound is a Nurr1 (nuclear receptor related 1) activator.[2][3] Nurr1 is a transcription factor with neuroprotective functions, and its activation by this compound is thought to contribute to neuronal survival and reduction of neuroinflammation.[3][4]

Q2: In which animal models has this compound been evaluated?

A2: Preclinical efficacy of this compound has been demonstrated in several animal models of autoimmune and inflammatory diseases, including:

  • Experimental Autoimmune Encephalomyelitis (EAE) in rats and mice: This is a widely used model for multiple sclerosis.[1][5]

  • Inflammatory Bowel Disease (IBD) in murine models: Specifically, it has been shown to ameliorate colitis.[6]

  • Systemic Lupus Erythematosus (SLE) in murine models. [2]

  • Transplant rejection models. [2]

Q3: What is the recommended route of administration for this compound in animal studies?

A3: In the available preclinical studies, this compound is administered orally (p.o.), typically via gavage.[5]

Q4: How should this compound be formulated for oral administration in rodents?

A4: While specific formulation details for this compound are not extensively published, a common approach for oral gavage of small molecule inhibitors in rodents involves creating a suspension in a suitable vehicle. A general-purpose vehicle that can be tested is a solution of PEG300, Tween-80, and saline.[7] It is crucial to ensure the compound is uniformly suspended before each administration.

Q5: Are there known species-specific differences in the activity of this compound?

A5: Yes, there are significant species-specific differences in the potency of vidofludimus in inhibiting DHODH. It is 7.5 times less potent at inhibiting rat DHODH and 64.4 times less potent at inhibiting mouse DHODH compared to human DHODH.[1][8] This is a critical consideration when designing studies and interpreting data from rodent models.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected efficacy in vivo.

  • Possible Cause 1: Suboptimal Drug Exposure.

    • Troubleshooting Steps:

      • Verify Formulation: Ensure the oral suspension is homogenous and the concentration is accurate. Consider performing a pilot pharmacokinetic (PK) study to measure plasma levels of the compound in your animal model to confirm adequate absorption and exposure.

      • Check Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing. Ensure all personnel are properly trained and consistent in their administration method.

  • Possible Cause 2: Pyrimidine Salvage Pathway.

    • Troubleshooting Steps: The in vivo environment contains circulating uridine (B1682114) and other nucleosides that can be utilized by cells through the pyrimidine salvage pathway, thereby bypassing the DHODH inhibition.[9] This can be particularly relevant in long-term studies. While challenging, consider the potential impact of diet on circulating nucleoside levels.

  • Possible Cause 3: Species-Specific Potency.

    • Troubleshooting Steps: As noted in the FAQs, vidofludimus is significantly less potent in rodents than in humans.[1][8] Ensure that the doses being used are appropriate to achieve the desired level of target engagement in the specific species being studied. Higher doses may be required in rodents to achieve a therapeutic effect comparable to that expected in humans.

Problem 2: Unexpected Toxicity or Adverse Events.

  • Possible Cause 1: Off-Target Effects or Exaggerated Pharmacology.

    • Troubleshooting Steps:

      • Dose De-escalation: If adverse effects are observed, consider reducing the dose to determine a maximum tolerated dose (MTD) in your specific model and strain.

      • Monitor Animal Health: Closely monitor animals for clinical signs of toxicity, including weight loss, changes in behavior, and alterations in food and water intake.

      • Clinical Pathology: At the end of the study, or at interim time points, perform hematology and clinical chemistry analysis to assess for organ-specific toxicities.

  • Possible Cause 2: Formulation Vehicle Toxicity.

    • Troubleshooting Steps: Always include a vehicle-only control group to differentiate between the effects of the drug and the administration vehicle. If the vehicle itself is causing adverse effects, explore alternative, well-tolerated vehicles.

Experimental Protocols and Data

Quantitative Data from Preclinical Studies
Animal ModelSpecies/StrainDrug/DoseRoute of AdministrationTreatment DurationKey Quantitative OutcomesReference
Experimental Autoimmune Encephalomyelitis (EAE) Dark Agouti (DA) RatVidofludimus: 4, 20, 60 mg/kg/dayOral (p.o.)Daily, initiated after disease onset (score ≥1)Dose-dependent reduction in cumulative disease scores. 20 and 60 mg/kg doses resulted in complete disease amelioration in 5/8 and 7/8 rats, respectively.[5][10]
Ulcerative Colitis MurineNot specified in available abstractsOral (p.o.)Not specified in available abstractsAmeliorated colitis.[6]
Systemic Lupus Erythematosus (SLE) MurineNot specified in available abstractsNot specified in available abstractsNot specified in available abstractsEfficacy observed.[2]
Detailed Methodology: Therapeutic EAE Model in Dark Agouti Rats[5][10]
  • Animals: 11-week-old female Dark Agouti rats.

  • Disease Induction: Immunization with a subcutaneous injection of rat spinal cord homogenate emulsified in an adjuvant.

  • Clinical Scoring: Monitor animals daily for clinical signs of EAE starting from day 7 post-immunization. A standard scoring scale is used (e.g., 0 = no disease, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

  • Treatment Initiation: Once an animal reaches a clinical score of ≥ 1, it is randomized into a treatment group.

  • Drug Formulation and Administration:

    • Prepare a suspension of vidofludimus in a suitable vehicle.

    • Administer the assigned dose (e.g., vehicle, 4 mg/kg, 20 mg/kg, or 60 mg/kg) once daily via oral gavage.

    • A positive control group, such as leflunomide (B1674699) (4 mg/kg), can be included.

  • Outcome Assessment:

    • Record clinical scores and body weight daily.

    • The primary endpoint is typically the cumulative disease score over the treatment period.

    • At the end of the study, tissues (e.g., spinal cord) can be collected for histological analysis of inflammation and demyelination.

Signaling Pathway Diagrams

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Synthesis Pathway Vidofludimus Vidofludimus Hemicalcium DHODH DHODH Vidofludimus->DHODH Inhibits Orotate Orotate DeNovo De Novo Pyrimidine Synthesis DHO Dihydroorotate DHO->Orotate Catalyzed by DHODH Pyrimidines Pyrimidines (UTP, CTP) Orotate->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation Cytokines Pro-inflammatory Cytokine Production Proliferation->Cytokines

Caption: DHODH Inhibition Pathway by this compound.

Nurr1_Activation_Pathway cluster_outcomes Neuroprotective Effects Vidofludimus Vidofludimus Hemicalcium Nurr1 Nurr1 Activation Vidofludimus->Nurr1 Activates BDNF ↑ Brain-Derived Neurotrophic Factor (BDNF) Nurr1->BDNF Neuronal_Survival ↑ Neuronal Survival Nurr1->Neuronal_Survival Oxidative_Stress ↓ Oxidative Stress Nurr1->Oxidative_Stress Dopaminergic_Neurotransmission ↑ Dopaminergic Neurotransmission Nurr1->Dopaminergic_Neurotransmission Neuroinflammation ↓ Neuroinflammation (Microglia/Astrocyte Modulation) Nurr1->Neuroinflammation Myelination ↑ Myelination BDNF->Myelination

Caption: Nurr1 Activation Pathway by this compound.

References

Validation & Comparative

A Comparative Guide to Vidofludimus Hemicalcium and Other Nurr1 Activators for Neurodegenerative and Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

The nuclear receptor related 1 (Nurr1, also known as NR4A2) has emerged as a critical therapeutic target for a range of neurodegenerative and inflammatory diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.[1][2][3] Nurr1 is an orphan nuclear receptor that plays a pivotal role in the development, maintenance, and survival of dopaminergic neurons.[4][5] It also exerts potent anti-inflammatory effects in the central nervous system by modulating microglia and astrocytes.[4][6][7] This guide provides a detailed comparison of Vidofludimus hemicalcium, a compound in late-stage clinical development, with other notable Nurr1 activators, focusing on their mechanisms of action, potency, and supporting experimental data.

Overview of Nurr1 Activation Mechanisms

Nurr1 can be activated through several distinct mechanisms. While it is considered an orphan receptor lacking a known endogenous ligand, synthetic small molecules have been identified that can modulate its activity.[3] These activators can function by:

  • Direct Binding: Directly interacting with the ligand-binding domain (LBD) of Nurr1.

  • Heterodimer Modulation: Targeting the Nurr1-retinoid X receptor (RXR) heterodimer complex. Ligands binding to RXRα can allosterically influence Nurr1 activity, often by promoting the dissociation of the repressive heterodimer to release a transcriptionally active Nurr1 monomer.[1][2][8]

  • Upregulation of Expression: Increasing the cellular expression of the Nurr1 protein.

Comparative Analysis of Nurr1 Activators

This section details the characteristics of this compound and other preclinical and clinical-stage Nurr1 activators.

This compound (IMU-838)

This compound, developed by Immunic, Inc., is an orally administered small molecule currently in Phase 3 clinical trials for relapsing multiple sclerosis (RMS) and Phase 2 trials for progressive multiple sclerosis (PMS).[9][10][11] It possesses a unique dual mechanism of action, functioning as both a potent Nurr1 activator and an inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[6][9][12]

  • Nurr1 Activation: Preclinical data confirms that this compound is a potent Nurr1 agonist.[9][13] Full dose-response characterization in Gal4 hybrid reporter gene assays revealed a half-maximal effective concentration (EC50) of 0.4 (±0.2) µM for Nurr1.[13][14][15] Isothermal titration calorimetry confirmed direct binding to the Nurr1 ligand-binding domain with a dissociation constant (Kd) of 0.7 µM.[15] The compound shows a greater than 7-fold selectivity for Nurr1 over the related nuclear receptors Nur77 (EC50 = 3.1 ± 0.7 µM) and NOR1 (EC50 = 2.9 ± 0.9 µM).[13][14][16] This activation is believed to be responsible for its neuroprotective effects.[6][9][13]

  • DHODH Inhibition: As a DHODH inhibitor, this compound targets the metabolism of hyperactive, proliferating lymphocytes, which rely on the de novo pyrimidine (B1678525) synthesis pathway.[6][12][17][18] This selective action on pathogenic immune cells provides its anti-inflammatory and potential anti-viral effects without broad immunosuppression.[12][17][19]

Other Investigational Nurr1 Activators

Several other compounds have been identified as Nurr1 activators, primarily in preclinical or early clinical stages of development.

  • HL192 (ATH-399A): This small molecule is being developed by NurrOn Pharmaceuticals in collaboration with HanAll Biopharma and Daewoong Pharmaceutical.[20][21] It is designed to activate Nurr1 to boost dopamine (B1211576) production and suppress neuroinflammation.[21] HL192 has entered a Phase 1 clinical trial to assess its safety, tolerability, and pharmacokinetics in healthy individuals.[20][21] In animal models of Parkinson's disease, the compound has demonstrated the ability to improve behavioral deficits.[20]

  • Amodiaquine (AQ) and Chloroquine (CQ): These FDA-approved antimalarial drugs were identified as Nurr1 activators through high-throughput screening.[5] They act by directly binding to the Nurr1 LBD and have shown high specificity for Nurr1 over other nuclear receptors.[5] In a rat model of Parkinson's disease, both compounds significantly improved motor impairments, suggesting they enhance Nurr1's dual functions of promoting dopaminergic neuron function and repressing microglial activation.[5] Their EC50 values for Nurr1 activation are in the 20-50 μM range.[22]

  • Nurr1/RXRα Heterodimer Modulators (BRF110, HX600, Bexarotene):

    • BRF110 and HX600: These compounds activate Nurr1 transcription by targeting the Nurr1-RXRα heterodimer.[2] They function as allosteric protein-protein interaction (PPI) inhibitors, weakening the affinity of the LBD heterodimer and causing its dissociation.[2][8] This releases a transcriptionally active Nurr1 monomer from the repressive complex.[2] Preclinical studies in Parkinson's disease models have shown that these activators can reduce neuronal loss and neuroinflammation.[4]

    • Bexarotene: An RXR ligand used clinically for cancer treatment, Bexarotene can modulate Nurr1 function through its interaction with the Nurr1-RXR heterodimer.[23][24] However, some preclinical studies have suggested that at the doses tested, it does not achieve a sufficient level of Nurr1 activation to provide neuroprotection.[23]

  • Preclinical Compounds (SA00025, IVA3132):

    • SA00025: A novel Nurr1 agonist with a very high potency (EC50: 2.5 nM), it has demonstrated partial neuroprotective effects in preclinical models of Parkinson's disease.[22]

    • IVA3132: This orally active Nurr1 activator was validated in preclinical tests for its potential as a neuroprotective and disease-modifying therapy in early-stage Parkinson's disease.[25][26]

Quantitative Data Summary

The following table summarizes the potency and selectivity of various Nurr1 activators based on available experimental data.

CompoundNurr1 EC50Nur77 EC50NOR1 EC50Selectivity (Nurr1 vs. Nur77/NOR1)Primary Mechanism of Action
This compound 0.4 (±0.2) µM[13][14]3.1 (±0.7) µM[13][14]2.9 (±0.9) µM[13][14]~7.7x / 7.25xDirect Nurr1 Agonist; DHODH Inhibitor[9][15]
Amodiaquine (AQ) / Chloroquine (CQ) 20 - 50 µM[22]--High specificity reported[5]Direct Nurr1 Agonist[5]
SA00025 2.5 nM[22]---Nurr1 Agonist[22]
BRF110 / HX600 ----Nurr1/RXRα Heterodimer Dissociation[2]
HL192 (ATH-399A) ----Nurr1 Agonist[20]

EC50 values represent the concentration of a drug that gives a half-maximal response. A lower EC50 value indicates higher potency. Data for some compounds are not publicly available.

Signaling Pathways and Experimental Workflows

Nurr1 Signaling Pathway

Activation of Nurr1 triggers a cascade of events that are neuroprotective and anti-inflammatory. In neurons, it promotes the expression of genes involved in dopamine synthesis and neuronal survival.[4][5] In glial cells (microglia and astrocytes), Nurr1 activation suppresses the production of pro-inflammatory cytokines and neurotoxic agents like reactive oxygen species (ROS) and nitric oxide.[4][6][7]

Nurr1_Signaling_Pathway cluster_activator Nurr1 Activators cluster_nurr1 Nurr1 Regulation cluster_effects Cellular Effects cluster_outcomes Therapeutic Outcomes Vidofludimus Vidofludimus Hemicalcium Nurr1 Nurr1 Vidofludimus->Nurr1 Other_Activators Other Nurr1 Activators Other_Activators->Nurr1 Neuron Neuron Nurr1->Neuron Upregulates survival and dopamine genes Glia Microglia / Astrocytes Nurr1->Glia Suppresses pro- inflammatory genes Neuroprotection Neuroprotection Neuron->Neuroprotection Anti_inflammation Anti-inflammation Glia->Anti_inflammation

Caption: Nurr1 activation pathway leading to neuroprotective and anti-inflammatory effects.

This compound Dual Mechanism

The therapeutic potential of this compound is enhanced by its dual action on both the nervous and immune systems.

Dual_Mechanism cluster_targets Molecular Targets cluster_outcomes Therapeutic Effects Vidofludimus This compound Nurr1 Nurr1 Vidofludimus->Nurr1 Activates DHODH DHODH Vidofludimus->DHODH Inhibits Neuroprotection Neuroprotection (CNS-specific) Nurr1->Neuroprotection Anti_inflammation Anti-inflammation (Systemic & CNS) Nurr1->Anti_inflammation DHODH->Anti_inflammation MS_Therapy Multiple Sclerosis Therapy Neuroprotection->MS_Therapy Anti_inflammation->MS_Therapy

Caption: Dual mechanism of this compound targeting Nurr1 and DHODH.

Key Experimental Protocols

The characterization of Nurr1 activators relies on a set of standardized molecular and cellular assays.

Gal4 Hybrid Reporter Gene Assay

This is a common method to determine the potency (EC50) of a compound in activating a nuclear receptor.

  • Principle: The assay uses a chimeric receptor constructed by fusing the ligand-binding domain (LBD) of the target receptor (e.g., Nurr1) to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. This construct is co-transfected into host cells with a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

  • Methodology:

    • Cell Culture and Transfection: Host cells (e.g., HEK293T or SHSY-5Y) are cultured and then co-transfected with two plasmids: one expressing the Gal4-Nurr1-LBD fusion protein and another containing the luciferase reporter construct.[15][27]

    • Compound Treatment: The transfected cells are incubated with varying concentrations of the test compound (e.g., this compound).

    • Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the transcriptional activation of the Gal4-Nurr1-LBD construct by the compound.

    • Data Analysis: Dose-response curves are generated by plotting luciferase activity against the compound concentration. The EC50 value is calculated from this curve.[15]

Reporter_Assay_Workflow cluster_plasmids Plasmids Plasmid1 Gal4-DBD + Nurr1-LBD (Expression Vector) Transfection Co-transfection into Host Cells Plasmid1->Transfection Plasmid2 Gal4-UAS + Luciferase (Reporter Vector) Plasmid2->Transfection Incubation Incubation with Test Compound Transfection->Incubation Lysis Cell Lysis Incubation->Lysis Measurement Measure Luciferase Activity Lysis->Measurement Analysis Dose-Response Curve & EC50 Calc. Measurement->Analysis

Caption: Workflow for a Gal4 hybrid reporter gene assay to test Nurr1 activators.

Cellular Anti-inflammatory Assay

This assay assesses the functional consequence of Nurr1 activation on inflammatory pathways in relevant cell types.

  • Principle: Nurr1 activation is known to suppress the expression of pro-inflammatory cytokines in glial cells. This assay measures the ability of a compound to inhibit the release of a key cytokine, such as Interleukin-6 (IL-6), following an inflammatory challenge.

  • Methodology:

    • Cell Culture: Human astrocyte cells (e.g., T98G line) are cultured in appropriate media.[28][29]

    • Treatment: Cells are pre-treated with the Nurr1 activator (e.g., simvastatin (B1681759) or this compound) for a specified period.

    • Inflammatory Stimulus: The cells are then challenged with an inflammatory agent, typically lipopolysaccharide (LPS), to induce a pro-inflammatory response.[28][29]

    • Cytokine Measurement: After incubation with LPS, the cell culture supernatant is collected. The concentration of IL-6 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Data Analysis: The reduction in IL-6 release in compound-treated cells compared to LPS-only treated cells indicates the anti-inflammatory activity of the Nurr1 activator.[28]

Conclusion

This compound stands out among Nurr1 activators due to its advanced clinical development and its dual mechanism of action that addresses both the neurodegenerative and inflammatory components of diseases like multiple sclerosis.[9][12] It is one of the most potent Nurr1 agonists reported to be in active clinical development.[13] While several other promising Nurr1 activators, such as HL192, AQ/CQ, and various heterodimer modulators, have shown efficacy in preclinical models, they are in earlier stages of investigation.[5][20][22] The comparative data presented here highlights the therapeutic potential of targeting the Nurr1 pathway and underscores the unique profile of this compound as a next-generation treatment for complex neurological disorders.

References

Vidofludimus Hemicalcium: A Comparative Analysis in Preclinical Models of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidofludimus hemicalcium (IMU-838) is an investigational, next-generation, oral immunomodulatory drug currently under development for the treatment of multiple sclerosis (MS). It exhibits a unique dual mechanism of action, functioning as both a selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH) and a potent activator of the nuclear receptor related 1 (Nurr1). This guide provides a comparative analysis of this compound against other relevant alternatives, primarily the first-generation DHODH inhibitor teriflunomide, based on available preclinical data from MS models.

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of this compound and teriflunomide.

Table 1: In Vitro Comparative Potency
ParameterThis compoundTeriflunomideFold DifferenceReference
Human DHODH Inhibition (DHO oxidation)More PotentLess Potent2.6x[1][2]
T-Lymphocyte Proliferation InhibitionMore EfficaciousLess EfficaciousNot specified[1][2]
IL-17 Secretion Inhibition (from stimulated PBMCs)More EfficaciousLess EfficaciousNot specified[1][2]
IFN-γ Secretion Inhibition (from stimulated PBMCs)More EfficaciousLess EfficaciousNot specified[1][2]
Table 2: Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
ModelTreatmentDosageKey FindingsReference
Rat EAEThis compoundDose-dependentDose-dependent inhibition of cumulative disease scores.[1][2]
Rat EAELeflunomide (prodrug of teriflunomide)4 mg/kgPositive control, reduced disease activity.
Rat EAEThis compound20 mg/kg and 60 mg/kgPotently reduced disease activity, similar to leflunomide. Completely ameliorated the disease in 5/8 and 7/8 rats, respectively, at the end of the study.

Mechanism of Action Signaling Pathways

This compound's therapeutic potential in MS is attributed to its dual mechanism of action, which is distinct from first-generation DHODH inhibitors.

Vidofludimus_Hemiclcium_MoA cluster_0 This compound cluster_1 Immune Modulation cluster_2 Neuroprotection Vidofludimus Vidofludimus DHODH DHODH (Dihydroorotate Dehydrogenase) Vidofludimus->DHODH Inhibits Nurr1 Nurr1 (Nuclear Receptor Related 1) Vidofludimus->Nurr1 Activates Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes Lymphocyte_Proliferation Activated T and B Cell Proliferation Pyrimidine_Synthesis->Lymphocyte_Proliferation Required for Pro_inflammatory_Cytokines IL-17, IFN-γ Secretion Lymphocyte_Proliferation->Pro_inflammatory_Cytokines Leads to Inflammation Neuroinflammation Pro_inflammatory_Cytokines->Inflammation Promotes Neuroprotective_Genes Neuroprotective Gene Expression Nurr1->Neuroprotective_Genes Promotes Microglia_Activation Microglial Activation Nurr1->Microglia_Activation Inhibits Neuronal_Survival Neuronal Survival and Function Neuroprotective_Genes->Neuronal_Survival Enhances Neurodegeneration Neurodegeneration Neuronal_Survival->Neurodegeneration Protects against Microglia_Activation->Neurodegeneration Contributes to

Caption: Dual mechanism of this compound.

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) in Rats
  • Model: EAE is a widely used animal model for MS.

  • Induction: Female Dark Agouti (DA) rats are immunized with a spinal cord homogenate to induce an autoimmune response against myelin.

  • Treatment: Once clinical signs of EAE (e.g., limp tail, paralysis) are observed, animals are randomized to receive daily oral administration of this compound (at varying doses), a vehicle control, or a positive control such as leflunomide.

  • Clinical Scoring: Disease severity is monitored and scored daily using a standardized scale (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

  • Endpoints: The primary endpoint is the cumulative disease score. Other endpoints can include body weight changes, histological analysis of the central nervous system for inflammation and demyelination, and immune cell profiling.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
  • Objective: To measure the potency of compounds in inhibiting the DHODH enzyme.

  • Method: A cell-free enzymatic assay is used with recombinant human DHODH. The activity of the enzyme is determined by measuring the reduction of a substrate, which can be monitored spectrophotometrically.

  • Procedure: The recombinant DHODH enzyme is incubated with its substrate (dihydroorotate) and a co-factor. The test compounds (this compound and teriflunomide) are added at various concentrations. The rate of the enzymatic reaction is measured, and the concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Cytokine Secretion Assay from Peripheral Blood Mononuclear Cells (PBMCs)
  • Objective: To assess the effect of the compounds on the production of pro-inflammatory cytokines by immune cells.

  • Cell Culture: Human PBMCs are isolated from healthy donors.

  • Stimulation: The PBMCs are stimulated with a mitogen, such as phytohemagglutinin (PHA), to induce T-cell activation and cytokine production.

  • Treatment: The stimulated cells are co-incubated with different concentrations of this compound or teriflunomide.

  • Cytokine Measurement: After a defined incubation period (e.g., 44 hours), the cell culture supernatant is collected. The concentrations of cytokines such as IL-17 and IFN-γ are quantified using a multiplex immunoassay (e.g., Luminex) or ELISA.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical comparative study in an EAE model.

EAE_Workflow cluster_workflow Preclinical EAE Comparative Study Workflow Animal_Acclimatization Animal Acclimatization (e.g., DA Rats) EAE_Induction EAE Induction (Immunization with Myelin Antigen) Animal_Acclimatization->EAE_Induction Disease_Onset Observation for Disease Onset EAE_Induction->Disease_Onset Randomization Randomization of Animals into Treatment Groups Disease_Onset->Randomization Treatment_Administration Daily Oral Administration (Vehicle, Vidofludimus, Competitor) Randomization->Treatment_Administration Daily_Monitoring Daily Monitoring (Clinical Score, Body Weight) Treatment_Administration->Daily_Monitoring Daily_Monitoring->Treatment_Administration Endpoint_Analysis Endpoint Analysis (Histology, Immune Profiling) Daily_Monitoring->Endpoint_Analysis Data_Analysis Statistical Data Analysis and Comparison Endpoint_Analysis->Data_Analysis

References

Reproducibility of Vidofludimus Hemicalcium's Neuroprotective Data: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data on Vidofludimus (B1684499) hemicalcium (IMU-838) suggests a reproducible neuroprotective profile, primarily supported by its dual mechanism of action involving dihydroorotate (B8406146) dehydrogenase (DHODH) inhibition and nuclear receptor related 1 (Nurr1) activation. This guide provides a comparative analysis of Vidofludimus hemicalcium's performance against other established neuroprotective agents in multiple sclerosis (MS), supported by experimental data from preclinical and clinical studies.

Executive Summary

This compound has demonstrated consistent effects on key markers of neurodegeneration and inflammation in both preclinical models and clinical trials in patients with relapsing-remitting multiple sclerosis (RRMS) and progressive multiple sclerosis (PMS). Its unique dual mechanism of action offers a potential advantage over existing therapies by simultaneously targeting inflammation and promoting neuronal survival. This report summarizes the available quantitative data, details the experimental protocols to allow for independent verification, and visualizes the key pathways and workflows to enhance understanding of the underlying science.

Comparative Analysis of Neuroprotective Agents

To provide a context for this compound's neuroprotective effects, this guide compares its clinical trial data with those of three other oral medications approved for the treatment of multiple sclerosis: Teriflunomide, a fellow DHODH inhibitor, and Siponimod (B560413) and Ozanimod (B609803), both sphingosine-1-phosphate (S1P) receptor modulators.

Clinical Trial Data Comparison in Multiple Sclerosis

The following tables summarize key efficacy endpoints from Phase 2 and Phase 3 clinical trials of this compound and its comparators.

Table 1: Effect on Disability Progression in Multiple Sclerosis

DrugTrialPatient PopulationTreatment DosePrimary EndpointResultCitation(s)
This compound EMPhASIS (Phase 2)RRMS30 mg & 45 mg/day12- and 24-week Confirmed Disability Worsening (CDW)1.6% of patients on any dose of vidofludimus calcium experienced CDW compared to 3.7% on placebo.[1] In the open-label extension, 92.3% of patients remained free of 12-week CDW and 92.7% remained free of 24-week CDW at week 144.[2]
This compound CALLIPER (Phase 2)PMS45 mg/day24-week Confirmed Disability Worsening (CDW)20% relative risk reduction in the overall population. 30% reduction in PPMS and 15% in naSPMS subgroups.[3][4][3][4]
Teriflunomide TEMSO (Phase 3)RRMS14 mg/day12-week Confirmed Disability Worsening30.6% relative risk reduction in disability progression.[5][5]
Siponimod EXPAND (Phase 3)SPMS2 mg/day3- and 6-month Confirmed Disability Progression (CDP)21% risk reduction in 3-month CDP and 26% risk reduction in 6-month CDP.[6][6]
Ozanimod RADIANCE & SUNBEAM (Phase 3)RMS0.92 mg/day3-month Confirmed Disability ProgressionNo significant difference compared to Avonex (interferon beta-1a).[7][7]

Table 2: Effect on Brain Lesions in Multiple Sclerosis

DrugTrialPatient PopulationTreatment DosePrimary EndpointResultCitation(s)
This compound EMPhASIS (Phase 2)RRMS30 mg & 45 mg/dayCumulative number of combined unique active (CUA) lesions at 24 weeks70% reduction with 30 mg and 62% reduction with 45 mg compared to placebo.[8][9] The pooled data showed a 76% and 71% suppression of new CUA MRI lesions for 30 mg and 45 mg doses, respectively.[10][8][9][10]
Teriflunomide Phase 2Relapsing MS7 mg & 14 mg/dayNumber of combined unique active lesions per MRI scanSignificant reduction in the median number of lesions per scan (0.2 for 7 mg and 0.3 for 14 mg vs 0.5 for placebo).[11][11]
Siponimod EXPAND (Phase 3)SPMS2 mg/dayT2 lesion volumeLimited the increase of T2 lesion volume by approximately 80% over 12 and 24 months.[6][6]
Ozanimod RADIANCE & SUNBEAM (Phase 3)RMS0.92 mg/dayNew or enlarging T2 lesions42% fewer new or enlarging T2 lesions compared to Avonex over 2 years.[7][7]

Table 3: Effect on Brain Volume Loss in Multiple Sclerosis

DrugTrialPatient PopulationTreatment DosePrimary EndpointResultCitation(s)
This compound CALLIPER (Phase 2)PMS45 mg/dayAnnualized rate of thalamic brain volume loss20% lower annualized atrophy rate compared with placebo.[12][12]
Teriflunomide TEMSO (Phase 3)RRMS14 mg/dayBrain volume loss30.6% relative reduction in brain volume loss at year 2 compared to placebo.[5][5]
Siponimod EXPAND (Phase 3)SPMS2 mg/dayRate of brain volume lossSlowed the rate of brain volume loss by 23% over 12 and 24 months.[6][6]
Ozanimod DAYBREAK (Phase 3 OLE)RMS0.92 mg/dayWhole brain volume (WBV) lossSustained low and stable rates of WBV loss for up to 5 years.[13][13]

Experimental Protocols

Reproducibility of scientific findings is contingent on detailed and transparent methodologies. This section outlines the key experimental protocols used in the preclinical and clinical evaluation of this compound and its comparators.

Preclinical Models of Multiple Sclerosis

Experimental Autoimmune Encephalomyelitis (EAE)

The EAE model is a widely used animal model of MS, inducing an autoimmune inflammatory response against myelin.

  • This compound Protocol: In a prophylactic MOG35-55 murine EAE model, 11-week-old female C57BL/6 mice were immunized with MOG35-55 peptide.[14] Daily oral gavage treatment with this compound (30 mg/kg or 150 mg/kg) or vehicle commenced 5 days post-immunization and continued for up to 25 days.[14]

  • Teriflunomide Protocol: In the Dark Agouti rat EAE model, rats were immunized with a syngeneic spinal cord homogenate and Freund's adjuvant.[13] Teriflunomide was administered either prophylactically or therapeutically at doses of 3 and 10 mg/kg.[15]

  • Ozanimod Protocol: Active EAE was induced in C57BL/6 female mice, followed by daily oral treatment with ozanimod (0.6mg/kg) starting at disease onset (clinical score of 1).[9][16][17]

Cuprizone-Induced Demyelination

The cuprizone (B1210641) model induces oligodendrocyte apoptosis and subsequent demyelination, primarily in the corpus callosum, providing a model to study de- and remyelination.

  • General Protocol: Mice are typically fed a diet containing 0.2% to 0.3% cuprizone for 5-6 weeks to induce acute demyelination.[18] Chronic demyelination can be achieved with a 12-13 week intoxication period.

  • Siponimod Protocol: Mice were treated with a cuprizone diet (0.2%) for 5 weeks to induce demyelination. Following cuprizone withdrawal, siponimod was administered in the diet (10 mg/kg) for 2 weeks to assess its impact on remyelination. In another study, a 0.3% cuprizone diet was used for 6 weeks, followed by 3 weeks of standard chow, with siponimod (1.5 mg/kg) administered orally during the remyelination phase.[8]

Clinical Trial Methodologies

EMPhASIS Trial (this compound)

This Phase 2, double-blind, placebo-controlled trial enrolled patients aged 18-55 years with relapsing-remitting multiple sclerosis. Patients were randomized (1:1:1) to receive once-daily oral this compound (30 mg or 45 mg) or placebo for 24 weeks. The primary endpoint was the cumulative number of combined unique active (CUA) lesions on MRI at week 24.

CALLIPER Trial (this compound)

This Phase 2, double-blind, placebo-controlled exploratory trial enrolled patients with primary progressive MS (PPMS) and non-active secondary progressive MS (naSPMS).[3] Patients received a 45 mg daily dose of this compound or placebo for up to 120 weeks.[3] The primary endpoint was the change in brain volume.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

Vidofludimus_Mechanism cluster_inflammation Inflammatory Cascade cluster_neuroprotection Neuroprotective Pathway Activated T-cell Activated T-cell DHODH DHODH Activated T-cell->DHODH Pyrimidine Synthesis Pyrimidine Synthesis DHODH->Pyrimidine Synthesis Cell Proliferation Cell Proliferation Pyrimidine Synthesis->Cell Proliferation Nurr1 Nurr1 Neuroprotective Genes Neuroprotective Genes Nurr1->Neuroprotective Genes Neuronal Survival Neuronal Survival Neuroprotective Genes->Neuronal Survival This compound This compound This compound->DHODH Inhibition This compound->Nurr1 Activation

Caption: Dual mechanism of action of this compound.

EAE_Workflow Immunization Immunization of Mice (MOG35-55 in CFA) Disease_Induction EAE Induction (Development of clinical signs) Immunization->Disease_Induction Treatment_Initiation Treatment Initiation (e.g., Day 5 post-immunization) Disease_Induction->Treatment_Initiation Treatment_Groups Randomization Treatment_Initiation->Treatment_Groups Vidofludimus This compound Treatment_Groups->Vidofludimus Vehicle Vehicle Control Treatment_Groups->Vehicle Monitoring Daily Clinical Scoring and Weight Measurement Vidofludimus->Monitoring Vehicle->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Day 25 post-immunization) - Histopathology - Immune cell infiltration Monitoring->Endpoint_Analysis

Caption: Experimental workflow for the EAE preclinical model.

Clinical_Trial_Flow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_Arm_A This compound Randomization->Treatment_Arm_A Treatment_Arm_B Placebo Randomization->Treatment_Arm_B Treatment_Period Treatment Period (e.g., 24 weeks) Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Endpoint_Assessment Endpoint Assessment - MRI (CUA lesions) - Disability Worsening (EDSS) - Biomarkers (NfL) Treatment_Period->Endpoint_Assessment Data_Analysis Statistical Analysis Endpoint_Assessment->Data_Analysis

Caption: Generalized workflow for a randomized controlled clinical trial.

Conclusion

The available data from both preclinical and clinical studies provide a consistent and reproducible picture of the neuroprotective effects of this compound. Its dual mechanism of targeting both inflammation and neurodegeneration appears to translate into meaningful clinical benefits in patients with multiple sclerosis. The detailed experimental protocols provided in this guide should facilitate the independent verification and further exploration of these findings by the scientific community. As data from ongoing Phase 3 trials become available, a more definitive assessment of its comparative efficacy and long-term safety will be possible.

References

A Comparative Analysis of Vidofludimus Hemicalcium Phase 2 Clinical Trial Data for Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Phase 2 clinical trial data for Vidofludimus (B1684499) hemicalcium (formerly IMU-838), an investigational oral therapy for Multiple Sclerosis (MS). Developed by Immunic Therapeutics, Vidofludimus hemicalcium is a novel, first-in-class small molecule with a dual mechanism of action: selective inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH) and activation of the neuroprotective transcription factor, Nuclear Receptor Related 1 (Nurr1).[1][2]

This report synthesizes data from two key Phase 2 trials: the EMPhASIS trial in Relapsing-Remitting Multiple Sclerosis (RRMS) and the CALLIPER trial in Progressive Multiple Sclerosis (PMS).[3][4][5] Performance metrics are presented alongside data from established and emerging therapies for objective comparison.

Mechanism of Action: A Dual Approach

This compound's unique therapeutic potential lies in its ability to simultaneously address both inflammatory and neurodegenerative aspects of MS.[3][6]

  • DHODH Inhibition: As a selective DHODH inhibitor, it targets the de novo pyrimidine (B1678525) biosynthesis pathway.[7] Rapidly proliferating, activated lymphocytes (T and B cells), which are key drivers of MS pathology, are highly dependent on this pathway.[8] By inhibiting DHODH, this compound induces metabolic stress in these pathogenic immune cells, modulating their activity without causing broad immunosuppression.[2][8] This mechanism is similar to teriflunomide (B560168) but is reported to be more selective, potentially leading to a better safety profile.[6][9]

  • Nurr1 Activation: It is also a potent activator of Nurr1, a neuroprotective transcription factor.[1][6] Nurr1 activation is associated with reducing pro-inflammatory responses in microglia and astrocytes and promoting neuronal survival and differentiation.[1][2] This neuroprotective effect may help slow or halt the progression of disability independent of relapse activity.[2][3]

Vidofludimus_MoA cluster_0 This compound cluster_1 Immune Modulation cluster_2 Neuroprotection Vidofludimus Vidofludimus Hemicalcium DHODH DHODH Inhibition Vidofludimus->DHODH Nurr1 Nurr1 Activation Vidofludimus->Nurr1 Pyrimidine Reduced Pyrimidine Synthesis DHODH->Pyrimidine Lymphocytes Metabolic Stress in Activated T/B Cells Pyrimidine->Lymphocytes Inflammation Reduced Neuro- inflammation Lymphocytes->Inflammation Microglia Reduced Microglial/ Astrocyte Activation Nurr1->Microglia Survival Promoted Neuronal Survival Nurr1->Survival Cytokines Decreased Pro-inflammatory Cytokines & ROS Microglia->Cytokines

Caption: Dual mechanism of action of this compound.

Phase 2 Efficacy in Relapsing-Remitting MS (EMPhASIS Trial)

The EMPhASIS trial was a multicenter, double-blind, placebo-controlled study that evaluated the efficacy and safety of this compound in patients with RRMS over a 24-week period.[4][10] The trial successfully met its primary and key secondary endpoints.[2][11]

Table 1: Key Efficacy Outcomes of the EMPhASIS Trial (24 Weeks)

Endpoint Placebo (n=81) Vidofludimus 10 mg (n=47) Vidofludimus 30 mg (n=71) Vidofludimus 45 mg (n=69)
Mean Cumulative CUA Lesions [12] 5.8 5.9 1.4 1.7
% Reduction vs. Placebo[12] - +2% -76% -71%
Gd+ Lesion Suppression vs. Placebo [13] - 13% 78% 74%
Serum Neurofilament Change [11] +6.5% N/A -17.0% -20.5%
Patients with 24-week CDW [12] 3.7% N/A \multicolumn{2}{c }{1.6% (any dose) }
Relapse Risk Reduction (HR vs. Placebo) [12] - N/A 33% N/A

CUA: Combined Unique Active; Gd+: Gadolinium-enhancing; CDW: Confirmed Disability Worsening; HR: Hazard Ratio.

Comparison with Teriflunomide (DHODH Inhibitor) in RRMS

Teriflunomide (Aubagio) is an approved oral DHODH inhibitor. The Phase 2 trial data provides a relevant benchmark for this compound's anti-inflammatory effects.

Table 2: Phase 2 MRI Lesion Data Comparison - Vidofludimus vs. Teriflunomide

Trial Endpoint Vidofludimus (EMPhASIS, 24 wks) Teriflunomide (Phase 2, 36 wks)
Dose(s) 30 mg, 45 mg 7 mg, 14 mg
Primary Endpoint Mean Cumulative CUA Lesions Median CUA Lesions per Scan
Placebo 5.8 (mean) 0.5 (median)
Active Treatment (High Dose) 1.7 (45 mg, mean) 0.3 (14 mg, median)

| Significance vs. Placebo | p=0.0002 (45 mg)[14] | p<0.01 (14 mg)[11] |

Phase 2 Efficacy in Progressive MS (CALLIPER Trial)

The CALLIPER trial was an exploratory Phase 2 study evaluating this compound (45 mg) against placebo in a broad population of patients with progressive MS (Primary Progressive and non-active Secondary Progressive) over 120 weeks.[6] While the trial did not meet its primary MRI endpoint of reducing the rate of brain volume change, it showed positive and clinically meaningful signals on disability progression.[15]

Table 3: Key Efficacy Outcomes of the CALLIPER Trial

Endpoint Placebo (n=232) Vidofludimus 45 mg (n=235) Relative Risk Reduction
24-week Confirmed Disability Worsening (CDW)
Overall PMS Population[16] - - 20%
Primary Progressive MS (PPMS) Subgroup[16] - - 30%
Non-active SPMS (naSPMS) Subgroup[16] - - 15%
Patients without Gd+ Lesions at Baseline[16] - - 29%
Annualized Thalamic Brain Volume Loss [16] - - 20%

| Serum Neurofilament Reduction (Interim) [17] | - | -22% (overall) | N/A |

Comparison with Therapies for Progressive MS

This compound's effect on disability progression can be compared to data from pivotal trials of other approved or late-stage investigational drugs for progressive forms of MS.

Table 4: Disability Progression Data Comparison in Progressive MS

Drug (Trial) Patient Population Endpoint Relative Risk Reduction vs. Placebo
Vidofludimus (CALLIPER) PPMS & naSPMS 24-week CDW 20% [18]
Ocrelizumab (ORATORIO) PPMS 24-week CDW 25% (HR 0.75)[19]
Siponimod (EXPAND) SPMS 6-month CDW 26% (HR 0.74)[14][20]
Tolebrutinib (HERCULES) Non-relapsing SPMS 6-month CDW 31% [9]

CDW: Confirmed Disability Worsening; HR: Hazard Ratio.

Safety and Tolerability Profile

Across Phase 2 studies, this compound has demonstrated a favorable safety and tolerability profile.[16][21]

  • EMPhASIS (RRMS): The rate of treatment-emergent adverse events (TEAEs) was similar between treatment and placebo groups (43% vs. 44%).[14] Serious adverse events (SAEs) were rare (1% in the active arms vs. 1% in placebo) and no new safety signals were identified.[14][21]

  • CALLIPER (PMS): The safety profile was consistent with previous trials. TEAEs occurred in 69.4% of treated patients compared to 68.5% on placebo.[16] SAEs were also infrequent and occurred at similar rates (8.1% vs. 6.5% for placebo).[16][18]

Experimental Protocols

EMPhASIS Trial (NCT03846219)
  • Design: A Phase 2, international, multicenter, double-blind, placebo-controlled, randomized, parallel-group trial.[4][8]

  • Population: 268 patients aged 18-55 with active RRMS, defined by recent relapses or MRI activity.[4][10]

  • Treatment Arms: Patients were randomized to receive once-daily oral this compound (10 mg, 30 mg, or 45 mg) or placebo.[8]

  • Duration: A 24-week blinded main treatment period, followed by an optional open-label extension for up to 9.5 years.[4]

  • Primary Endpoint: Cumulative number of combined unique active (CUA) MRI lesions (new/enlarging T2 plus gadolinium-enhancing T1 lesions) at 24 weeks.[10]

  • Key Secondary Endpoints: Included various other MRI metrics, annualized relapse rate, time to disability progression, and safety/tolerability assessments.[11][12]

CALLIPER Trial (NCT05054140)
  • Design: A Phase 2, international, multicenter, double-blind, placebo-controlled, exploratory trial.[6][16]

  • Population: 467 patients aged 18-65 with progressive MS (PPMS or SPMS with no relapses in the prior 24 months) and an EDSS score of 3.0-6.5.[6][16]

  • Treatment Arms: Patients were randomized 1:1 to receive either 45 mg of this compound daily or a matching placebo.[16]

  • Duration: Up to 120 weeks of treatment.[16]

  • Primary Endpoint: Annualized rate of percent brain volume change.[6]

  • Key Secondary Endpoints: Time to 24-week confirmed disability worsening (CDW) based on EDSS, and other measures of disability and brain atrophy.[6][18]

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria Met) Randomization Randomization (1:1:1) Screening->Randomization ArmA Arm A: Vidofludimus 30/45mg Randomization->ArmA ArmB Arm B: Placebo Randomization->ArmB Treatment 24-Week Double-Blind Treatment Period ArmA->Treatment ArmB->Treatment Analysis Primary Endpoint Analysis (Cumulative MRI Lesions) Treatment->Analysis OLE Optional Open-Label Extension (OLE) Analysis->OLE

Caption: Generalized workflow for the EMPhASIS Phase 2 trial.

Conclusion

The Phase 2 data for this compound are encouraging, particularly for its potential to address both the inflammatory activity in RRMS and disability progression in PMS. In RRMS, the EMPhASIS trial demonstrated a robust, dose-dependent reduction in MRI lesion activity, comparable to or exceeding that of other oral agents in their respective trials.[11][12] In the challenging-to-treat PMS population, the CALLIPER trial, despite missing its primary MRI endpoint, showed a clinically meaningful signal in reducing the risk of confirmed disability worsening, a key endpoint for regulatory approval.[16][15] The consistent and favorable safety profile across both trials further strengthens its potential as a future therapeutic option.[16][21] The ongoing Phase 3 trials will be crucial in confirming these promising Phase 2 findings.[3]

References

Independent Verification of Vidofludimus Hemicalcium's Dual Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vidofludimus hemicalcium's dual mechanism of action with alternative therapies for inflammatory bowel disease (IBD) and multiple sclerosis (MS). The information presented is supported by experimental data to aid in the independent verification of its therapeutic potential.

Overview of this compound's Dual Mechanism

This compound is an oral small molecule immunomodulator that exhibits a unique dual mechanism of action, positioning it as a promising candidate for the treatment of autoimmune diseases.[1][2] It simultaneously targets two key pathways implicated in the inflammatory cascade: the de novo pyrimidine (B1678525) biosynthesis pathway via inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), and the pro-inflammatory interleukin-17 (IL-17) signaling pathway.[3][4]

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

This compound is a potent inhibitor of the mitochondrial enzyme DHODH, a critical component in the de novo synthesis of pyrimidines.[5][6] This pathway is essential for the proliferation of rapidly dividing cells, including activated lymphocytes (T and B cells) that drive autoimmune responses.[7] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to a cytostatic effect on these pathogenic immune cells without inducing widespread immunosuppression.[1][8]

Inhibition of IL-17 Signaling

Independent of its DHODH inhibitory activity, this compound has been shown to suppress the secretion of the pro-inflammatory cytokine IL-17.[3][9] IL-17 is a key mediator in the pathogenesis of various autoimmune diseases, promoting tissue inflammation and damage.[10][11] The inhibitory effect of this compound on IL-17 production is mediated through the attenuation of the STAT3 and NF-κB signaling pathways.[4]

Comparative Analysis with Alternative Therapies

The therapeutic landscape for MS and IBD includes several agents with distinct mechanisms of action. This section provides a comparative overview of this compound against key alternatives.

Quantitative Comparison of In Vitro Potency
CompoundTargetIC50Disease Indication
This compound DHODH 160 nM [5][6]MS, IBD [1]
Teriflunomide (B560168)DHODH420 nM[6]MS[7]
OzanimodS1P1 and S1P5 Receptors-MS, Ulcerative Colitis[12][13]
UstekinumabIL-12 and IL-23-IBD, Psoriasis, Psoriatic Arthritis[14][15]
RisankizumabIL-23-IBD, Psoriasis, Psoriatic Arthritis[16][17]

IC50 values for biologics like Ustekinumab and Risankizumab are not typically represented in the same manner as small molecules.

Comparison of Mechanism of Action and Clinical Efficacy
DrugMechanism of ActionKey Clinical Efficacy Highlights
This compound Dual inhibitor of DHODH and IL-17 signaling. [3][4]MS: Significant reduction in new MRI lesions.[18] Ulcerative Colitis: Showed proof-of-concept for efficacy.[19][20]
TeriflunomideSelective and reversible inhibitor of DHODH.[7][21]MS: Reduces relapse rate and slows disability progression.[22][23]
OzanimodSphingosine-1-phosphate (S1P) receptor modulator, sequestering lymphocytes in lymph nodes.[12][24]MS: Reduces annualized relapse rates and brain volume loss.[13][25] Ulcerative Colitis: Induces and maintains clinical remission.[26]
UstekinumabMonoclonal antibody that targets the p40 subunit of IL-12 and IL-23, inhibiting Th1 and Th17 pathways.[14][27]IBD: Effective in inducing and maintaining clinical remission in both Crohn's disease and ulcerative colitis.[1][19]
RisankizumabMonoclonal antibody that specifically targets the p19 subunit of IL-23, selectively inhibiting the Th17 pathway.[16][28]IBD: Demonstrates efficacy in inducing clinical remission in Crohn's disease.[29]

Experimental Protocols

DHODH Inhibition Assay (DCIP Colorimetric Method)

This assay quantifies the enzymatic activity of DHODH by measuring the reduction of the colorimetric indicator 2,6-dichloroindophenol (B1210591) (DCIP).

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • Coenzyme Q10

  • DCIP solution

  • Dihydroorotate (DHO) solution

  • Test compounds (e.g., this compound)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and the test compound at various concentrations.

  • Incubate the plate to allow for the binding of the inhibitor to the enzyme.

  • Initiate the reaction by adding a solution containing DHO and DCIP to each well.

  • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.

  • The rate of DCIP reduction is proportional to DHODH activity. Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[30][31]

Measurement of IL-17 Secretion (ELISA)

This protocol outlines the measurement of IL-17A in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Human IL-17 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate solution)

  • Peripheral Blood Mononuclear Cells (PBMCs) or other relevant immune cells

  • Cell culture medium

  • Stimulating agents (e.g., phytohemagglutinin (PHA), anti-CD3/CD28 beads)

  • Test compounds (e.g., this compound)

  • Wash buffer

  • Stop solution

  • Microplate reader

Procedure:

  • Coat a 96-well plate with the IL-17 capture antibody and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Culture PBMCs in the presence of stimulating agents and varying concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • Collect the cell culture supernatants.

  • Add the collected supernatants and IL-17 standards to the coated plate and incubate.

  • Wash the plate and add the biotinylated IL-17 detection antibody, followed by incubation.

  • Wash the plate and add streptavidin-HRP, followed by incubation.

  • Wash the plate and add the substrate solution. A color change will develop.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Generate a standard curve and calculate the concentration of IL-17 in the samples.[32][33]

Visualizing the Mechanisms and Workflows

Signaling Pathway of this compound's Dual Action

cluster_0 This compound cluster_1 DHODH Inhibition cluster_2 IL-17 Pathway Inhibition Vidofludimus Vidofludimus DHODH DHODH Vidofludimus->DHODH Inhibits STAT3_NFkB STAT3 / NF-κB Signaling Vidofludimus->STAT3_NFkB Inhibits DeNovo De Novo Pyrimidine Synthesis Proliferation Activated Lymphocyte Proliferation DeNovo->Proliferation Required for IL17_Secretion IL-17 Secretion STAT3_NFkB->IL17_Secretion Promotes Inflammation Inflammation IL17_Secretion->Inflammation Drives cluster_workflow DHODH Inhibition Assay Workflow A 1. Prepare Reagents (Enzyme, Buffer, Substrates) B 2. Add Test Compound & DHODH to Plate A->B C 3. Incubate B->C D 4. Initiate Reaction with DHO & DCIP C->D E 5. Measure Absorbance Decrease at 600nm D->E F 6. Calculate % Inhibition & IC50 Value E->F cluster_logic Therapeutic Rationale Vidofludimus Vidofludimus hemicalcium DHODH_Inhibition DHODH Inhibition Vidofludimus->DHODH_Inhibition IL17_Inhibition IL-17 Inhibition Vidofludimus->IL17_Inhibition Reduced_Proliferation Reduced Lymphocyte Proliferation DHODH_Inhibition->Reduced_Proliferation Reduced_Inflammation Reduced IL-17 Mediated Inflammation IL17_Inhibition->Reduced_Inflammation Therapeutic_Effect Therapeutic Effect in Autoimmune Disease Reduced_Proliferation->Therapeutic_Effect Reduced_Inflammation->Therapeutic_Effect

References

Safety Operating Guide

Proper Disposal of Vidofudimus Hemicalcium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Vidofudimus hemicalcium is paramount. This document provides essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Vidofudimus hemicalcium is an investigational drug being evaluated for the treatment of autoimmune diseases such as multiple sclerosis.[1] As with any active pharmaceutical ingredient, proper disposal is crucial to prevent environmental contamination and ensure personnel safety.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of Vidofudimus hemicalcium is the first step toward safe handling and disposal.

PropertyVidofudimus (Free Acid)Vidofudimus Hemicalcium
Molecular Formula C20H18FNO4[1][2]C40H34CaF2N2O8 (anhydrous)[3]
Molar Mass 355.365 g·mol−1[1]748.8 g/mol (anhydrous)[3]
CAS Number 717824-30-1[1][4]1354012-90-0[3][5]
Appearance Crystalline solid[6]White crystalline polymorph[6]
Solubility 10 mM in DMSO[5]Data not readily available
Plasma Half-Life Approximately 30 hours[1][7][8]Approximately 30 hours[1][7][8]

Hazard Identification and Safety Precautions

The Safety Data Sheet (SDS) for Vidofudimus, the free acid form, indicates several hazards that should be considered when handling the hemicalcium salt as well.[4]

  • Toxicity: Harmful if swallowed and may cause damage to fertility or the unborn child.[4]

  • Environmental: May cause long-lasting harmful effects to aquatic life.[4]

Personal Protective Equipment (PPE): When handling Vidofudimus hemicalcium, appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn. Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.

Mechanism of Action: Signaling Pathway

Vidofudimus hemicalcium exhibits a dual mechanism of action, targeting both inflammatory and neurodegenerative pathways.[1][9] It acts as an inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH) and an activator of the nuclear receptor-related 1 (Nurr1) protein.[1][10]

Vidofludimus_Mechanism_of_Action cluster_inflammation Anti-inflammatory Pathway cluster_neuroprotection Neuroprotective Pathway Vidofludimus_H Vidofludimus Hemicalcium DHODH DHODH Inhibition Vidofludimus_H->DHODH Pyrimidine Reduced Pyrimidine Synthesis DHODH->Pyrimidine Lymphocyte Decreased Lymphocyte Proliferation Pyrimidine->Lymphocyte Inflammation Reduced Inflammation Lymphocyte->Inflammation Vidofludimus_N Vidofludimus Hemicalcium Nurr1 Nurr1 Activation Vidofludimus_N->Nurr1 Neuroprotection Neuroprotective Gene Expression Nurr1->Neuroprotection Neuronal_Survival Increased Neuronal Survival & Function Neuroprotection->Neuronal_Survival Disposal_Workflow start Start: Vidofludimus Hemicalcium Waste (Solid & Liquid) ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste 3a. Solid Waste: - Collect in a labeled, sealed container. - Avoid generating dust. segregate->solid_waste liquid_waste 3b. Liquid Waste: - Collect in a labeled, leak-proof container. - Do not mix with incompatible waste. segregate->liquid_waste label_waste 4. Label Waste Containers - Chemical Name - Hazard Symbols - Date solid_waste->label_waste liquid_waste->label_waste storage 5. Store in Designated Hazardous Waste Area - Secure & Ventilated label_waste->storage disposal_vendor 6. Arrange for Pickup by Licensed Hazardous Waste Disposal Vendor storage->disposal_vendor end End: Proper Disposal disposal_vendor->end

References

Safe Handling and Disposal of Vidofludimus Hemicalcium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent investigational compounds like Vidofludimus hemicalcium. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure risk and ensure compliant handling of this substance.

This compound is a compound requiring careful handling due to its potential health hazards. A Safety Data Sheet (SDS) for the related compound, Vidofludimus, indicates it may damage fertility or the unborn child, is harmful if swallowed, and may cause long-lasting harmful effects to aquatic life.[1] Therefore, adherence to stringent safety protocols is mandatory.

Personal Protective Equipment (PPE)

A thorough risk assessment must be conducted before any handling of this compound to determine the appropriate level of personal protective equipment. The required PPE will vary based on the specific laboratory activity and the physical form of the compound.

ActivityRecommended PPERationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)Addresses the high risk of aerosolization and inhalation of potent powders, with full respiratory protection being essential and double-gloving providing an additional barrier.[2]
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Mitigates the reduced risk of aerosolization compared to powder handling, while still protecting against potential splashes and spills primarily through engineering controls.[2]
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate gloves for the solvent and compoundFocuses on preventing skin and eye exposure, with the specific level of containment dictated by the procedure.[2]
General Laboratory Operations - Lab coat- Safety glasses- GlovesStandard laboratory practice to protect against incidental contact.[2]

Operational Plan: A Step-by-Step Guide

A systematic workflow is critical for the safe handling of this compound from receipt to disposal.

1. Pre-Handling Procedures:

  • Information Review: Thoroughly review the available Safety Data Sheet (SDS) and conduct a comprehensive risk assessment for the planned procedures.[1]

  • Designated Work Area: All manipulations of this compound must occur within a designated and clearly marked area, such as a chemical fume hood or glove box, to control access and contain potential contamination.[1][3]

  • Work Area Preparation: Ensure that the designated engineering controls (e.g., fume hood) are certified and functioning correctly. Decontaminate the work surface and ensure a spill kit is readily available.

2. Handling the Compound:

  • Wear Appropriate PPE: Don the personal protective equipment as determined by the risk assessment for the specific task.

  • Containment During Handling: When working with the solid form, weighing and aliquoting should be performed within a containment device like a certified chemical fume hood or a balance enclosure to prevent the generation of dust.

  • Solution Preparation: All solutions should be prepared within a chemical fume hood. When dissolving, add the solvent to the powder slowly to prevent splashing.

  • Clear Labeling: All containers holding this compound must be clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Proper PPE Removal: Carefully remove personal protective equipment to avoid cross-contamination. All disposable PPE should be considered contaminated and disposed of as hazardous waste.[2]

  • Hygiene: Immediately after removing gloves, wash hands and forearms thoroughly with soap and water.

Disposal Plan

The disposal of this compound and all associated waste must be managed as hazardous waste to prevent environmental contamination and ensure safety.

Waste StreamDisposal ProtocolRationale
Unused/Expired Compound Dispose of as hazardous chemical waste in a sealed and clearly labeled container.To prevent the release of a potent compound into the environment.
Contaminated Labware (e.g., pipette tips, vials) Collect in a designated, sealed hazardous waste container.All materials that have come into direct contact with the compound are considered contaminated and require disposal as hazardous waste.[1]
Contaminated PPE (gloves, disposable lab coats, etc.) Carefully remove to avoid self-contamination and place in a sealed bag or container labeled as hazardous waste.To ensure that all potentially contaminated disposable items are handled as hazardous waste.[2]
Aqueous Waste Collect in a sealed, labeled container. Do not mix with other waste streams unless compatibility has been confirmed.The container must be clearly labeled with the chemical name and concentration for proper identification and disposal.[2]

Safe Handling Workflow Diagram

Safe_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling & Disposal prep1 Review SDS & Risk Assessment prep2 Designate & Prepare Work Area prep1->prep2 prep3 Ready Spill Kit prep2->prep3 hand1 Don Appropriate PPE prep3->hand1 hand2 Work in Fume Hood/ Glove Box hand1->hand2 hand3 Label All Containers hand2->hand3 post1 Decontaminate Surfaces & Equipment hand3->post1 post2 Dispose of Waste as Hazardous post1->post2 post3 Doff PPE & Wash Hands post2->post3

Caption: A workflow diagram illustrating the key stages for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.